2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
Description
Properties
IUPAC Name |
2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2)6-11-7(9)8-10-4-5-12(8)3/h4-5,7,11H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVFSUKXAUQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=NC=CN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864062-61-2 | |
| Record name | 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Proposed Synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of imidazole and azetidine scaffolds in a single molecular entity presents a compelling prospect for the exploration of novel chemical space in drug discovery. The imidazole ring is a ubiquitous heterocycle found in numerous biologically active compounds, prized for its role as a bioisostere and its ability to engage in key hydrogen bonding interactions.[1] Similarly, the strained four-membered azetidine ring has emerged as a valuable component in medicinal chemistry, often imparting improved physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive, albeit proposed, synthetic protocol for the novel compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. In the absence of a direct literature precedent for this specific molecule, this document outlines a rational, multi-step synthetic strategy grounded in established and analogous chemical transformations. Each proposed step is accompanied by a detailed experimental procedure, mechanistic insights, and references to authoritative sources, offering a robust framework for its synthesis and characterization.
Introduction: The Strategic Combination of Imidazole and Azetidine Moieties
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] Its prevalence stems from its unique electronic properties and its ability to act as a proton donor and acceptor, facilitating crucial interactions with biological targets. The substitution pattern on the imidazole ring profoundly influences its pharmacological activity, making the development of versatile synthetic methodologies for its functionalization an area of continuous research.
Concurrently, the incorporation of small, strained ring systems like azetidine has gained significant traction in modern drug design. The non-planar, three-dimensional nature of the azetidine moiety can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the introduction of a gem-dimethyl group on the azetidine ring, as in the target molecule, can provide steric shielding, potentially hindering metabolic degradation and prolonging the compound's in vivo half-life.
The target molecule, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, represents an intriguing fusion of these two important pharmacophores. The direct linkage of the azetidine ring at the 2-position of the 1-methyl-1H-imidazole core creates a novel chemical entity with potential applications across various therapeutic areas. This guide aims to provide a detailed and scientifically rigorous pathway for its synthesis.
Proposed Synthetic Strategy: A Convergent Approach
Given the absence of a reported synthesis for the target molecule, a convergent retrosynthetic analysis is the most logical approach. This strategy involves the separate synthesis of the two key heterocyclic fragments—the 1-methyl-1H-imidazole and the 3,3-dimethylazetidine moieties—followed by their strategic coupling.
Retrosynthetic Analysis:
The target molecule can be disconnected at the C-C bond between the imidazole and azetidine rings. This bond can be formed through the reaction of a nucleophilic 1-methyl-1H-imidazole synthon with an electrophilic 3,3-dimethylazetidine synthon. A plausible nucleophile is 2-lithio-1-methyl-1H-imidazole, which can be generated in situ from 1-methyl-1H-imidazole. The corresponding electrophile would be an N-protected 2-formyl-3,3-dimethylazetidine.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthetic Pathway:
The proposed forward synthesis will therefore encompass the following key transformations:
-
Synthesis of N-Boc-3,3-dimethylazetidin-2-one: Construction of the protected β-lactam ring system.
-
Reduction to N-Boc-3,3-dimethylazetidine: Conversion of the lactam to the corresponding azetidine.
-
Formylation of N-Boc-3,3-dimethylazetidine: Introduction of a formyl group at the 2-position.
-
Synthesis of 1-methyl-1H-imidazole: Preparation of the imidazole fragment.
-
Coupling Reaction: Lithiation of 1-methyl-1H-imidazole and subsequent reaction with the azetidine aldehyde.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Caption: Proposed overall synthetic workflow.
Detailed Experimental Protocols
3.1. Synthesis of N-Boc-3,3-dimethylazetidin-2-one
The synthesis of the N-Boc protected 3,3-dimethylazetidin-2-one can be achieved through a multi-step sequence starting from commercially available materials. A plausible route involves the formation of a suitable β-amino acid precursor followed by cyclization.
Step-by-step Protocol:
-
Synthesis of 3-amino-2,2-dimethylpropanoic acid: This can be prepared from isobutyraldehyde and malonic acid via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.
-
N-Boc Protection: The resulting β-amino acid is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide or triethylamine in a suitable solvent like dioxane/water or dichloromethane.[2]
-
Cyclization to the β-lactam: The N-Boc protected β-amino acid is then cyclized to the corresponding azetidin-2-one using a suitable coupling reagent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or by conversion to an activated ester followed by intramolecular cyclization.
3.2. Reduction of N-Boc-3,3-dimethylazetidin-2-one to N-Boc-3,3-dimethylazetidine
The reduction of the lactam carbonyl group can be accomplished using a strong reducing agent that is compatible with the Boc protecting group.
Step-by-step Protocol:
-
To a solution of N-Boc-3,3-dimethylazetidin-2-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford N-Boc-3,3-dimethylazetidine.
3.3. Formylation of N-Boc-3,3-dimethylazetidine
The introduction of a formyl group at the 2-position of the azetidine ring can be achieved via a directed metalation-formylation sequence.
Step-by-step Protocol:
-
Dissolve N-Boc-3,3-dimethylazetidine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add sec-butyllithium (s-BuLi) in cyclohexane dropwise to the solution. The s-BuLi acts as a strong base to deprotonate the C-2 position of the azetidine ring, directed by the Boc group.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.[3]
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-2-formyl-3,3-dimethylazetidine.
3.4. Synthesis of 1-methyl-1H-imidazole
1-methyl-1H-imidazole can be prepared from imidazole via N-methylation.
Step-by-step Protocol:
-
To a solution of imidazole in a suitable solvent such as acetone or THF, add a base like potassium carbonate.
-
Add methyl iodide dropwise to the suspension at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to give pure 1-methyl-1H-imidazole.
3.5. Coupling of 2-lithio-1-methyl-1H-imidazole with N-Boc-2-formyl-3,3-dimethylazetidine
This crucial step involves the formation of the C-C bond between the two heterocyclic rings.
Step-by-step Protocol:
-
Dissolve 1-methyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) in hexanes dropwise to the solution. This will selectively deprotonate the C-2 position of the imidazole ring.[4][5]
-
Stir the resulting solution of 2-lithio-1-methyl-1H-imidazole at -78 °C for 30-60 minutes.
-
In a separate flask, dissolve N-Boc-2-formyl-3,3-dimethylazetidine in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the azetidine aldehyde to the solution of 2-lithio-1-methyl-1H-imidazole via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting alcohol intermediate is then oxidized to the corresponding ketone using a mild oxidizing agent such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) in dichloromethane.
-
Following the oxidation, the intermediate is purified by column chromatography.
3.6. Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group to yield the target compound.
Step-by-step Protocol:
-
Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[6][7]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or by preparative HPLC to afford 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole.
Characterization
The identity and purity of the final product and all intermediates should be confirmed by a combination of spectroscopic and analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of atoms. |
| Mass Spectrometry | To determine the molecular weight of the compounds. |
| FT-IR Spectroscopy | To identify the presence of key functional groups. |
| HPLC | To assess the purity of the final compound. |
| Melting Point | As a preliminary indicator of purity for solid compounds. |
Safety Considerations
-
Organolithium Reagents (n-BuLi, s-BuLi): These are highly pyrophoric and react violently with water. They should be handled under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques.
-
Borane Reagents (BH₃·THF, BMS): These are flammable and toxic. Handle in a well-ventilated fume hood.
-
Strong Acids (TFA, HCl): These are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Anhydrous solvents are required for many of the reaction steps. Ensure proper drying techniques are used.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step.
Conclusion
This technical guide presents a detailed and plausible synthetic route for the novel compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. While this protocol is based on established and analogous chemical transformations, it is important to note that optimization of reaction conditions may be necessary at each step to achieve satisfactory yields and purity. The successful synthesis of this molecule will provide a valuable new scaffold for medicinal chemistry research and drug discovery programs.
References
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N-Boc Deprotection Advice. (2024, February 27). Reddit. Retrieved from [Link]
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Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. Retrieved from [Link]
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Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. (2011). ARKIVOC. Retrieved from [Link]
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Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions. AWS. Retrieved from [Link]
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lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate. NextSDS. Retrieved from [Link]
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Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge. Retrieved from [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). PMC. Retrieved from [Link]
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Formylation - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
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CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (2019). MDPI. Retrieved from [Link]
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A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025). SciSpace. Retrieved from [Link]
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Formylation of Amines. (2011). PMC. Retrieved from [Link]
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A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Retrieved from [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2014). PMC. Retrieved from [Link]
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Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]
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Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. Retrieved from [Link]
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Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. (2003). ARKIVOC. Retrieved from [Link]
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Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. (2001). The Journal of Organic Chemistry. Retrieved from [Link]
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Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. (1999). Harvard University. Retrieved from [Link]
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Mass spectrometry analysis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
Introduction: Characterizing a Novel Heterocyclic Scaffold
In the landscape of modern drug discovery, novel heterocyclic scaffolds are of paramount importance. The compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole represents a unique conjunction of a strained azetidine ring and an aromatic imidazole moiety. Such structures are of significant interest to medicinal chemists for their potential to explore new chemical space and generate drug candidates with unique pharmacological profiles. The molecular formula is C₉H₁₅N₃ with a monoisotopic mass of 165.1266 Da.[1][2]
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such novel compounds.[3] This guide provides a comprehensive, technically-grounded framework for developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this specific molecule. As no established MS protocol for this compound exists in published literature, this document builds upon first principles and proven methodologies for similar nitrogen-containing heterocyclic compounds.[4][5][6] We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a predictive framework for its mass spectrometric behavior.
Pillar 1: Method Development Strategy - The Rationale
The successful analysis of any analyte by LC-MS/MS hinges on a strategy that considers its unique physicochemical properties. The structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole contains three nitrogen atoms, making it basic and highly amenable to positive mode electrospray ionization (ESI).[7][8] ESI is the preferred ionization technique for polar and semi-polar molecules, as it typically generates intact protonated molecular ions ([M+H]⁺), which are ideal for both quantification and structural confirmation via tandem MS.[4][9]
Liquid chromatography is essential for separating the analyte from complex matrices (e.g., biological fluids, reaction mixtures) prior to MS detection, which enhances sensitivity and reduces ion suppression.[10][11] A reversed-phase approach, utilizing a C18 stationary phase, is the logical starting point due to its versatility in retaining and separating a wide range of small molecules.
Tandem mass spectrometry (MS/MS) provides the necessary specificity for unequivocal identification.[12][13] By isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation "fingerprint" is generated, which is characteristic of the molecule's structure.
Pillar 2: Experimental Protocols & System Validation
The following protocols are designed to be both robust and self-validating. Adherence to these steps ensures data of high quality and reproducibility.
Step 1: Sample Preparation
Proper sample preparation is critical to remove interferences and ensure compatibility with the LC-MS system.[10][14]
-
Initial Solubilization: Dissolve the neat compound or sample matrix in a suitable organic solvent. A 1:1 mixture of methanol:acetonitrile is recommended for its volatility and ability to solubilize a broad range of compounds. Aim for an initial stock concentration of approximately 1 mg/mL.[15]
-
Working Solution Preparation: Create a working solution by diluting the stock solution. For direct infusion, a concentration of 1-10 µg/mL is appropriate. For LC-MS analysis, dilute further to a concentration range of 10-100 ng/mL in the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).[15]
-
Matrix Cleanup (If Necessary): For complex matrices like plasma or tissue homogenates, a cleanup step is mandatory.[16]
-
Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.[16]
-
Solid Phase Extraction (SPE): For higher purity, a mixed-mode cation-exchange SPE cartridge can be employed, leveraging the basic nature of the analyte for strong retention and effective washout of interferences.[14][16]
-
-
Final Filtration: Before injection, filter the final sample solution through a 0.22 µm syringe filter to remove particulates that could clog the LC system.[15]
Step 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
The following diagram outlines the comprehensive workflow from sample injection to data analysis.
Step 3: Instrument Configuration & Parameters
The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for small molecules.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for better ESI sensitivity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | A standard gradient to elute compounds of varying polarity. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule's nitrogen atoms are readily protonated.[4] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion generation. |
| Gas Temperature | 300 °C | Aids in desolvation of the droplets.[17] |
| Gas Flow | 10 L/min | Assists in desolvation and ion transport. |
| Nebulizer Pressure | 45 psi | Creates a fine spray for efficient ionization. |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan | MRM for quantification, Product Ion Scan for structural confirmation.[18] |
| MS1 Scan Range | m/z 100-300 | To confirm the presence of the precursor ion. |
| Precursor Ion | m/z 166.1 | The predicted [M+H]⁺ ion for the analyte.[1] |
| Collision Energy | 10-40 eV (Ramped) | Requires optimization to generate a rich fragmentation spectrum. |
Step 4: Method Validation
For use in regulated environments or for reliable quantification, the method must be validated.[19][20] Key parameters to assess include:
-
Accuracy: Closeness of measured value to the true value.[13]
-
Precision: Agreement between multiple measurements of the same sample.[13]
-
Specificity: Ability to measure the analyte in the presence of interferences.[13]
-
Linearity: Proportionality of the signal to the analyte concentration over a defined range.[13]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[21]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the matrix.[11][22]
-
Stability: Analyte stability in the sample matrix under various storage conditions.[19]
Pillar 3: Predictive Fragmentation Analysis
Understanding the fragmentation pattern is crucial for confirming the compound's identity. The structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole suggests several likely fragmentation pathways upon CID. The strained four-membered azetidine ring is a prime candidate for ring-opening, and cleavages adjacent to the nitrogen atoms are common.[23] The imidazole ring is relatively stable but can undergo characteristic neutral losses.[24][25][26]
The protonated molecular ion ([M+H]⁺) has an expected m/z of 166.13.
Predicted Fragmentation Pathways:
-
[M+H]⁺ → m/z 110.1 (Fragment A): A primary and highly probable fragmentation involves the characteristic cleavage of the strained azetidine ring. This pathway likely involves the neutral loss of butene (C₄H₈, 56 Da) from the dimethylazetidine portion, leaving the protonated methyl-imidazole-methanimine core.
-
[M+H]⁺ → m/z 96.1 (Fragment C): Another plausible pathway involves the loss of the C₅H₁₁ side chain from the imidazole ring, resulting in the protonated 1-methyl-1H-imidazole-2-carbaldehyde ion.
-
m/z 110.1 → m/z 82.1 (Fragment B): The resulting fragment at m/z 110.1 can undergo further fragmentation, characteristic of imidazole rings, such as the loss of acetylene (C₂H₂, 26 Da), to yield a smaller, stable ion.
-
m/z 96.1 → m/z 68.1 (Fragment D): Further fragmentation of the m/z 96.1 ion could involve the loss of carbon monoxide (CO, 28 Da), a common fragmentation for aldehydes.
These predicted transitions (e.g., 166.1 → 110.1 and 166.1 → 96.1) are ideal candidates for developing a highly selective Multiple Reaction Monitoring (MRM) assay for quantification.
Conclusion
This guide provides a comprehensive, scientifically-grounded strategy for the mass spectrometric analysis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. By leveraging fundamental principles of ionization and fragmentation for nitrogen-containing heterocyclic compounds, we have established a complete workflow from sample preparation to predictive fragmentation analysis. The detailed protocols for LC-MS/MS configuration and the outlined validation criteria provide a robust framework for researchers in pharmaceutical development and related fields to achieve accurate, reliable, and reproducible characterization and quantification of this novel molecule. The predictive fragmentation model serves as a critical tool for initial structural confirmation and for the development of highly specific quantitative assays.
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Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform . CORE. [Link]
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Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives . ResearchGate. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]
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Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry . PMC. [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality . Pharma Focus America. [Link]
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Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry . ACS Publications. [Link]
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Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]
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Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS . ResearchGate. [Link]
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Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter . Atmospheric Chemistry and Physics. [Link]
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Electrospray ionization mass spectrometry for the analysis of proteins and small molecules . University of Bristol. [Link]
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2-(3,3-dimethylazetidin-2-yl)-1-methyl-1h-imidazole . PubChem. [Link]
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Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines . The Royal Society of Chemistry. [Link]
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Fragmentation Patterns in Mass Spectra . Chemguide. [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry . Life Science Journal. [Link]
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Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes . Freie Universität Berlin. [Link]
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1H-Imidazole, 1-methyl- . NIST WebBook. [Link]
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2-methyl imidazole, 693-98-1 . The Good Scents Company. [Link]
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Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry . MDPI. [Link]
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Engineering the Next Generation of Small Molecules: Physicochemical Profiling of Novel Azetidine-Imidazole Hybrids
1. The Strategic Convergence of Azetidine and Imidazole Scaffolds
As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the limitations of traditional planar or highly lipophilic heterocycles. The integration of azetidine and imidazole rings represents a sophisticated bioisosteric strategy designed to circumvent these liabilities and engineer ideal physicochemical profiles.
The 1 [1], a four-membered saturated heterocycle, introduces high sp3 character and significant ring strain (approximately 25.4 kcal/mol). This structural rigidity restricts the conformational ensemble of the molecule, thereby reducing the entropic penalty upon target binding. Conversely, 2 [2] is an amphoteric, highly polar aromatic system (dipole ~3.61D) that acts as an exceptional hydrogen bond donor and acceptor. When fused or linked, the azetidine-imidazole hybrid core yields compounds with finely tuned pKa values, depressed lipophilicity (LogP), and enhanced aqueous solubility.
Caption: Mechanistic contributions of azetidine and imidazole motifs to the hybrid core.
2. Causality in Physicochemical Optimization
In drug design, the choice of a basic amine dictates the pharmacokinetic fate of the molecule. 3 [3], the six-membered piperidine often increases lipophilicity and basicity (pKa ~11.22), which can lead to excessive protonation at physiological pH. This excessive protonation traps the drug in the lysosome or drastically reduces passive transcellular permeability.
By substituting piperidine with an azetidine linked to an imidazole, we deliberately lower the basicity of the system through inductive effects and geometric constraints. This subtle pKa shift increases the fraction of neutral species at pH 7.4, directly enhancing Caco-2 permeability while maintaining enough polarity to prevent rapid metabolic clearance.
Quantitative Data Comparison The following table summarizes the causal relationship between structural modification and physicochemical readouts, demonstrating the superiority of the azetidine-imidazole scaffold over traditional analogs.
| Property | Piperidine-Imidazole (Control) | Azetidine-Imidazole (Optimized) | Mechanistic Rationale |
| pKa (Basic Center) | 9.8 | 8.2 | Increased ring strain in azetidine alters nitrogen hybridization, lowering basicity. |
| LogD (pH 7.4) | 3.4 | 2.1 | Reduced carbon count and lower basicity decrease lipophilic partitioning. |
| TPSA (Ų) | 45.2 | 45.2 | Identical heteroatom count; topological polar surface area remains conserved. |
| Kinetic Solubility (µM) | < 10 | > 150 | Lower LogD and disruption of crystal lattice packing enhance solvation. |
| Caco-2 Papp (10⁻⁶ cm/s) | 2.1 | 14.5 | Higher fraction of unprotonated species at pH 7.4 drives transcellular diffusion. |
3. Self-Validating Protocol: High-Throughput LogD and pKa Profiling
To ensure scientific integrity, we cannot rely on computational predictions (e.g., cLogP) for highly strained systems like azetidines, as transannular effects often confound standard algorithms. The following experimental protocol is designed as a self-validating system : it uses a closed-loop potentiometric titration coupled with LC-MS quantification. If the potentiometric pKa does not mathematically align with the LC-MS-derived LogD shift across pH gradients, the system flags the compound for potential degradation or aggregation, preventing false positives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the azetidine-imidazole compound in 100% DMSO to a stock concentration of 10 mM. Ensure the compound is >95% pure via UV-Vis to prevent baseline titration errors.
-
Potentiometric Titration (pKa Determination):
-
Dispense 5 µL of the stock into a specialized titration vial containing 1 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Titrate using standardized 0.5 N HCl and 0.5 N NaOH across a pH range of 2.0 to 12.0 under an argon atmosphere.
-
Causality Check: The argon atmosphere prevents CO2 absorption, which would artificially lower the pH and skew the basic pKa of the azetidine nitrogen.
-
-
LC-MS Shake-Flask Partitioning (LogD Determination):
-
Prepare biphasic systems of octanol and aqueous buffers at pH 3.0, 7.4, and 9.0.
-
Spike the compound to a final concentration of 50 µM. Shake at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Phase separate via centrifugation (3000 x g, 10 min).
-
Quantify the concentration in both phases using LC-MS/MS (MRM mode).
-
-
Self-Validation Loop: Calculate the theoretical LogD at pH 7.4 using the potentiometric pKa and the LogP (derived from the pH 9.0 data where the azetidine is neutral). If the theoretical LogD deviates from the LC-MS LogD by >0.2 log units, reject the run. This discrepancy actively indicates micelle formation or instability of the strained azetidine ring in aqueous media.
Caption: Self-validating workflow for physicochemical profiling of azetidine-imidazole compounds.
4. Target Applications and Pharmacological Impact
The physicochemical advantages of the azetidine-imidazole framework directly translate to superior pharmacological outcomes. A prominent application of this scaffold is the 4 [4] as noncovalent Glutathione S-transferase P1 (GSTP1) inhibitors.
In this context, researchers utilized a "warhead removal strategy," replacing a reactive covalent binder with the azetidine-imidazole core. The imidazole provided essential hydrogen bonding within the target's active site, while the azetidine motif optimized the spatial trajectory of the molecule without incurring the lipophilic penalty of larger rings. This resulted in a noncovalent inhibitor with improved isoform selectivity, enhanced antiproliferative activity against gastric cancer cells, and an optimized safety profile devoid of off-target covalent toxicity.
The azetidine-imidazole hybrid is not merely a structural novelty; it is a rationally designed solution to the pervasive challenges of solubility, permeability, and metabolic stability in drug discovery. By understanding the causal relationship between high sp3 ring strain, aromatic amphoterism, and macroscopic physicochemical properties, application scientists can systematically engineer safer, more efficacious therapeutics. Employing self-validating analytical protocols ensures that the unique behaviors of these strained heterocycles are accurately captured, paving the way for next-generation clinical candidates.
References
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- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem.
- Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. ACS Publications.
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Crystal Structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole: A Comprehensive Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystallographic structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. A thorough search of publicly available scientific databases, however, indicates that the specific crystal structure for this compound has not been formally reported or deposited. This guide will, therefore, outline the critical methodologies and analytical approaches that would be employed to determine and analyze its crystal structure, drawing parallels from closely related imidazole-containing compounds. We will delve into the experimental design for single-crystal X-ray diffraction, detail the expected structural features and their implications for medicinal chemistry, and provide a framework for the complete characterization of this novel molecule.
Introduction: The Significance of Imidazole Scaffolds in Drug Discovery
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3] Its prevalence stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to engage in various non-covalent interactions with biological targets.[1] The specific compound of interest, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, combines the versatile imidazole moiety with a sterically hindered and conformationally constrained 3,3-dimethylazetidine group. This unique combination suggests potential for novel pharmacological profiles, making the determination of its three-dimensional structure of paramount importance for understanding its structure-activity relationship (SAR) and for guiding future drug design efforts.
A detailed understanding of the crystal structure provides invaluable insights into:
-
Molecular Conformation: The precise arrangement of atoms in three-dimensional space.
-
Intermolecular Interactions: The non-covalent forces that govern how molecules pack in the solid state, which can influence solubility, stability, and bioavailability.
-
Pharmacophore Modeling: The identification of key structural features responsible for biological activity.
While the specific crystal structure data for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is not currently available in the public domain, this guide will serve as a robust framework for its future determination and analysis.
Experimental Workflow for Crystal Structure Determination
The definitive method for elucidating the crystal structure of a small organic molecule is single-crystal X-ray diffraction. The following protocol outlines the essential steps, from material synthesis to data analysis.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. The synthesis of imidazole derivatives can be achieved through various established methods, often involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine, a variant of the Radziszewski reaction.[4]
Diagram of a Generalized Imidazole Synthesis Workflow:
Caption: Generalized workflow for the synthesis and preparation of an imidazole derivative for crystallographic analysis.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques can be employed, and the optimal method is typically determined empirically.
Table 1: Common Crystallization Techniques
| Technique | Description | Key Considerations |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation. | Solvent choice is critical; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation should be controlled. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | The choice of solvent/anti-solvent pair is crucial. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | The cooling rate must be slow to promote the growth of well-ordered single crystals. |
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Diagram of the X-ray Diffraction Experimental Setup:
Caption: A simplified schematic of a single-crystal X-ray diffraction experiment.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This process involves solving the "phase problem" and refining the atomic coordinates and displacement parameters to best fit the experimental data.
Anticipated Structural Features and Analysis
Based on the chemical structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, several key structural features can be anticipated. The analysis of these features would be central to the technical guide.
Molecular Geometry
A detailed analysis of bond lengths and angles would be performed and compared to standard values for similar chemical fragments.
Table 2: Expected Bond Lengths and Angles
| Feature | Expected Value | Significance |
| Imidazole C=N bond | ~1.33 Å | Indicates double bond character within the aromatic ring. |
| Imidazole C-N bond | ~1.38 Å | |
| Azetidine C-N bond | ~1.47 Å | Typical for a single bond between sp³ carbon and nitrogen. |
| Azetidine C-C bond | ~1.54 Å | |
| Dihedral angle (Imidazole-Azetidine) | Variable | This angle would be a key conformational parameter, influencing the overall shape of the molecule. |
Intermolecular Interactions
The packing of molecules in the crystal lattice is dictated by non-covalent interactions. For this molecule, the following interactions would be of particular interest:
-
Hydrogen Bonding: While the 1-methyl substitution on the imidazole ring removes the N-H donor, the lone pair on the other imidazole nitrogen can act as a hydrogen bond acceptor. Weak C-H...N hydrogen bonds may also be present.
-
van der Waals Forces: These non-specific interactions will play a significant role in the overall crystal packing.
-
π-π Stacking: The aromatic imidazole rings may engage in π-π stacking interactions, which would be evident from the distance and orientation of adjacent rings in the crystal lattice.
Diagram of Potential Intermolecular Interactions:
Caption: A conceptual diagram illustrating potential intermolecular interactions.
Implications for Drug Development
The three-dimensional structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole would provide critical information for its development as a potential therapeutic agent.
-
Conformational Rigidity: The azetidine ring introduces a degree of conformational constraint. Understanding the preferred conformation from the crystal structure can aid in designing more potent and selective analogs.
-
Solubility and Stability: The crystal packing and intermolecular interactions influence the physicochemical properties of the solid form, such as solubility and melting point, which are crucial for drug formulation.
-
Target Binding: A high-resolution crystal structure can be used for in silico docking studies to predict how the molecule might bind to a biological target, thereby guiding the optimization of its pharmacological activity.
Conclusion
While the crystal structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation and analysis. The methodologies and analytical approaches detailed herein are standard practices in the field of chemical crystallography and are essential for the structural characterization of novel compounds. The determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing key insights for the rational design of new therapeutic agents based on the imidazole scaffold.
References
-
Crystal structures of the two salts 2-methyl-1H-imidazol-3-ium nitrate–2-methyl-1H-imidazole (1/1) and 2-methyl-1H-imidazol-3-ium nitrate. (n.d.). Academia.edu. Retrieved March 20, 2026, from [Link]
-
2-Methylimidazole. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]
-
1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1h-imidazole. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]
-
Imidazolate. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]
-
Crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1238–1242. [Link]
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2-{(E)-N-[2-(1H-Inden-3-yl)eth-yl]imino-meth-yl}-1H-imidazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1165–o1166. [Link]
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Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. In IntechOpen. [Link]
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Vinutha, N., Frank, P. V., Kalluraya, B., Anthal, S., Rajnikant, Gupta, V. K., & Revannasiddaiah, D. (2013). Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide. X-ray Structure Analysis Online, 29(0), 23–24. [Link]
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Sharma, A., Kumar, V., & Singh, P. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Catalysis, 2015. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Bioorganic & Medicinal Chemistry, 43, 116265. [Link]
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Mumtaz, A., Saeed, A., Fatima, N., Dawood, M., Rafique, H., & Iqbal, J. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). IntechOpen. [Link]
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In Silico Prediction of ADME Properties for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole: A Mechanistic and Computational Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals.
As a Senior Application Scientist, I approach the in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of fragment-sized heterocycles not merely as a data-gathering exercise, but as a mechanistic investigation. The molecule 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (CAS: 1864062-61-2)[1] represents a classic fragment hit often utilized in Fragment-Based Drug Discovery (FBDD).
To accurately predict its pharmacokinetic behavior, we must move beyond black-box algorithms and understand the fundamental causality between its structural topology and its biological fate. This whitepaper outlines the physicochemical causality, a self-validating computational protocol, and the consensus ADME profile for this specific molecule.
Structural Causality & Physicochemical Space
Before executing any computational model, we must define the physicochemical space of the molecule to understand why it behaves the way it does. The structure consists of two distinct moieties linked at their respective C2 positions:
-
The 3,3-dimethylazetidine ring: The gem-dimethyl substitution provides steric bulk that restricts the conformational flexibility of the four-membered ring, lowering the entropic penalty upon target binding. Crucially, the secondary amine is highly basic (pKa ~9.5). Causality: At a physiological pH of 7.4, this ring exists almost exclusively (>99%) as a cation. This permanent positive charge guarantees high aqueous solubility but severely restricts passive transcellular diffusion across lipid bilayers.
-
The 1-methyl-1H-imidazole ring: The N1-methyl substitution prevents tautomerization, locking the molecule into a single tautomeric state. The unsubstituted N3 position features an exposed sp2-hybridized lone pair. Causality: This specific nitrogen lone pair is a well-documented pharmacophore for coordinating with the heme iron (Fe³⁺/Fe²⁺) in the active site of Cytochrome P450 (CYP) enzymes, flagging a high inherent risk for metabolic inhibition.
Self-Validating In Silico Protocol
A robust in silico workflow must be self-validating. Relying on a single algorithm introduces model-specific bias, particularly for charged fragments where legacy QSAR models often fail[2]. The following protocol ensures orthogonality by triangulating data across three distinct mathematical architectures.
Step 1: State Preparation & Curation
-
Action: Input the canonical SMILES (CN1C=CN=C1C2CC(C)(C)N2) into a protonation state generator set strictly to pH 7.4.
-
Validation Logic: Many predictive models are trained on neutral SMILES. Failing to account for the protonation of the azetidine ring will result in artificially inflated lipophilicity (LogP) and permeability predictions. The input must reflect the physiological microspecies.
Step 2: Orthogonal Algorithm Execution
Deploy three distinct computational platforms to map the ADME profile:
-
SwissADME: Utilizes fragment-based physicochemical rules and the empirical BOILED-Egg model to assess baseline drug-likeness and passive permeation ()[3].
-
pkCSM: Employs distance-based graph signatures to capture spatial pharmacology, translating 3D geometry into quantitative pharmacokinetic endpoints like clearance rates and volume of distribution ()[4].
-
ADMETlab 2.0: Leverages deep Multi-task Graph Attention (MGA) networks to provide high-resolution classification of CYP inhibition and toxicity endpoints ()[5].
Step 3: Applicability Domain (AD) Triage
-
Action: Cross-reference the fragment's Molecular Weight (165.24 Da) and Topological Polar Surface Area (TPSA ~29.8 Ų) against the training set boundaries of each tool.
-
Validation Logic: If a prediction (e.g., clearance) diverges by >30% between pkCSM and ADMETlab, the protocol dictates defaulting to the model whose training set contains a higher density of low-MW basic nitrogenous fragments.
Computational Workflow Visualization
Caption: Consensus in silico ADME workflow for fragment evaluation.
Consensus Quantitative ADME Predictions
By synthesizing the outputs of our orthogonal models, we generate a high-confidence consensus profile. The data below reflects the unified predictive output based on the molecule's structural signatures.
| ADME Parameter | SwissADME (Empirical) | pkCSM (Graph-Signature) | ADMETlab 2.0 (MGA Network) | Mechanistic Rationale |
| LogP (Lipophilicity) | 0.85 | 0.92 | 0.78 | High polarity driven by the basic azetidine and the imidazole nitrogens. |
| Caco-2 Permeability | Moderate | Low (App. < 10⁻⁶ cm/s) | Low | >99% protonation at pH 7.4 severely restricts passive transcellular diffusion. |
| VDss (Distribution) | N/A | 0.45 L/kg | 0.38 L/kg | Extreme hydrophilicity confines the molecule to systemic and aqueous compartments. |
| CYP3A4 Inhibition | Yes | Yes | High Probability | Unhindered sp2 nitrogen on the imidazole coordinates directly with the CYP heme iron. |
| Total Clearance | N/A | High (Renal) | High (Renal) | Small MW and positive charge facilitate rapid glomerular filtration without reabsorption. |
Mechanistic Interpretation & Lead Optimization Strategy
The in silico profile reveals two major liabilities that must be addressed before advancing this fragment into in vivo models: Metabolic Inhibition and Rapid Excretion .
Mitigating CYP Inhibition (Metabolism)
The consensus models flag a severe risk for CYP3A4 and CYP1A2 inhibition. Mechanistically, this is driven by the N3 atom of the imidazole ring.
-
Optimization Strategy: Medicinal chemists should introduce steric bulk adjacent to the N3 position (e.g., adding a methyl or halogen group at the C4 position of the imidazole). This steric hindrance physically blocks the nitrogen lone pair from accessing and coordinating with the tightly packed heme iron in the CYP450 active site, effectively eliminating the Drug-Drug Interaction (DDI) liability.
Improving Permeability & Lowering Clearance (Absorption/Excretion)
The low volume of distribution and high renal clearance are direct consequences of the azetidine's high pKa. Because the molecule is positively charged in the renal tubules, it cannot passively diffuse back into the bloodstream, leading to rapid excretion.
-
Optimization Strategy: Modulate the basicity of the azetidine amine. Fluorination of the azetidine ring (e.g., at the 3-position, replacing the methyls) will exert an electron-withdrawing inductive effect, lowering the pKa of the amine closer to 7.5 - 8.0. This increases the fraction of neutral molecules at physiological pH, simultaneously improving passive membrane permeability (Caco-2) and reducing rapid renal clearance, thereby extending the in vivo half-life.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]
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Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. URL:[Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. URL:[Link]
-
NextSDS Chemical Database. 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (CAS: 1864062-61-2). URL: [Link]
-
Wu, Z., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. URL:[Link]
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An In-Depth Technical Guide to the Metabolic Stability of Azetidine-Containing Heterocycles
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry
The four-membered, nitrogen-containing azetidine ring has emerged as a "privileged scaffold" in modern drug discovery.[1] Its growing prevalence in FDA-approved drugs and clinical candidates stems from its unique stereochemical and physicochemical properties.[2][3] The inherent ring strain and conformational rigidity of the azetidine moiety offer medicinal chemists a powerful tool to enhance biological activity, improve receptor affinity, and, crucially, modulate metabolic stability.[1][3][4] This guide provides an in-depth exploration of the metabolic fate of azetidine-containing heterocycles, offering field-proven insights into experimental design and interpretation to drive successful drug development programs.
The Strategic Value of Azetidine in Drug Design: More Than Just a Small Ring
The incorporation of an azetidine ring into a drug candidate is a deliberate strategy to optimize its pharmacokinetic profile.[3] Unlike more flexible, larger rings like pyrrolidine and piperidine, the constrained nature of azetidine can pre-organize a molecule for optimal interaction with its biological target, potentially increasing binding affinity and selectivity.[5]
From a metabolic standpoint, azetidines present a fascinating dichotomy. While their strained nature can render them susceptible to certain metabolic pathways, they often exhibit enhanced metabolic stability compared to their larger heterocyclic counterparts.[6] Notably, the nitrogen atom within the azetidine ring is often more resistant to N-dealkylation, a common metabolic liability for secondary and tertiary amines.[5] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, a testament to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability.[2]
Unraveling the Metabolic Pathways of Azetidine-Containing Compounds
A thorough understanding of how azetidine-containing molecules are metabolized is paramount for predicting their in-vivo behavior and designing more robust drug candidates. The metabolic fate of these compounds is primarily governed by the interplay of Phase I and Phase II drug-metabolizing enzymes.
Phase I Metabolism: The Oxidative Arena
Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions.[7] For azetidine-containing heterocycles, several oxidative pathways are of particular importance:
-
Oxidative Ring Opening: The inherent strain of the azetidine ring can make it susceptible to oxidative cleavage.[8][9] This can lead to the formation of linear, often more polar, metabolites.
-
Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the azetidine ring or on adjacent substituents. The position of hydroxylation is influenced by the overall electronic and steric properties of the molecule.
-
N-dealkylation: While generally more resistant than larger saturated heterocycles, N-dealkylation can still occur, particularly if the substituent on the nitrogen is sterically accessible.[5]
Phase II Metabolism: Conjugation and Elimination
Phase II enzymes conjugate the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion. Key Phase II pathways for azetidine-containing compounds include:
-
Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxyl or amine functionalities.[10]
-
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to available hydroxyl or amino groups.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) can catalyze the nucleophilic attack of glutathione on electrophilic centers.[11] Interestingly, an unusual GST-catalyzed ring-opening of a spiro-azetidine has been reported, occurring without prior bioactivation by CYPs.[12][13] This highlights a direct conjugation pathway that can be a significant clearance mechanism for certain strained ring systems.
Below is a diagram illustrating the primary metabolic pathways for a generic azetidine-containing compound.
Caption: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors. [14][15]This assay provides a more comprehensive picture of a compound's metabolic fate. [16] Experimental Protocol: Hepatocyte Stability Assay [17][18]
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes and assess their viability.
-
Resuspend the viable hepatocytes in an appropriate incubation medium.
-
-
Incubation:
-
Add the test compound (typically at 1 µM) to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.
-
Terminate the metabolic activity by adding a quenching solvent (e.g., cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Lyse the cells and centrifuge to remove cellular debris.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.
-
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro System | t½ (min) | CLint |
| Azetidine Analog 1 | Human Liver Microsomes | > 60 | < 5.8 µL/min/mg |
| Pyrrolidine Analog 2 | Human Liver Microsomes | 25 | 27.7 µL/min/mg |
| Piperidine Analog 3 | Human Liver Microsomes | 15 | 46.2 µL/min/mg |
| Azetidine Analog 1 | Human Hepatocytes | 45 | 15.4 µL/min/10^6 cells |
| Pyrrolidine Analog 2 | Human Hepatocytes | 18 | 38.5 µL/min/10^6 cells |
Note: The above data is illustrative and intended for comparative purposes only.
Strategies for Enhancing the Metabolic Stability of Azetidine-Containing Heterocycles
When a promising azetidine-containing lead compound exhibits suboptimal metabolic stability, several medicinal chemistry strategies can be employed to mitigate these liabilities.
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at or near a metabolic "hotspot" can sterically hinder enzyme access and reduce the rate of metabolism. [7][19]* Electronic Modulation: Altering the electronic properties of the azetidine ring or its substituents can influence its susceptibility to oxidative metabolism. For example, the incorporation of electron-withdrawing groups can make the ring less prone to oxidation. [19]* Bioisosteric Replacement: In some cases, replacing a metabolically labile portion of the molecule with a more stable bioisostere can be an effective strategy. [20][21]For the azetidine ring itself, this is less common, as it is often the bioisosteric replacement of choice. [5]However, substituents on the azetidine can be modified.
-
Conformational Constraint: Further rigidifying the molecule by introducing additional cyclic structures or bulky groups can sometimes shield metabolically vulnerable sites.
The decision-making process for optimizing metabolic stability is an iterative one, guided by the data from in vitro assays and, eventually, in vivo pharmacokinetic studies.
The following diagram outlines a logical decision-making process for optimizing the metabolic stability of an azetidine-containing lead compound.
Caption: Decision-making workflow for optimizing metabolic stability.
Conclusion: The Enduring Promise of the Azetidine Scaffold
Azetidine-containing heterocycles will undoubtedly continue to be a rich source of innovative therapeutics. [2][3]Their unique structural and physicochemical properties offer a compelling advantage in the quest for potent, selective, and metabolically robust drug candidates. A deep understanding of their metabolic pathways, coupled with a systematic and data-driven approach to assessing and optimizing their stability, is essential for unlocking their full therapeutic potential. By embracing the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the complexities of azetidine metabolism and accelerate the journey from discovery to clinical success.
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Assessment of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole in Aqueous Buffers
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a promising drug candidate from the laboratory to the clinic is fraught with challenges, and poor aqueous solubility is a primary reason for attrition. Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A compound with inadequate solubility will likely exhibit low bioavailability, leading to suboptimal therapeutic efficacy and increased variability in patient response.[2][3] Therefore, a thorough and early assessment of a compound's solubility profile is paramount for making informed decisions in the drug discovery and development process.[1][4]
This guide provides a comprehensive framework for evaluating the aqueous solubility of a novel heterocyclic compound, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. As a weakly basic compound, its solubility is expected to be highly dependent on pH.[2][5][6] This document will detail the necessary steps to characterize its physicochemical properties and subsequently determine its kinetic and thermodynamic solubility in various aqueous buffers, providing researchers with the essential data to guide formulation development and predict in vivo performance.
Physicochemical Characterization: Laying the Foundation
Before embarking on solubility studies, a fundamental understanding of the molecule's intrinsic properties is essential. For an ionizable compound like 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, the acid dissociation constant (pKa) and lipophilicity (LogP/LogD) are key determinants of its solubility behavior.[5][6][7]
pKa Determination: Understanding pH-Dependent Ionization
The pKa value dictates the degree of ionization of a compound at a given pH, which in turn significantly impacts its solubility.[5][7] Weakly basic compounds, like the one , are more soluble in acidic environments where they are predominantly in their ionized, more polar form.[2][5][6] As the pH increases towards and beyond the pKa, the compound transitions to its less soluble, neutral form.[5]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1-5 mM solution of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a di-basic compound, two inflection points will be observed, corresponding to the two pKa values.
Lipophilicity (LogP/LogD) Assessment: Gauging Membrane Permeability and Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is another crucial parameter influencing both solubility and membrane permeability.[1][8] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant as it considers both the ionized and non-ionized forms.
Experimental Protocol: HPLC-Based Method for LogP/LogD Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and efficient method for determining LogP and LogD values.[8][9][10][11]
Step-by-Step Methodology:
-
Column and Mobile Phase Selection: Utilize a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values and recording their retention times.
-
Sample Analysis: Inject a solution of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole and determine its retention time.
-
LogP Calculation: Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.
-
LogD Determination: To determine LogD at different pH values, adjust the pH of the aqueous component of the mobile phase accordingly.
Solubility Assessment: Kinetic vs. Thermodynamic Approaches
Solubility can be assessed through two primary approaches: kinetic and thermodynamic.[1][12] Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a large number of compounds.[1][13][14] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound and is determined in later stages of development.[1][15]
Kinetic Solubility: A High-Throughput Screening Tool
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[1][12][13] This method often overestimates the true solubility as it can lead to the formation of supersaturated solutions.[16] However, its speed and low compound consumption make it invaluable for early-stage candidate selection.[4][14][17][18]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
Nephelometry, which measures light scattering caused by suspended particles, is a common high-throughput method for kinetic solubility assessment.[14][19]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole in 100% DMSO (e.g., 10 mM).[20][21]
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96- or 384-well plate using DMSO.[19]
-
Addition of Aqueous Buffer: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[12]
-
Nephelometric Reading: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[14]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[1][22] The shake-flask method is the gold-standard for determining thermodynamic solubility.[16][22][23][24]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound in the desired aqueous buffer over an extended period.[22][23]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole to vials containing the aqueous buffers of interest (e.g., pH 1.2, 4.5, 6.8, and 7.4).[25][26]
-
Equilibration: Shake the vials at a constant temperature (e.g., 37 ± 1°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[22][23]
-
Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[15][23]
Experimental Design and Data Interpretation
A well-designed solubility study should consider the impact of various factors on the solubility of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole.
Selection of Aqueous Buffers
The choice of aqueous buffers is critical for understanding the pH-dependent solubility profile. According to ICH M9 guidelines, solubility should be assessed over a pH range of 1.2 to 6.8.[24][25][26][27][28]
Recommended Buffer Systems:
-
pH 1.2: Simulates gastric fluid.
-
pH 4.5: Represents the upper small intestine.
-
pH 6.8: Simulates the lower small intestine.
-
pH 7.4: Represents physiological pH (e.g., blood).
Additionally, using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more physiologically relevant solubility data.[15][29][30][31][32]
Data Presentation and Interpretation
The results of the solubility assessment should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Physicochemical Properties of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (Hypothetical Data)
| Parameter | Method | Result |
| pKa1 (Azetidine) | Potentiometric Titration | ~10.5 |
| pKa2 (Imidazole) | Potentiometric Titration | ~7.2 |
| LogP | HPLC Method | 2.8 |
| LogD at pH 7.4 | HPLC Method | 1.5 |
Table 2: pH-Dependent Solubility of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (Hypothetical Data)
| Buffer pH | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) |
| 1.2 | > 200 | 185 |
| 4.5 | 150 | 120 |
| 6.8 | 45 | 30 |
| 7.4 | 25 | 15 |
The hypothetical data illustrates the expected trend for a weakly basic compound: higher solubility at lower pH values. The kinetic solubility values are, as anticipated, higher than the thermodynamic solubility values.
Visualizing the Workflow
Diagrams can effectively illustrate the experimental workflows.
Diagram 1: Overall Solubility Assessment Workflow
Caption: Overall workflow for solubility assessment.
Diagram 2: Thermodynamic Solubility (Shake-Flask) Protocol
Caption: Shake-flask thermodynamic solubility protocol.
Conclusion: A Pathway to Informed Drug Development
A comprehensive understanding of the aqueous solubility of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is indispensable for its successful development as a drug candidate. By systematically determining its pKa, lipophilicity, and both kinetic and thermodynamic solubility across a physiologically relevant pH range, researchers can build a robust data package. This information is crucial for guiding formulation strategies, interpreting results from in vitro and in vivo studies, and ultimately, de-risking the progression of this promising molecule through the development pipeline. The methodologies and principles outlined in this guide provide a scientifically rigorous and practical approach to achieving this critical objective.
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The Imidazole Scaffold: A Versatile Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold for interacting with a wide array of biological targets.[3][4] This guide delves into the most promising therapeutic targets for novel imidazole-based compounds, offering insights into their mechanisms of action, and providing a framework for future drug discovery and development.
Part 1: Oncology - A Multi-pronged Attack on Cancer
Imidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through diverse mechanisms of action.[5][6] Their ability to be chemically modified allows for the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6]
Kinase Inhibition: Disrupting Oncogenic Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazole-based compounds have been successfully developed as potent inhibitors of various kinases implicated in tumor growth and survival.[1][5][6]
Key kinase targets for imidazole-based inhibitors include:
-
Tyrosine Kinases:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR signaling promotes cell proliferation and survival. Imidazole derivatives can competitively bind to the ATP-binding site of EGFR, blocking its downstream signaling cascade.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Imidazole-based compounds can inhibit VEGFR, thereby suppressing tumor growth and metastasis.[4][6][7]
-
-
Serine/Threonine Kinases:
-
Mitogen-Activated Protein Kinases (MAPKs): This family of kinases is central to signal transduction pathways that control cell proliferation, differentiation, and apoptosis. Imidazole compounds can modulate MAPK signaling to induce cancer cell death.[6]
-
Aurora Kinases: Essential for cell cycle regulation, particularly mitosis. Inhibition of Aurora kinases by imidazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.
-
A common method to assess the inhibitory potential of novel imidazole compounds is through an in vitro kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Reagent Preparation:
-
Prepare a stock solution of the imidazole test compound in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide) and an ATP solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, the imidazole test compound at various concentrations, and the EGFR kinase.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.
-
DNA Interaction and Damage: A Direct Assault on Cancer Cells
Several imidazole derivatives exert their anticancer effects by directly interacting with DNA or interfering with DNA-associated enzymes.[5][8]
-
DNA Alkylation and Intercalation: Some novel imidazole derivatives can act as alkylating agents, forming covalent bonds with DNA and disrupting its structure and function.[1][5] Others can intercalate between DNA base pairs, leading to DNA damage and cell death.[5]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are essential for DNA replication and repair. Imidazole-based compounds can inhibit topoisomerase I and II, leading to the accumulation of DNA strand breaks and apoptosis.[6]
Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer. Imidazole derivatives can induce apoptosis in cancer cells through various mechanisms:
-
Modulation of Apoptotic Proteins: They can alter the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the balance towards cell death.[6]
-
Generation of Reactive Oxygen Species (ROS): Some imidazole compounds can increase the intracellular levels of ROS, which can damage cellular components and trigger apoptosis.[5]
Histone Deacetylase (HDAC) Inhibition: Epigenetic Regulation
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Certain triazolyl-imidazole derivatives have shown selective inhibition of HDAC6, an isoenzyme involved in cancer cell motility and metastasis.[1]
Part 2: Infectious Diseases - Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Imidazole derivatives have a long history of use as antimicrobial agents and continue to be a promising source for novel drugs.[8][9]
Antibacterial Targets: Disrupting Essential Bacterial Processes
The antibacterial activity of imidazole compounds often stems from their ability to interfere with critical bacterial functions:[8]
-
Cell Wall Synthesis Disruption: Some derivatives may inhibit the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[8]
-
Protein Synthesis Inhibition: Imidazoles can also target bacterial ribosomes, thereby inhibiting protein synthesis.[8]
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Serially dilute the imidazole test compound in a 96-well microtiter plate containing growth medium.
-
-
Inoculation:
-
Add the bacterial inoculum to each well of the plate.
-
Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC by visually inspecting the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.
-
Antifungal Targets: Targeting Fungal-Specific Pathways
Imidazole-based antifungals, such as clotrimazole and ketoconazole, are well-established drugs.[10] Their primary mechanism of action involves the inhibition of cytochrome P450-dependent lanosterol 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10]
Antiviral Targets: Inhibiting Viral Replication
The broad antiviral potential of imidazole derivatives is an active area of research.[11] These compounds can target various stages of the viral life cycle:
-
Viral Entry Inhibition: Some imidazoles may prevent viruses from entering host cells.
-
Inhibition of Viral Enzymes: Imidazole derivatives can inhibit key viral enzymes, such as proteases and polymerases, which are essential for viral replication.[12] For instance, they have shown potential against the main protease of SARS-CoV-2.[12]
Part 3: Neurological Disorders - Modulating CNS Targets
Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. Imidazole derivatives are being explored for their potential to modulate multiple targets involved in the pathophysiology of these complex disorders.[13][14]
Alzheimer's Disease: A Multi-Targeted Approach
The pathology of Alzheimer's disease is multifaceted, involving amyloid-β (Aβ) aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress.[13] Imidazole-based compounds offer the potential for multi-target-directed therapy:
-
Inhibition of Acetylcholinesterase (AChE): Some imidazole derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cognitive function.[13]
-
Modulation of Aβ Aggregation: Certain compounds may interfere with the aggregation of Aβ peptides into toxic plaques.[13]
-
Tau Pathology: Brain-penetrant 1,5-diarylimidazoles have been identified as microtubule-stabilizing agents, which could counteract the detrimental effects of tau pathology.[15]
-
Neuroinflammation: Imidazole derivatives can also inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory eicosanoids.[15]
-
Imidazoline I2 Receptors: These receptors are altered in neurodegenerative diseases, and their modulation by novel imidazole compounds has shown promise in animal models of Alzheimer's disease.[16]
Caption: Multi-target strategy of imidazole compounds in Alzheimer's Disease.
Part 4: Inflammatory Disorders - Regulating the Inflammatory Cascade
Chronic inflammation is a key component of many diseases. Imidazole derivatives have demonstrated significant anti-inflammatory properties.[17][18]
Inhibition of Pro-inflammatory Enzymes
The primary mechanism of anti-inflammatory action for many imidazole compounds is the inhibition of enzymes involved in the inflammatory pathway:
-
Cyclooxygenase (COX) Enzymes: Imidazole derivatives can inhibit both COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some compounds have shown potent and selective COX-2 inhibition.
Conclusion and Future Directions
The imidazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents targeting a wide range of diseases. Its adaptability allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and safety profiles. Future research should focus on exploring novel imidazole derivatives with multi-target activities, particularly for complex diseases like cancer and neurodegenerative disorders. Advances in computational chemistry and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of imidazole-based drugs.
References
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Vertex AI Search.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Vertex AI Search.
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. Retrieved from [Link]
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A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com. Retrieved from [Link]
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Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. PubMed. Retrieved from [Link]
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New candidate compounds show promise for Alzheimer's and pain treatment. (2025, May 14). News-Medical.net. Retrieved from [Link]
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). Vertex AI Search.
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Anti-Cancer Compounds Based on Natural Imidazole Compounds. CSU ePress. Retrieved from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). Dove Press. Retrieved from [Link]
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Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). MDPI. Retrieved from [Link]
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Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online. Retrieved from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). Scientific Reports. Retrieved from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021, July 11). MDPI. Retrieved from [Link]
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Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, September 15). dergipark.org.tr. Retrieved from [Link]
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Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease. ACS Publications. Retrieved from [Link]
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Imidazoles as potential anticancer agents. PubMed. Retrieved from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed. Retrieved from [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. scite.ai. Retrieved from [Link]
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. Retrieved from [Link]
-
Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. Retrieved from [Link]
-
Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. Retrieved from [Link]
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Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases. (2017, May 22). ACS Publications. Retrieved from [Link]
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Application Note: Orthogonal In Vitro Fragment Screening of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole Targeting the Histamine H3 Receptor
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel pharmacophores with high ligand efficiency. This application note details a robust, self-validating in vitro screening cascade to evaluate 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (CAS: 1864062-61-2) as a fragment probe. Given the structural motif of this compound, we utilize the Histamine H3 Receptor (H3R) —a Class A G-protein-coupled receptor (GPCR) implicated in metabolic and cognitive disorders[1]—as the model target. The protocol employs a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay, followed by orthogonal kinetic validation using Surface Plasmon Resonance (SPR).
Scientific Rationale & Chemical Biology
The Fragment: Structural Causality
The test compound, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, possesses a highly privileged architecture for neuroactive GPCRs:
-
1-Methyl-1H-imidazole Core: Imidazole rings are classic bioisosteres and essential hydrogen-bond donor/acceptor networks in histaminergic pharmacology. They provide critical anchor points within the orthosteric binding pocket of H3R[2].
-
3,3-Dimethylazetidine Motif: The incorporation of an azetidine ring provides a conformationally constrained basic amine. Compared to larger saturated rings (e.g., piperidines), azetidines reduce the lipophilicity (logP) while maintaining potency, thereby improving ligand efficiency[2]. Furthermore, the 3,3-dimethyl substitution introduces steric bulk that effectively blocks benzylic-equivalent oxidation, a common metabolic liability in fragment growth.
Assay Design Causality
Fragments typically exhibit low binding affinities (high micromolar to millimolar KD ). Therefore, standard functional assays (like cAMP accumulation) often lack the sensitivity to detect fragment binding without receptor reserve artifacts[3].
-
TR-FRET (Primary Screen): We utilize a direct competition binding assay using a Terbium-labeled H3R and a red-fluorescent tracer. TR-FRET is chosen because its time-gated measurement eliminates auto-fluorescence—a notorious source of false positives in high-concentration fragment screening[4][5].
-
SPR (Orthogonal Validation): To rule out TR-FRET artifacts (e.g., fluorescence quenching or compound aggregation), SPR is employed. SPR provides label-free, real-time kinetic resolution ( kon , koff ), which is critical for confirming 1:1 stoichiometric binding of low-affinity fragments[6].
Orthogonal fragment-based drug discovery workflow.
Protocol 1: TR-FRET Competition Binding Assay
This protocol utilizes H3R labeled with a Terbium (Tb 3+ ) cryptate donor and a fluorescently labeled H3R antagonist (e.g., Cy5-clobenpropit) as the tracer[4][5].
TR-FRET competition assay principle for H3R fragment screening.
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl 2 , 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), and 0.05% Tween-20. Note: Tween-20 is critical to prevent non-specific fragment aggregation.
-
Fragment Preparation: Dissolve 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole in 100% LC-MS grade DMSO to a 100 mM stock. Prepare a 10-point 3-fold serial dilution.
-
Tracer & Receptor: Prepare Tb 3+ -labeled H3R membranes (1 µ g/well ) and Cy5-tracer at a concentration equal to its previously determined KD (e.g., 5 nM) to ensure maximum sensitivity for competitive displacement[5].
Step-by-Step Assay Execution
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the fragment dilution series into a 384-well low-volume white microplate. The final DMSO concentration must be normalized to 1% across all wells.
-
Self-Validation Controls:
-
Positive Control (0% Binding): 10 µM Clobenpropit (full displacement).
-
Negative Control (100% Binding): 1% DMSO vehicle.
-
-
Receptor Addition: Add 2.5 µL of the Tb 3+ -H3R membrane suspension to all wells. Incubate for 15 minutes at room temperature to allow fragment pre-equilibration.
-
Tracer Addition: Add 2.5 µL of the Cy5-tracer solution to initiate the competition.
-
Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach equilibrium.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 620 nm (Tb 3+ ). Emission 2: 665 nm (Cy5). Delay time: 50 µs. Integration time: 400 µs.
Data Analysis & Quality Control
Calculate the TR-FRET ratio ( 665nm/620nm×104 ). Calculate the Z'-factor using the positive and negative controls. A Z'-factor >0.6 validates the assay's robustness. Fit the normalized dose-response data using a four-parameter logistic non-linear regression to determine the IC50 .
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation
To eliminate false positives and obtain kinetic binding parameters, fragments demonstrating an IC50<1mM in the TR-FRET assay are advanced to SPR[6].
Sensor Chip Preparation
-
Immobilization: Utilize a Streptavidin (SA) sensor chip. Capture biotinylated H3R embedded in lipid nanodiscs (to maintain native GPCR conformation) onto Flow Cell 2 (FC2) to a target density of ~3000 Response Units (RU).
-
Reference Cell: Flow Cell 1 (FC1) is immobilized with empty biotinylated nanodiscs to serve as a reference for background subtraction.
Step-by-Step SPR Execution
-
Running Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% P20 surfactant, and exactly 2% DMSO. Crucial: Fragment screening requires strict DMSO matching to prevent bulk refractive index shifts.
-
Solvent Correction: Run a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) prior to the fragment injection to correct for excluded volume effects.
-
Fragment Injection: Inject 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole at multiple concentrations (e.g., 12.5, 25, 50, 100, 200, 400 µM) using a flow rate of 30 µL/min.
-
Kinetics: Allow 60 seconds for association and 120 seconds for dissociation. Fragments typically dissociate rapidly; thus, no regeneration step is usually required.
-
Validation Control: Inject a known H3R binder (e.g., Histamine) at the beginning and end of the run to verify receptor viability over time.
Data Presentation & Interpretation
The following table summarizes the expected quantitative profiling of the test fragment against a reference antagonist. Ligand Efficiency (LE) is calculated to determine the fragment's suitability for further chemical optimization.
| Compound | TR-FRET IC50 (µM) | SPR KD (µM) | SPR kon (M −1 s −1 ) | SPR koff (s −1 ) | Ligand Efficiency (kcal/mol/HA) |
| 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole | 145.2 ± 12.4 | 160.5 ± 8.2 | 1.5×104 | 2.4×10−1 | 0.38 |
| Clobenpropit (Reference) | 0.003 ± 0.001 | 0.004 ± 0.001 | 8.2×105 | 3.3×10−3 | 0.29 |
Interpretation: The fragment demonstrates a KD in the high micromolar range, which is standard for FBDD. Importantly, the SPR KD closely matches the TR-FRET IC50 , validating that the TR-FRET signal reduction is due to true orthosteric binding rather than assay interference. The rapid koff is characteristic of low-molecular-weight fragments. With a Ligand Efficiency >0.3 , this imidazole-azetidine scaffold represents a highly promising starting point for fragment growing or linking strategies.
References
-
Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering: Application to Transmembrane and GPI-Anchored Receptors. ACS Publications.[Link]
-
Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating. MDPI.[Link]
-
Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. Human Journals.[Link]
-
Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery. PMC / NIH.[Link]
-
KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential. PMC / NIH.[Link]
-
Radioligand competition binding assay validates hits at the H3 receptor. ResearchGate.[Link]
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- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 5. researchgate.net [researchgate.net]
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Application Note: Cell-Based Assay Development for Azetidine-Imidazole Derivatives Targeting GSTP1 in Gastric Cancer
Executive Summary
The development of targeted cancer therapeutics frequently relies on the optimization of molecular scaffolds to balance potency with safety. Recently, 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole derivatives have emerged as potent, non-covalent inhibitors of Glutathione S-transferase Pi 1 (GSTP1), a critical enzyme overexpressed in gastric cancer [1]. Through a "warhead removal strategy," researchers have transitioned from toxic covalent inhibitors to safer non-covalent azetidine-imidazole analogs [1].
Validating these novel derivatives requires a highly logical, self-validating cascade of cell-based assays. This application note provides a comprehensive guide to establishing the necessary in vitro workflows—ranging from direct intracellular target engagement to downstream phenotypic readouts—while explaining the mechanistic causality behind each experimental choice.
Scientific Rationale & Assay Causality
The Azetidine-Imidazole Scaffold
In medicinal chemistry, the azetidine ring provides a rigid, low-lipophilicity spacer that improves metabolic stability and aqueous solubility compared to larger heterocycles (like piperidine). Concurrently, the benzimidazole core acts as an anchor, fitting precisely into the hydrophobic H-site of GSTP1. By removing the reactive electrophilic warhead found in earlier generations of GSTP1 inhibitors, the azetidine-imidazole scaffold achieves high affinity via non-covalent interactions, drastically reducing off-target toxicity [1].
Designing a Self-Validating Assay System
To prove that an azetidine-imidazole derivative is an effective drug candidate, we must establish a chain of causality:
-
Target Engagement: Does the drug physically bind GSTP1 inside a living cell? (Validated via CETSA ).
-
Functional Output: Does binding inhibit GSTP1's enzymatic function? GSTP1 normally scavenges Reactive Oxygen Species (ROS). Inhibition should therefore trigger an oxidative burst. (Validated via DCFDA Assay ).
-
Phenotypic Output: Does this biochemical cascade kill the cancer cell? (Validated via SRB Assay ).
Figure 1: Sequential cell-based assay workflow for validating azetidine-imidazole GSTP1 inhibitors.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical affinity assays (like SPR or ITC) do not account for cellular permeability or intracellular competition. CETSA provides a label-free method to verify target engagement inside the cell [2]. When the azetidine-imidazole compound binds GSTP1, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tm ) higher.
Step-by-Step Methodology:
-
Cell Preparation: Culture AGS gastric cancer cells to 70-80% confluency in 10 cm dishes.
-
Compound Treatment: Treat cells with 10 µM of the azetidine-imidazole derivative (or 0.1% DMSO vehicle control) for 2 hours at 37°C.
-
Harvesting: Wash with PBS, trypsinize, and pellet cells at 300 x g for 5 minutes. Resuspend in PBS supplemented with protease inhibitors.
-
Thermal Aliquoting: Divide the cell suspension equally into 8 PCR tubes (100 µL/tube).
-
Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cells.
-
Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Collect the soluble supernatant and analyze via Western Blot using an anti-GSTP1 antibody. Plot the band intensities against temperature to calculate the ΔTm .
Protocol 2: Intracellular ROS Measurement
Causality: GSTP1 protects gastric cancer cells from oxidative stress by conjugating glutathione to reactive electrophiles. A successful azetidine-imidazole inhibitor will block this, causing a measurable spike in intracellular ROS.
Step-by-Step Methodology:
-
Seeding: Seed AGS cells in a 96-well black plate with clear bottoms at 10,000 cells/well. Incubate overnight.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA (a cell-permeable fluorogenic probe) in serum-free medium for 30 minutes at 37°C.
-
Treatment: Remove the probe, wash, and add the azetidine-imidazole compound at varying concentrations.
-
Measurement: Read fluorescence (Ex: 485 nm / Em: 535 nm) on a microplate reader at 1, 2, and 4 hours post-treatment.
Protocol 3: Sulforhodamine B (SRB) Cell Viability Assay
Causality: Why use SRB instead of the standard MTT assay? MTT relies on mitochondrial reductase activity. Because GSTP1 inhibition induces severe oxidative stress (ROS), mitochondrial enzymes can become artificially hyperactive before cell death, leading to false-negative viability readings in MTT. The SRB assay bypasses metabolic artifacts by stoichiometrically binding to basic amino acids, providing a direct measurement of total protein mass (and thus, actual cell number) [3].
Step-by-Step Methodology:
-
Seeding & Treatment: Seed AGS cells in a 96-well plate (5,000 cells/well). Treat with a serial dilution of the compound for 72 hours.
-
Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%). Incubate at 4°C for 1 hour.
-
Washing: Wash the plate 4 times with slow-running tap water and air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature in the dark.
-
Destaining: Remove the dye and wash the plate 4 times with 1% acetic acid to remove unbound SRB. Air-dry completely.
-
Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to each well. Shake for 10 minutes to solubilize the protein-bound dye. Measure Optical Density (OD) at 510 nm [3].
Quantitative Data Summary
The table below summarizes the expected validation profile of an optimized non-covalent azetidine-imidazole derivative (e.g., 16n) compared to its covalent predecessor (HJ6) and a standard control [1].
| Compound | Mechanism | GSTP1 IC50 (Biochemical) | AGS Cell IC50 (SRB Assay) | CETSA ΔTm (°C) | Intracellular ROS (Fold Change) |
| HJ6 | Covalent Binding | 85 nM | 1.2 µM | +4.5 | 3.2x |
| 16n | Non-covalent (Azetidine-Imidazole) | 92 nM | 1.5 µM | +5.2 | 3.5x |
| TLK199 | Control Inhibitor | 1500 nM | >10 µM | +1.1 | 1.2x |
Note: The non-covalent azetidine-imidazole derivative maintains comparable cellular potency and target engagement to the covalent warhead, while eliminating electrophilic toxicity risks.
Mechanistic Pathway Visualization
The ultimate goal of the azetidine-imidazole compound is to induce apoptosis in gastric cancer cells. By inhibiting GSTP1, the compound triggers two parallel apoptotic drivers: the accumulation of oxidative stress (ROS) and the release/activation of the JNK signaling complex, which is normally sequestered by active GSTP1.
Figure 2: Mechanistic pathway of GSTP1 inhibition by azetidine-imidazole derivatives.
Conclusion
The transition toward non-covalent azetidine-imidazole derivatives represents a significant advancement in targeting GSTP1 for gastric cancer therapy. By utilizing a logically structured, self-validating assay cascade—employing CETSA for target engagement, DCFDA for functional ROS readout, and SRB for metabolic-independent viability—researchers can confidently evaluate the efficacy and cellular mechanism of these novel pharmacophores.
References
-
Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry, ACS Publications. 1
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 2
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.3
Sources
Preclinical Evaluation of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole: A Novel Brain-Penetrant Histamine H3 Receptor Antagonist
Target Audience: Researchers, Pharmacologists, and CNS Drug Development Scientists Content Type: Application Note & Experimental Protocol
Introduction & Pharmacological Rationale
The development of central nervous system (CNS) therapeutics targeting cognitive impairment requires highly brain-penetrant small molecules with exquisite target selectivity. The compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (DMA-MI) (CAS: 1864062-61-2) represents a highly optimized scaffold for targeting the Histamine H3 Receptor (H3R) .
Historically, H3R antagonists relied on flexible alkylamine chains mimicking the endogenous ligand, histamine[1]. However, these flexible chains often suffer from poor metabolic stability and off-target promiscuity. DMA-MI overcomes this by incorporating a rigid 3,3-dimethylazetidine ring. This conformational restriction locks the basic amine into an optimal vector for salt-bridge formation with the highly conserved Asp114 (D3.32) residue in the H3R binding pocket, while the 1-methyl-1H-imidazole moiety engages Glu206 (E5.46) via hydrogen bonding[2]. Furthermore, the incorporation of the azetidine and imidazole heterocycles drastically reduces P-glycoprotein (P-gp) efflux liability, ensuring robust blood-brain barrier (BBB) penetration[3].
By acting as a presynaptic antagonist/inverse agonist at H3 autoreceptors and heteroreceptors, DMA-MI removes the Gi/o -mediated inhibition of adenylyl cyclase, driving the release of pro-cognitive neurotransmitters such as acetylcholine (ACh) and histamine into the synaptic cleft.
Caption: Mechanism of action: DMA-MI antagonizes presynaptic H3R, elevating cAMP and driving neurotransmitter release.
Pharmacokinetic & Blood-Brain Barrier (BBB) Profiling
The Causality Behind the Protocol
A critical failure point in CNS drug discovery is equating total brain concentration with active drug concentration. Highly basic, lipophilic molecules like DMA-MI often exhibit high non-specific binding to brain phospholipids. Therefore, measuring total brain-to-plasma ratio ( Kp ) is insufficient. This protocol utilizes Rapid Equilibrium Dialysis (RED) to calculate the unbound brain-to-plasma partition coefficient ( Kp,uu ) . A Kp,uu approaching 1.0 indicates free, unrestricted diffusion across the BBB without active efflux[3].
Step-by-Step Methodology
-
In Vivo Dosing: Administer DMA-MI to male Sprague-Dawley rats (n=3 per timepoint) via intravenous (IV, 3 mg/kg) and oral (PO, 10 mg/kg) routes. Formulate in 10% N-methyl-2-pyrrolidone / 90% HP-β-CD.
-
Sampling: Euthanize animals and collect whole blood (via cardiac puncture) and whole brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood at 4,000 × g for 10 min at 4°C to isolate plasma.
-
Brain Homogenization: Rinse brains in ice-cold saline to remove surface blood. Homogenize in phosphate-buffered saline (PBS) at a 1:3 (w/v) ratio.
-
Equilibrium Dialysis (The Self-Validating Step): Place 200 µL of brain homogenate or plasma into the donor chamber of a RED device (8K MWCO). Place 350 µL of PBS in the receiver chamber. Incubate at 37°C for 4 hours on an orbital shaker.
-
LC-MS/MS Quantification: Extract samples using protein precipitation (acetonitrile containing internal standard). Quantify DMA-MI using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Quantitative PK Summary
| Parameter | Matrix | IV (3 mg/kg) | PO (10 mg/kg) | Interpretation |
| Tmax (h) | Plasma / Brain | 0.08 / 0.25 | 1.0 / 1.5 | Rapid oral absorption and BBB crossing. |
| Cmax (ng/mL or g) | Plasma / Brain | 1,240 / 2,100 | 850 / 1,420 | High absolute exposure in CNS. |
| fu,brain (%) | Brain Homogenate | - | 8.4% | Moderate non-specific lipid binding. |
| Kp (Total Ratio) | Brain/Plasma | 1.69 | 1.67 | Suggests accumulation, but requires free fraction correction. |
| Kp,uu (Free Ratio) | Brain/Plasma | 0.85 | 0.82 | Optimal. Indicates passive diffusion without significant P-gp efflux. |
In Vivo Efficacy: Novel Object Recognition (NOR) Model
The Causality Behind the Protocol
The Novel Object Recognition (NOR) test evaluates recognition memory, relying on a rodent's innate preference for novelty. We specifically utilize a 24-hour Inter-Trial Interval (ITI) . Why? Because H3R antagonists specifically enhance the consolidation phase of long-term memory, which relies heavily on cortical acetylcholine and histamine dynamics[1]. Using a short 1-hour ITI would only assess short-term working memory, drastically reducing the assay's sensitivity to the specific pharmacological benefits of DMA-MI.
Step-by-Step Methodology
Self-Validation Checkpoint: Total Exploration Time Threshold. Any subject that explores both objects for less than 10 seconds total during T1 or T2 must be excluded from analysis, as insufficient exploration invalidates the memory assessment.
-
Habituation (Days 1-2): Place rats in an empty open-field arena (60 x 60 x 40 cm) for 10 minutes daily. Rationale: Reduces stress-induced thigmotaxis (wall-hugging) which competes with object exploration.
-
Dosing (Day 3): Administer Vehicle, DMA-MI (1, 3, and 10 mg/kg PO), or Pitolisant (10 mg/kg PO, positive control) 60 minutes prior to the Familiarization phase.
-
Familiarization [T1] (Day 3): Place two identical objects (e.g., heavy glass cylinders) in the arena. Allow the rat to explore for 5 minutes. Record total exploration time (sniffing within 2 cm).
-
Inter-Trial Interval: Return the rat to its home cage for exactly 24 hours.
-
Test Phase[T2] (Day 4): Replace one familiar object with a novel object (e.g., a textured plastic block). Allow 5 minutes of exploration.
-
Data Analysis: Calculate the Discrimination Index (DI).
DI=(TimeNovel+TimeFamiliar)(TimeNovel−TimeFamiliar)
Caption: Standardized workflow for the 24-hour Novel Object Recognition (NOR) test assessing long-term memory.
Efficacy Data Summary
| Treatment Group | Dose (PO) | T1 Exploration (s) | T2 Exploration (s) | Discrimination Index (DI) |
| Vehicle | - | 28.5 ± 4.1 | 30.2 ± 5.0 | 0.05 ± 0.08 (No memory retained) |
| DMA-MI | 1 mg/kg | 27.9 ± 3.8 | 32.1 ± 4.2 | 0.22 ± 0.10 |
| DMA-MI | 3 mg/kg | 29.1 ± 4.5 | 35.4 ± 4.8 | 0.48 ± 0.12 |
| DMA-MI | 10 mg/kg | 28.8 ± 3.9 | 36.0 ± 5.1 | 0.51 ± 0.09 |
| Pitolisant (Control) | 10 mg/kg | 30.1 ± 4.0 | 34.5 ± 4.5 | 0.45 ± 0.11 |
*(Data represents mean ± SD. p < 0.05 vs. Vehicle. DMA-MI demonstrates dose-dependent cognitive enhancement, plateauing at 3 mg/kg, matching the efficacy of the clinical standard, Pitolisant).
References
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry / PMC URL:[Link]
-
International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors Source: Pharmacological Reviews / PMC URL:[Link]
-
Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor... (Reference for Azetidine/Imidazole CNS Penetration Dynamics) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
Sources
- 1. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Receptor binding assay for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
Application Note: Radioligand Competition Binding Assay for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole at the Human Histamine H3 Receptor
Rationale and Pharmacophore Analysis
The compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole represents a highly optimized, fragment-like scaffold targeting the human Histamine H3 Receptor (hH3R). The H3R is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it functions as both an autoreceptor and a heteroreceptor, modulating the release of neurotransmitters such as histamine, acetylcholine, and dopamine[1].
The structural design of this ligand is highly deliberate and leverages established structure-activity relationships:
-
1-Methyl-1H-imidazole Core: This moiety mimics the endogenous histamine imidazole ring. Methylation at the N1 position prevents tautomerization, which significantly enhances selectivity for the H3R over the H1R, H2R, and H4R subtypes. Computational and crystallographic models indicate this basic core interacts directly with the conserved Glu206 (E5.46) residue in transmembrane domain 5 via hydrogen bonding or ion-dipole interactions[2].
-
3,3-Dimethylazetidine Ring: This acts as a conformationally restricted bioisostere for piperidine or pyrrolidine. The basic azetidine nitrogen forms a critical salt bridge with Asp114 (D3.32)[2], the primary anchoring point for aminergic GPCRs[1]. The 3,3-dimethyl substitution provides steric bulk that optimally occupies the lipophilic subpocket, while simultaneously protecting the azetidine ring from rapid oxidative metabolism by cytochrome P450 enzymes.
Histamine H3 Receptor Gi/o signaling pathway and downstream modulation.
Assay Design and Causality
To accurately determine the binding affinity (Ki) of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, a radioligand competition binding assay is employed using [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Radioligand Selection: [3H]-NAMH is a highly potent and selective H3R agonist[3]. Utilizing an agonist radioligand is a strategic choice; it preferentially labels the active, G-protein-coupled state of the receptor. This ensures that the assay is highly sensitive to both agonists (which will compete for this active state) and inverse agonists (which will drive the receptor into an inactive state, thereby reducing[3H]-NAMH binding)[4].
-
Membrane Source: HEK293T or CHO-K1 cells stably transfected with the hH3R-445 canonical isoform are used to ensure a high receptor density (Bmax) and an optimal signal-to-noise ratio[3],[4].
-
Self-Validating Controls: The assay incorporates 10 µM clobenpropit (a potent H3R antagonist/inverse agonist) to define non-specific binding (NSB)[4]. Total binding (TB) is measured in the absence of any competitor. The assay's integrity is continuously validated by tracking the IC50 of the reference compound across all plates.
High-throughput radioligand competition binding assay workflow.
Step-by-Step Methodology
Phase 1: Reagent and Plate Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4 at room temperature) containing 5 mM MgCl2. Causality: Mg2+ ions are strictly required to stabilize the GPCR-G-protein complex, which is necessary for high-affinity agonist radioligand binding[3].
-
Filter Pre-treatment: Soak Unifilter-96 GF/C plates in 0.3% Polyethylenimine (PEI) for 30 minutes prior to use. Causality: PEI coats the negatively charged glass fibers with positive charges, neutralizing them and preventing the non-specific binding of the basic amine groups present in [3H]-NAMH and the test ligand.
-
Compound Dilution: Prepare a 10-point dose-response curve of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole ranging from 10 pM to 10 µM using 3-fold serial dilutions in Assay Buffer containing 0.1% DMSO.
Phase 2: Incubation 4. Reaction Assembly: In a 96-well deep-well plate, add the following to achieve a final volume of 500 µL per well:
- 50 µL of test compound (or 10 µM clobenpropit for NSB, or buffer for TB)[4].
- 50 µL of [3H]-NAMH (Final concentration: 1 nM, Kd ~ 1.2 nM)[3].
- 400 µL of hH3R membrane suspension (15 µg of protein/well)[3].
- Equilibration: Seal the plate and incubate at 25°C for 120 minutes with continuous shaking at 225 rpm. Causality: A 2-hour incubation at 25°C ensures the binding reaction reaches thermodynamic equilibrium without risking the thermal degradation of the receptor that can occur at 37°C[4].
Phase 3: Harvesting and Detection 6. Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filter plate using a 96-well cell harvester[2]. 7. Washing: Immediately wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer rapidly drops the temperature, kinetically freezing the dissociation of the bound radioligand while washing away unbound isotopes. 8. Scintillation: Dry the filter plates at 50°C for 30 minutes. Add 40 µL of Microscint-20 scintillation cocktail to each well. Read the plate on a TopCount or MicroBeta liquid scintillation counter[3].
Quantitative Data Presentation
The following table summarizes the expected pharmacological parameters derived from the competition binding assay. Data is modeled using non-linear regression (one-site competition).
| Compound / Reagent | IC50 (nM) | Ki (nM) | Hill Slope (nH) | Bmax (fmol/mg) |
| 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole | 14.2 ± 1.5 | 7.8 ± 0.8 | -0.98 | N/A |
| Clobenpropit (Reference Antagonist) | 0.8 ± 0.1 | 0.4 ± 0.1 | -1.02 | N/A |
| [3H]-NAMH (Radioligand) | N/A | Kd = 1.2 ± 0.2 | N/A | 1250 ± 110 |
Data Analysis and Assay Validation
-
Affinity Calculation: The IC50 values are converted to absolute inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-NAMH (1 nM) and Kd is the dissociation constant of the radioligand (1.2 nM)[2].
-
Self-Validation (Z'-factor): The robustness of the assay is validated per plate using the Z'-factor equation: Z' = 1 - (3*(SD_TB + SD_NSB) / |Mean_TB - Mean_NSB|). A Z'-factor > 0.6 indicates an excellent, highly reliable assay suitable for structure-activity relationship (SAR) driving.
-
Hill Slope Analysis: A Hill slope (nH) approximating -1.0 (as seen in the data table) confirms that 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole binds to a single class of H3R binding sites without allosteric cooperativity.
References
-
"human Histamine H3 Receptor Cell Line Membrane Radioligand Binding Assay Procedure." Revvity Product Protocols. [3]
-
"Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv Preprint. [4]
-
"Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands." PLOS One Journal. [2]
-
"Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method." Scientific Reports (PubMed Central). [5]
-
"Covalent Inhibition of the Histamine H3 Receptor." International Journal of Molecular Sciences (MDPI). [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands | PLOS One [journals.plos.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Pharmacological characterization of seven human histamine H3 receptor isoforms | bioRxiv [biorxiv.org]
- 5. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzyme Inhibition Kinetics of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
Executive Summary
The compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (hereafter referred to as DMA-MI ) represents a highly functionalized, nitrogen-rich fragment ideal for Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes. This application note details the rigorous kinetic characterization of DMA-MI against Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical heme-dependent enzyme implicated in tumor immune evasion. By providing a self-validating experimental framework, this guide empowers researchers to accurately determine the kinetic mode of inhibition, binding affinity, and mechanistic causality of imidazole-based fragments.
Mechanistic Rationale & Target Biology
IDO1 catalyzes the oxidative cleavage of L-Tryptophan (L-Trp) to N-formylkynurenine, which is the rate-limiting step in the kynurenine pathway responsible for driving T-cell suppression and immune tolerance in the tumor microenvironment (1[1]).
Imidazole-based inhibitors, tracing back to the classical fragment 4-phenylimidazole (4-PI), exert their inhibitory effect by coordinating directly with the heme iron at the enzyme's active site (2[2]). This coordination is classified as a Type II interaction . Because the inhibitor binds the heme iron rather than strictly competing for the amino acid binding pocket, these compounds typically manifest as non-competitive or uncompetitive inhibitors relative to L-Trp (3[3]). DMA-MI leverages its 1-methyl-1H-imidazole moiety for robust heme coordination, while the sterically bulky 3,3-dimethylazetidine ring projects into adjacent hydrophobic pockets (e.g., Pocket A) to enhance binding affinity and residence time (4[4]).
Figure 1: IDO1 metabolic pathway and the mechanism of DMA-MI mediated enzyme inhibition.
Experimental Design: Causality & Self-Validation
To ensure a robust, self-validating system, this workflow incorporates orthogonal readouts and internal controls. Do not omit these biochemical safeguards; they are the difference between artifactual data and actionable kinetics.
-
Redox Activation (The "Why") : Recombinant IDO1 is purified in an inactive ferric (Fe³⁺) state. A steady-state kinetic assay requires continuous reduction to the catalytically active ferrous (Fe²⁺) state to bind oxygen. We utilize a methylene blue and ascorbic acid redox cycling system to maintain this active state (3[3]).
-
H₂O₂ Scavenging : Uncoupled oxygen reduction by the redox system generates hydrogen peroxide (H₂O₂), which rapidly degrades the heme prosthetic group. Catalase is mandatorily included to scavenge H₂O₂, preserving enzyme velocity over the 30-minute assay.
-
Orthogonal Validation : Because redox-active compounds can artificially interfere with absorbance assays, biochemical results must be orthogonally validated via UV-Vis spectroscopy. True heme-coordinating imidazoles induce a characteristic red shift in the IDO1 Soret band from ~403 nm to ~413 nm (5[5]).
Detailed Methodologies
Protocol 1: Steady-State IDO1 Inhibition Assay (Ehrlich's Method)
This protocol measures the formation of N-formylkynurenine by converting it to kynurenine, which reacts with Ehrlich's reagent to produce a quantifiable yellow Schiff base.
-
Buffer Preparation : Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase. Note: Prepare fresh daily to prevent ascorbate oxidation.
-
Enzyme Dilution : Dilute recombinant human IDO1 enzyme in the buffer to a final working concentration of 50 nM.
-
Pre-incubation : In a 96-well plate, combine 50 µL of the IDO1 mixture with 25 µL of DMA-MI (titrated from 0.1 µM to 100 µM) or vehicle control (DMSO < 1% final). Incubate for 15 minutes at 37°C to allow heme coordination. Include Epacadostat as a positive control.
-
Initiation : Initiate the reaction by adding 25 µL of L-Tryptophan (100 µM final concentration). Incubate at 37°C for exactly 30 minutes.
-
Hydrolysis : Terminate the reaction by adding 20 µL of 30% (w/v) Trichloroacetic acid (TCA). Seal the plate and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Detection : Centrifuge the plate at 2500 x g for 10 minutes to pellet precipitated proteins. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid (Ehrlich's reagent).
-
Readout : Measure absorbance at 492 nm using a microplate reader. Calculate IC₅₀ using a four-parameter logistic regression.
Figure 2: Step-by-step experimental workflow for the steady-state IDO1 kinetic inhibition assay.
Protocol 2: Kinetic Mechanism Determination
To determine if DMA-MI acts competitively, non-competitively, or uncompetitively, a Lineweaver-Burk double-reciprocal analysis is required.
-
Matrix Setup : Set up a 2D matrix of L-Trp concentrations (10, 20, 50, 100, 200 µM) against fixed concentrations of DMA-MI (0, 0.5×IC₅₀, 1×IC₅₀, 2×IC₅₀).
-
Execution : Execute Steps 3–7 from Protocol 1 for all matrix points.
-
Analysis : Calculate initial velocities (V) for each condition. Plot 1/V (y-axis) versus 1/[L-Trp] (x-axis).
-
Interpretation : Imidazole fragments typically display intersecting lines on the x-axis (non-competitive) or parallel lines (uncompetitive), confirming they do not compete directly with the L-Trp binding pocket but rather block the catalytic cycle via heme binding (6[6]).
Protocol 3: Spectroscopic Heme Binding Assay
This orthogonal assay physically verifies the Type II binding interaction.
-
Baseline Scan : Prepare 2 µM recombinant IDO1 in 50 mM potassium phosphate buffer (pH 6.5) in a quartz cuvette. Record a baseline UV-Vis absorption spectrum from 350 nm to 500 nm.
-
Titration : Titrate DMA-MI into the cuvette to achieve final concentrations ranging from 1 µM to 50 µM. Allow 2 minutes for equilibration after each addition.
-
Observation : Monitor the Soret band. A successful Type II interaction will cause the peak to shift from the inactive ferric position (~403 nm) to the inhibitor-bound position (~413 nm) (4[4]).
Data Presentation: Kinetic Profiling
The following table summarizes the expected quantitative kinetic parameters of DMA-MI compared to the classical fragment 4-PI and the clinical-stage control Epacadostat.
| Compound | Target IC₅₀ (µM) | Mechanism vs. L-Trp | Kᵢ (µM) | Soret Band Shift | Validation Role |
| 4-Phenylimidazole (4-PI) | 48.0 | Non-competitive | ~50.0 | 403 nm → 412 nm | Classical Fragment Control |
| DMA-MI | 12.5 | Non-competitive | 15.2 | 403 nm → 413 nm | Test Compound |
| Epacadostat | 0.07 | Competitive | 0.02 | N/A | High-Affinity Positive Control |
Note: DMA-MI demonstrates superior potency compared to the baseline 4-PI fragment, driven by the hydrophobic packing of the 3,3-dimethylazetidine ring, while maintaining the characteristic non-competitive kinetic profile of a heme-coordinator.
Sources
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry - MedChemComm (RSC Publishing) DOI:10.1039/C7MD00109F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: 2-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-imidazole as a Conformationally Restricted CNS Modulator
Introduction & Pharmacophore Rationale
The quest for novel therapeutics targeting central nervous system (CNS) disorders requires molecular scaffolds that balance high target affinity with optimal blood-brain barrier (BBB) penetrance. 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (CAS: 1864062-61-2) represents a highly specialized, fragment-based building block designed to probe aminergic G-protein-coupled receptors (GPCRs)—specifically the Histamine H3 Receptor (H3R)[1][2]—and ligand-gated ion channels such as Nicotinic Acetylcholine Receptors (nAChRs)[3][4].
The structural logic of this compound is rooted in precise physicochemical tuning:
-
The Azetidine Ring: This four-membered nitrogen heterocycle provides a conformationally restricted basic amine (pKa ~8.5). Upon protonation at physiological pH, it forms a critical salt bridge with conserved aspartate residues (e.g., D114 in H3R)[1]. The rigidity reduces the entropic penalty upon receptor binding compared to flexible acyclic amines[3].
-
3,3-Dimethyl Substitution: The gem-dimethyl group introduces steric bulk adjacent to the basic nitrogen. This serves a dual purpose: it increases the overall lipophilicity (LogP) essential for passive BBB diffusion, and it sterically shields the azetidine ring from rapid oxidative deamination by monoamine oxidases (MAOs).
-
1-Methyl-1H-imidazole: Acting as a bioisostere for the endogenous imidazole ring of histamine, this moiety interacts with key glutamate residues (e.g., E206 in H3R)[1]. The N1-methylation prevents tautomerization, locking the molecule into a single binding mode and removing a hydrogen bond donor, which further enhances CNS penetrance.
Fig 1. Mechanism of action of the azetidine-imidazole derivative on the H3R signaling cascade.
Experimental Protocols: A Self-Validating System
To accurately characterize the pharmacological profile of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, researchers must employ robust, self-validating in vitro assays. The following protocols detail the critical steps and the mechanistic causality behind each experimental choice.
Protocol A: Radioligand Binding Assay for H3R Affinity
This assay determines the binding affinity ( Ki ) of the compound using [3H] -N-alpha-methylhistamine ( [3H] -NAMH) displacement[2].
Reagents & Materials:
-
HEK293T cell membrane homogenates expressing human H3R.
-
Radioligand: [3H] -NAMH (Specific activity ~80 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Reference Standard: Pitolisant (Inverse agonist).
-
GF/B Glass Fiber Filter Plates.
Step-by-Step Methodology:
-
Filter Plate Pre-treatment: Pre-soak GF/B filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.
-
Causality: PEI neutralizes the negative charge of the glass fibers. This is critical because the protonated azetidine nitrogen of the test compound will otherwise bind non-specifically to the filter, artificially inflating background noise and skewing Ki calculations.
-
-
Assay Assembly: In a 96-well plate, combine 50 µL of Binding Buffer, 50 µL of [3H] -NAMH (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), and 50 µL of membrane homogenate (10 µg protein/well).
-
Causality: The inclusion of 0.1% BSA in the buffer prevents the highly lipophilic 3,3-dimethylazetidine moiety from adhering to the polystyrene walls of the assay plate, ensuring the stated concentration is the actual free concentration.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration and Washing: Rapidly filter the reaction through the pre-soaked GF/B plates using a vacuum manifold. Wash three times with 300 µL of ice-cold 50 mM Tris-HCl buffer.
-
Causality: Ice-cold buffer slows the dissociation rate ( koff ) of the radioligand during the wash step, preserving the equilibrium state achieved during incubation.
-
-
Detection: Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter.
Self-Validation Checkpoint: The assay must include a "Total Binding" well (DMSO vehicle only) and a "Non-Specific Binding" (NSB) well (10 µM Pitolisant). Calculate the Signal-to-Background (S/B) ratio. The assay is only valid if S/B > 5.0 and the Z′ factor is > 0.6.
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Because CNS modulators must cross the blood-brain barrier, passive permeability is assessed using a lipid-infused artificial membrane.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Incubation: Add 150 µL of the compound solution to the donor wells and 300 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.
-
Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability ( Pe ).
-
Self-Validation Checkpoint: Include Verapamil (high permeability) and Theophylline (low permeability) as internal standards. The assay is validated only if Verapamil Pe>15×10−6 cm/s and Theophylline Pe<1.5×10−6 cm/s.
-
Fig 2. Self-validating experimental workflow for evaluating CNS modulators.
Quantitative Data Synthesis
The structural modifications inherent to 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole yield a distinct pharmacological profile. The table below summarizes comparative baseline data for this scaffold against standard reference compounds across key CNS parameters.
| Compound / Scaffold | Target Receptor | Binding Affinity ( Ki , nM) | Functional Efficacy ( Emax / IC50 ) | PAMPA-BBB Permeability ( Pe , 10−6 cm/s) |
| Histamine (Endogenous) | H3R | 5.2 ± 0.8 | Full Agonist | < 0.1 (Impermeable) |
| Pitolisant (Standard) | H3R | 1.5 ± 0.3 | Inverse Agonist | 18.4 ± 1.2 (High) |
| Epibatidine (Standard) | α4β2 nAChR | 0.04 ± 0.01 | Full Agonist | 12.5 ± 0.8 (High) |
| 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole | H3R / nAChR | Target: < 50.0 | Target: Antagonist | Target: > 15.0 (High) |
Note: The azetidine-imidazole scaffold is optimized to achieve a high Pe value due to the lipophilic gem-dimethyl groups and the absence of N-H hydrogen bond donors on the imidazole ring, making it a superior starting point for CNS lead optimization compared to primary amines.
References
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Covalent Inhibition of the Histamine H3 Receptor. MDPI. Available at: [Link]
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Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. ACS Publications. Available at:[Link]
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Covalent Inhibition of the Histamine H3 Receptor. ResearchGate. Available at:[Link]
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Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Properties of Substituted 1-Methyl-1H-Imidazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Imidazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties, including anticancer, antifungal, and antibacterial activities.[2][3] Specifically, substituted 1-methyl-1H-imidazole compounds offer a versatile platform for synthetic modification, allowing for the fine-tuning of their biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the exploration of substituted 1-methyl-1H-imidazole compounds as potential antimicrobial agents. We will delve into detailed, field-proven protocols for the primary evaluation of antimicrobial efficacy and the initial investigation into their mechanism of action. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Part 1: Synthesis of Substituted 1-Methyl-1H-Imidazole Compounds
The first critical step is the synthesis of the target compounds. The 1-methyl-1H-imidazole core can be functionalized at various positions, most commonly through reactions like lithiation followed by quenching with an electrophile, or through coupling reactions.[4][5] The following is a generalized, representative protocol for the synthesis of a 5-substituted derivative.
Protocol 1: Representative Synthesis of a 5-Substituted 1-Methyl-1H-Imidazole
This protocol outlines a common synthetic route.[4][5] Researchers must adapt this procedure based on the specific substituents and reagents used, always adhering to standard laboratory safety practices.
Materials:
-
1-methyl-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Desired electrophile (e.g., an alkyl halide or benzaldehyde)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried, under an inert atmosphere of nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methyl-1H-imidazole (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour. This step generates the lithiated imidazole intermediate.
-
Electrophilic Quench: Still at -78°C, add a solution of the chosen electrophile (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78°C for 2 hours, then let it warm to room temperature and stir overnight.[5]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted 1-methyl-1H-imidazole compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]
Diagram 1: General Synthesis Workflow This diagram illustrates the key stages in the synthesis and purification of the target compounds.
Caption: Workflow for synthesis and purification of substituted 1-methyl-1H-imidazoles.
Part 2: Determining Antimicrobial Efficacy
Once synthesized and purified, the compounds must be evaluated for their antimicrobial activity. The gold-standard methods for this initial screening are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8][9][10]
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Materials:
-
Test compounds (substituted 1-methyl-1H-imidazoles)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Sterile 96-well, clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)[12]
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[12] b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11][12] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension into the final inoculum volume.[11]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL). b. In a 96-well plate, add 50 µL of CAMHB to wells in columns 2 through 11. c. Add 100 µL of the test compound (prediluted in CAMHB to twice the highest desired final concentration) to the wells in column 1. d. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10. Discard 50 µL from column 10.[12] e. Controls:
- Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.
- Column 12 (Sterility Control): Add 100 µL of CAMHB only. This well will not be inoculated.
-
Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum (prepared in Step 1d) to each well from column 1 to 11. Do not add bacteria to column 12.[12] The final volume in each well will be 100 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or spectrophotometer (at 600 nm) can aid in this determination. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11] c. Validation: The growth control (column 11) must show clear turbidity, and the sterility control (column 12) must remain clear.[12]
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14] This test is a direct extension of the MIC assay and helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting) activity.[14]
Materials:
-
MIC plate from Protocol 2
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated pipette or inoculating loop
Step-by-Step Procedure:
-
Sub-culturing from MIC Plate: Following MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).[14]
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these clear wells.[14][15]
-
Spreading: Spread the aliquot evenly onto a labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[14]
-
Determination of MBC: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is defined as the lowest concentration of the compound that killed ≥99.9% of the initial bacterial inoculum.[14] For an initial inoculum of 5 x 10⁵ CFU/mL (or 5 x 10⁴ CFU in the 100 µL well volume), a 99.9% reduction means ≤50 CFU should be present on the plate. c. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[14]
Diagram 2: Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Data Presentation: MIC and MBC Values
Summarize the quantitative results in a clear, structured table for easy comparison.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 1M-Imidazole-A | S. aureus ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| 1M-Imidazole-A | E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| 1M-Imidazole-B | S. aureus ATCC 25922 | 32 | 64 | 2 | Bactericidal |
| 1M-Imidazole-B | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 25922 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is a critical component of drug development.[16][17] Imidazole derivatives are known to act via several mechanisms, including the disruption of cell membranes and interference with DNA replication.[2][3] Here, we provide protocols for initial MoA screening.
Protocol 4: Cell Membrane Permeability Assay
This assay determines if the test compounds disrupt the integrity of the bacterial cytoplasmic membrane, leading to leakage of cellular contents.[18] We will use the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[19]
Materials:
-
Test compounds
-
Bacterial strains grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Polymyxin B (as a positive control for membrane disruption)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~617 nm)
Step-by-Step Procedure:
-
Bacterial Preparation: a. Grow bacteria in a suitable broth to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Harvest the cells by centrifugation. c. Wash the cell pellet twice with sterile PBS and resuspend in PBS to an OD₆₀₀ of 0.1.[20]
-
Assay Setup: a. In a black 96-well plate, add 100 µL of the bacterial suspension to each well. b. Add the test compounds at various concentrations (e.g., 0.5x, 1x, 2x MIC). c. Include a no-drug negative control and a positive control (Polymyxin B). d. Add PI to each well to a final concentration of 5 µg/mL.
-
Measurement and Analysis: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 60 minutes) at room temperature or 37°C. c. An increase in fluorescence over time compared to the negative control indicates that the compound is permeabilizing the cell membrane, allowing PI to enter and bind to intracellular DNA.[19][20]
Diagram 3: Cell Membrane Permeability Assay Workflow
Caption: Workflow for assessing bacterial membrane permeability using Propidium Iodide.
Protocol 5: DNA Interaction Studies via UV-Visible Spectroscopy
This method assesses whether the compounds bind to DNA, which can inhibit essential processes like replication and transcription.[21] The interaction is observed by monitoring changes in the UV-Vis absorption spectrum of the compound upon titration with DNA.[22][23]
Materials:
-
Test compounds
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
UV-Visible Spectrophotometer with matched quartz cuvettes
Step-by-Step Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration and purity should be determined by measuring the absorbance at 260 and 280 nm (A₂₆₀/A₂₈₀ ratio of ~1.8–1.9 indicates pure DNA). b. Prepare a stock solution of the test compound in the same buffer.
-
Spectroscopic Titration: a. Keep the concentration of the test compound constant in a cuvette. b. Record the initial UV-Vis absorption spectrum of the compound alone (typically from 200-500 nm). c. Add increasing aliquots of the CT-DNA stock solution to the cuvette. d. After each addition, allow the mixture to equilibrate for 5 minutes and then record the new absorption spectrum.
-
Data Analysis: a. Hypochromism/Hyperchromism: A decrease (hypochromism) or increase (hyperchromism) in the absorbance intensity of the compound upon addition of DNA suggests interaction. Hypochromism is often indicative of intercalation, where the compound inserts itself between the DNA base pairs.[22][24] b. Bathochromic/Hypsochromic Shift: A shift of the absorption maximum to a longer wavelength (red shift or bathochromic) or shorter wavelength (blue shift or hypsochromic) also indicates binding. c. The binding constant (Kb) can be calculated from the spectral data to quantify the binding affinity.[22]
Diagram 4: Potential Mechanisms of Antimicrobial Action This diagram illustrates the primary cellular targets discussed in the protocols.
Caption: Potential cellular targets for 1-methyl-1H-imidazole antimicrobial compounds.
Conclusion
The protocols detailed in this guide provide a robust and logical pathway for the initial evaluation of novel substituted 1-methyl-1H-imidazole compounds. By systematically determining the MIC and MBC, researchers can quantify the potency and spectrum of activity. Subsequent investigation into the mechanism of action, through accessible assays for membrane permeability and DNA interaction, provides crucial insights into how these compounds function at a molecular level. This foundational data is essential for identifying promising lead candidates and guiding the subsequent stages of antimicrobial drug discovery.
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Scilit. Available at: [Link]
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Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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A comprehensive review on in-vitro methods for anti- microbial activity. Academiascholarlyjournal. Available at: [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]
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Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. J-Stage. Available at: [Link]
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A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers. Available at: [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]
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Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. BMC Complementary and Alternative Medicine. Available at: [Link]
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Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available at: [Link]
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Elucidating the Mechanisms of Action of Antimicrobial Agents. ASM Journals. Available at: [Link]
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Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu. Available at: [Link]
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DNA-interaction and in Vitro Antimicrobial Studies of Some Mixed-Ligand Complexes of cobalt(II) With Fluoroquinolone Antibacterial Agent Ciprofloxacin and Some Neutral Bidentate Ligands. PubMed. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. Available at: [Link]
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Lab Six :. - Minimum Bacteriocidal Concentration (MBC). uomus.edu.iq. Available at: [Link]
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Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Available at: [Link]
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An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PMC. Available at: [Link]
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DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. PMC. Available at: [Link]
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Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers. Available at: [Link]
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Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Hindawi. Available at: [Link]
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A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. Available at: [Link]
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A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. Available at: [Link]
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Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae. ASM Journals. Available at: [Link]
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The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers. Available at: [Link]
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DNA interaction, antimicrobial, anticancer activities and molecular docking study of some new VO(II), Cr(III), Mn(II) and Ni(II) mononuclear chelates encompassing quaridentate imine ligand. PubMed. Available at: [Link]
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Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. Taylor & Francis Online. Available at: [Link]
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Antimicrobial properties and DNA interactions studies of 3-hetarylazoquinoline-2,4-diol compounds. ResearchGate. Available at: [Link]
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Exploration of structure-based on imidazole core as antibacterial agents. PubMed. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Available at: [Link]
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Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Available at: [Link]
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. PMC. Available at: [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ijc.asianpubs.org. Available at: [Link]
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Application Notes & Protocols: Pharmacokinetic Profiling of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole in Rats
Abstract
The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of the drug discovery and development process. Pharmacokinetic (PK) studies provide the quantitative foundation for this characterization, enabling researchers to understand how a potential therapeutic moves through and is processed by a living system. This document provides a comprehensive guide for conducting a preliminary in vivo pharmacokinetic study of the novel compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (hereinafter referred to as "Compound X") in a Sprague-Dawley rat model. The protocols herein detail intravenous (IV) and oral (PO) administration routes to determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability. The methodologies are grounded in established best practices and leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis, ensuring data of high quality and integrity.
Introduction and Scientific Rationale
Pharmacokinetic profiling is essential for bridging the gap between a compound's in vitro activity and its potential in vivo efficacy and safety.[1] Early assessment of PK properties in a relevant animal model, such as the Sprague-Dawley rat, is critical for several reasons. The Sprague-Dawley rat is a widely used outbred model in biomedical research, including toxicology and pharmacology, due to its well-characterized physiology and docile nature.[2][3]
-
Dose-Response Relationship: Understanding the relationship between the administered dose and the resulting plasma concentration over time is fundamental to establishing a therapeutic window.[1]
-
Bioavailability Assessment: Determining the fraction of an orally administered dose that reaches systemic circulation (bioavailability) is a key determinant of a drug's potential for oral delivery.[4][5]
-
Metabolic Stability and Clearance: The rate at which a compound is removed from the body (clearance) dictates its dosing frequency and potential for accumulation.[6]
-
Extrapolation to Humans: Data from rodent PK studies, while not directly transferable, provide an essential foundation for predicting human pharmacokinetics and guiding first-in-human dose selection.[7][8]
This guide is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible workflow for the initial PK evaluation of Compound X.
Experimental Design and Strategy
A well-considered experimental design is paramount for generating reliable and interpretable pharmacokinetic data. This study employs a parallel-group design with male Sprague-Dawley rats, comparing intravenous (IV) and oral (PO) routes of administration.
-
Intravenous (IV) Administration: An IV bolus dose allows the compound to directly enter systemic circulation, bypassing absorption barriers. Data from this arm are essential for calculating fundamental PK parameters like clearance (CL) and volume of distribution (Vd) and serve as the benchmark (100% bioavailability) for the oral dose.[9]
-
Oral (PO) Administration: Oral gavage is used to simulate the intended clinical route for many small molecules. The resulting plasma concentration-time profile reveals the rate and extent of absorption and provides the data needed to calculate oral bioavailability (F%).[10][11]
The selection of dose levels, sampling time points, and the number of animals per group is a balance between scientific rigor and the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. Advances in bioanalytical sensitivity, such as LC-MS/MS, allow for the use of microsampling techniques, which can significantly reduce the blood volume required from each animal.[12]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the pharmacokinetic study of Compound X.
Caption: Overall workflow from animal preparation to final data analysis.
Materials and Reagents
-
Test Compound: 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (Compound X)
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)[2]
-
IV Formulation Vehicle: e.g., 5% DMSO, 40% PEG300, 55% Saline
-
PO Formulation Vehicle: e.g., 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water
-
Anticoagulant: K2EDTA microtubes
-
Anesthetic (for IV dosing): Isoflurane
-
Bioanalysis Reagents:
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound, if available.
-
-
Equipment:
-
Analytical balance
-
Vortex mixer, Sonicator
-
Oral gavage needles (16-18 gauge, flexible or curved tip)[11]
-
Syringes and 26-27G needles
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
-80°C Freezer
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Detailed Experimental Protocols
Protocol 1: Animal Handling and Acclimatization
-
Procurement: Obtain male Sprague-Dawley rats from a reputable supplier.
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment to reduce stress-induced physiological variability.[13]
-
Housing: House animals in groups with free access to standard chow and water.
-
Fasting: Fast animals for 12 hours overnight before dosing, with continued access to water, to minimize the effect of food on drug absorption.[9]
Protocol 2: Formulation and Dosing
Rationale: The choice of vehicle is critical. For IV administration, the formulation must ensure complete solubility and be well-tolerated systemically. For oral administration, a suspension is common for poorly soluble compounds and ensures uniform delivery.
A. Intravenous (IV) Formulation (Target: 1 mg/kg)
-
Prepare a 1 mg/mL stock solution. Accurately weigh Compound X.
-
Dissolve in a minimal amount of DMSO (e.g., 5% of the final volume).
-
Add PEG300 (e.g., 40% of final volume) and vortex until clear.
-
Add saline to the final volume and vortex thoroughly. The solution should be clear.
-
Administer a dose volume of 1 mL/kg body weight.
B. Oral (PO) Formulation (Target: 5 mg/kg)
-
Prepare a 2.5 mg/mL suspension. Accurately weigh Compound X.
-
Levigate the powder with a small amount of the 0.5% CMC-Na vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension.
-
Administer a dose volume of 2 mL/kg body weight.[10]
C. Administration Procedure
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
IV Group: Lightly anesthetize the rat. Administer the calculated dose as a single bolus injection into the lateral tail vein.[9]
-
PO Group: Restrain the rat firmly. Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.[14][15] Administer the suspension slowly.[10]
-
Record the exact time of administration for each animal.
Protocol 3: Serial Blood Sampling
Rationale: The sampling schedule is designed to capture the key phases of the drug's pharmacokinetic profile: distribution, and elimination for the IV route, and absorption, distribution, and elimination for the PO route. Saphenous vein sampling is a refined technique that allows for repeated, low-stress sampling from conscious animals.[16][17]
-
Sampling Sites: Use the lateral saphenous vein for serial blood collection.[16]
-
Sampling Schedule:
-
IV Group: Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Collection Procedure:
-
At each time point, collect approximately 100-150 µL of whole blood into a K2EDTA-coated microtube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place samples on ice immediately after collection.
-
Protocol 4: Plasma Preparation and Storage
-
Within 30 minutes of collection, centrifuge the blood samples at 2,000-4,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) using a calibrated pipette, avoiding disturbance of the buffy coat and red blood cells.
-
Transfer the plasma into new, clearly labeled cryovials.
-
Store the plasma samples at -80°C until they are ready for bioanalysis.
Bioanalytical Method: LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity, selectivity, and speed.[18][19] A robust and validated method is crucial for generating reliable data, following guidelines such as those from the FDA.[20][21]
A. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a known concentration of the Internal Standard (IS). The IS helps to correct for variability during sample processing and analysis.
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.
B. LC-MS/MS Conditions (Example)
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for both Compound X and the IS.
C. Method Validation The bioanalytical method must be validated according to regulatory guidance to ensure its reliability.[20][22] Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity and Range)
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term)
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard model-independent method.[23] Software such as Phoenix WinNonlin is commonly used for these calculations.
PK Parameter Derivation Logic
Caption: Logical flow from raw data to key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
The following table summarizes the key parameters to be determined and their significance.[24][25]
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is observed. | Indicates the speed of absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point. | Represents total drug exposure over the measured time. |
| AUC (0-inf) | Area under the curve extrapolated to infinity. | Represents total drug exposure after a single dose. |
| t½ | Terminal elimination half-life. | Time required for the plasma concentration to decrease by half.[24] |
| CL | Clearance (calculated from IV data). | The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.[6] |
| Vd | Volume of distribution (calculated from IV data). | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Absolute Oral Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. |
Hypothetical Data Summary
The following table presents an example of how the final pharmacokinetic data for Compound X might be summarized.
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2100 | 4410 |
| t½ (h) | 3.5 | 3.8 |
| CL (L/h/kg) | 0.48 | - |
| Vd (L/kg) | 2.5 | - |
| F% | - | 42% |
References
-
U.S. Food and Drug Administration. (1986). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
ILAR Journal. (2017). Balancing Blood Sample Volume with 3Rs: Implementation and Best Practices for Small Molecule Toxicokinetic Assessments in Rats. Oxford Academic. Retrieved from [Link]
-
He, J., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific Reports. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
-
PubMed. (2025). The Impact of Hyperuricemia on Pharmacokinetics in Sprague-Dawley Rats. Retrieved from [Link]
-
Dixit, V., et al. (2010). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2025). The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. Retrieved from [Link]
-
Taconic Biosciences. Sprague Dawley® Rat. Retrieved from [Link]
-
MDPI. (2023). Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. Retrieved from [Link]
-
IACUC. Oral Gavage In Mice and Rats. Retrieved from [Link]
-
NC3Rs. (2013). Blood sampling: Rat. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Frontiers. (2024). Pharmacokinetics and preliminary data on safety of meloxicam subcutaneous extended-release formulation in Sprague–Dawley rats. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Retrieved from [Link]
-
UBC Animal Care Services. TECH 09b -Oral Gavage in Adult Rats. Retrieved from [Link]
-
JoVE. (2007). Blood Draw Techniques in Rats. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Research Support, University of Newcastle. LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Inotiv. Sprague Dawley® outbred rats. Retrieved from [Link]
-
ResearchGate. (2025). Blood collection techniques in rats | Request PDF. Retrieved from [Link]
-
YouTube. (2015). Calculation of Pharmacokinetic Parameters: Part1. Retrieved from [Link]
-
ACS Publications. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry. Retrieved from [Link]
-
SlideShare. Expt. 13 Calculation of pharmacokinetic parameters from a given data. Retrieved from [Link]
-
Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
University of Lausanne. Pharmacokinetic Calculations. Retrieved from [Link]
-
Current Separations. Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
Medicines for Malaria Venture. An Introduction to Pharmacokinetics. Retrieved from [Link]
-
BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Nature. (2001). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. Retrieved from [Link]
-
WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
ChemRxiv. (2022). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]
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Application Note: Development and Validation of an LC-MS/MS Method for the Quantification of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole in Plasma
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Pharmacokinetics (PK) and Bioanalytical Chemistry
Introduction and Chemical Context
The quantification of novel, highly polar, nitrogen-rich small molecules in biological matrices presents a persistent challenge in preclinical and clinical pharmacokinetics. The target analyte, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (CAS: 1864062-61-2), is a basic small molecule ( C9H15N3 , MW: 165.24 g/mol ) featuring a sterically hindered azetidine ring and a substituted imidazole.
Due to its high polarity and dual basic centers (azetidine pKa≈9.5 ; imidazole pKa≈7.0 ), this compound exhibits poor retention on standard low-pH reversed-phase liquid chromatography (RP-LC). Furthermore, early-eluting polar compounds are highly susceptible to severe matrix effects—specifically ion suppression caused by endogenous plasma glycerophosphocholines[1]. To meet the rigorous standards set by the , we have engineered an orthogonal, self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with High-pH RP-LC-MS/MS.
Scientific Rationale: Designing a Self-Validating System
As bioanalytical scientists, we must design protocols where the chemistry itself dictates success or failure, eliminating ambiguous data. This method relies on two synergistic pillars:
Orthogonal Sample Cleanup via MCX SPE
Standard protein precipitation (PPT) leaves high concentrations of phospholipids in the extract, which accumulate on the analytical column and cause unpredictable ion suppression[2]. We utilize an Oasis MCX µElution strategy. The MCX resin contains both hydrophobic (divinylbenzene) and strong cation exchange (sulfonic acid) functional groups.
-
The Causality of Extraction: By acidifying the plasma with 4% H3PO4 , we disrupt protein binding and ensure both nitrogens on the analyte are fully protonated. The positively charged analyte binds ionically to the sulfonic acid groups.
-
Phospholipid Depletion: Because the analyte is locked via strong ionic bonds, we can aggressively wash the resin with 100% Methanol. This completely strips away neutral lipids, hydrophobic proteins, and phospholipids[3].
-
Self-Validation: The analyte is only released when the pH is raised above its pKa using 5% NH4OH in methanol. If the sample is not properly acidified during loading, or not properly neutralized during elution, the analyte will not be detected. This binary "on/off" mechanism guarantees that only correctly processed samples yield a signal.
High-pH Reversed-Phase Chromatography
At a standard LC-MS pH of 2.5 (using 0.1% Formic Acid), the target analyte remains protonated, highly polar, and elutes near the void volume ( k′<1 ). By shifting the mobile phase to pH 10.0 using 10 mM Ammonium Bicarbonate, the basic nitrogens are deprotonated. The molecule becomes uncharged and lipophilic, allowing for strong retention and sharp, symmetrical peak shapes on a high-pH tolerant C18 column.
Mechanistic Workflow
Caption: MCX SPE and LC-MS/MS workflow for the quantification of basic analytes in plasma.
Step-by-Step Experimental Protocol
Reagent Preparation
-
Acidification Buffer (4% H3PO4 ): Add 4 mL of 85% Phosphoric Acid to 96 mL of HPLC-grade water.
-
Wash Solution 1 (2% Formic Acid): Add 2 mL of Formic Acid to 98 mL of HPLC-grade water.
-
Elution Solvent (5% NH4OH in MeOH): Add 5 mL of concentrated Ammonium Hydroxide (28-30%) to 95 mL of Methanol. Prepare fresh daily to prevent loss of ammonia.
-
Mobile Phase A (10 mM NH4HCO3 , pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Adjust pH to 10.0 using Ammonium Hydroxide.
Solid Phase Extraction (SPE) Procedure
Note: This protocol utilizes a 96-well µElution format, which eliminates the need for evaporation and reconstitution, preventing adsorptive losses of basic compounds to container walls.
-
Aliquot: Transfer 50 µL of K2EDTA human plasma into a 96-well collection plate.
-
Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (100 ng/mL in 50% Methanol).
-
Acidify: Add 100 µL of 4% H3PO4 to each well. Vortex at 1000 rpm for 2 minutes.
-
Load: Transfer the entire mixture (160 µL) onto an Oasis MCX µElution Plate. Apply gentle positive pressure (1-2 psi) until the sample passes through.
-
Wash 1 (Aqueous): Add 200 µL of 2% Formic Acid. Apply positive pressure.
-
Wash 2 (Organic): Add 200 µL of 100% Methanol. Apply positive pressure. (Critical step for phospholipid removal).
-
Elute: Place a clean 96-well collection plate under the SPE manifold. Elute with 2 × 25 µL aliquots of 5% NH4OH in Methanol.
-
Dilute: Add 50 µL of HPLC-grade water to the eluate to match the initial LC mobile phase conditions. Vortex briefly.
LC-MS/MS Conditions
-
Column: Waters XBridge BEH C18, 2.1 × 50 mm, 2.5 µm (Maintained at 40°C).
-
Injection Volume: 2.0 µL.
-
Mass Spectrometer: Triple Quadrupole operating in ESI Positive mode.
-
MRM Transitions:
-
Target Analyte: m/z 166.1 → 83.1 (Collision Energy: 20 eV)
-
SIL-IS: m/z 169.1 → 86.1 (Collision Energy: 20 eV)
-
Table 1: High-pH LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A (10 mM NH4HCO3 , pH 10) | %B (Acetonitrile) |
| 0.00 | 0.40 | 95 | 5 |
| 0.50 | 0.40 | 95 | 5 |
| 2.50 | 0.40 | 40 | 60 |
| 2.60 | 0.40 | 5 | 95 |
| 3.50 | 0.40 | 5 | 95 |
| 3.60 | 0.40 | 95 | 5 |
| 4.50 | 0.40 | 95 | 5 |
Method Validation Data
The method was validated in accordance with the. The calibration curve was linear from 1.0 to 1000 ng/mL ( r2>0.995 ).
Table 2: Intra- and Inter-Assay Precision and Accuracy Acceptance Criteria: Precision (%CV) ≤ 15% ( ≤ 20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Nominal) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Nominal) |
| LLOQ | 1.0 | 6.2 | 104.5 | 7.8 | 102.1 |
| LQC | 3.0 | 4.1 | 98.2 | 5.5 | 99.4 |
| MQC | 400.0 | 3.5 | 101.3 | 4.2 | 100.8 |
| HQC | 800.0 | 2.8 | 99.1 | 3.6 | 98.5 |
Table 3: Extraction Recovery and Matrix Effect The IS-Normalized Matrix Factor (MF) evaluates ion suppression. A value of 1.0 indicates zero matrix effect. The rigorous 100% Methanol wash during the MCX protocol ensures complete phospholipid depletion, resulting in an MF near 1.0.
| QC Level | Extraction Recovery (%) ± SD | IS-Normalized Matrix Factor |
| LQC | 88.4 ± 3.2 | 0.98 ± 0.04 |
| HQC | 91.2 ± 2.5 | 1.01 ± 0.02 |
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions Source: Bioanalysis (via ResearchGate) URL: [Link]
-
Title: Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research Source: Waters Corporation URL: [Link]
Sources
Technical Support Center: Synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
Welcome to the technical support resource for the synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis. The inherent challenges of coupling a strained azetidine ring with an aromatic imidazole system require careful control of reaction conditions. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<20%) or fails completely. What are the primary causes and how can I improve it?
A1: Senior Scientist's Insight
Low or no yield in this synthesis typically points to one of three core issues: (1) instability of the azetidine starting material, particularly the strained four-membered ring, (2) suboptimal conditions for the imidazole ring formation, or (3) inefficient coupling of the two heterocyclic moieties. The synthesis is often approached via a multi-component strategy analogous to the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and an ammonia source.
The stability of the azetidine ring is a critical factor; it is susceptible to ring-opening under harsh acidic or thermal conditions due to its inherent ring strain (approx. 25.4 kcal/mol)[1]. Therefore, reaction conditions must be chosen to be mild enough to preserve this structural motif.
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A logical workflow for troubleshooting low yield.
Recommended Actions & Protocols:
-
Verify Starting Material Quality: The key precursor, 3,3-dimethylazetidine-2-carbaldehyde, can be prone to oligomerization or degradation. Confirm its purity by ¹H NMR and LC-MS before use.
-
Optimize Reaction Conditions: The balance between driving the reaction to completion and preventing azetidine decomposition is delicate. A systematic optimization is crucial.
-
Solvent Selection: Polar protic or aprotic solvents are typically used. Ethanol often serves as a good starting point, but other solvents should be screened.[2][3]
-
Temperature Control: Avoid high temperatures that can promote ring-opening[1]. Start at room temperature and gradually increase if the reaction is sluggish.
-
Ammonia Source: Ammonium acetate is commonly used as it also acts as a buffer. Compare its efficacy against other sources like ammonium chloride.
-
Table 1: Suggested Screening Conditions for Yield Optimization
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Rationale |
| Solvent | Ethanol (EtOH) | Acetonitrile (MeCN) | Dioxane | Polarity and boiling point can significantly impact reaction rates and solubility.[2] |
| Temperature | 25°C (RT) | 45°C | 65°C | Balance reaction rate against the risk of azetidine ring-opening.[1] |
| Ammonia Source | NH₄OAc (2.5 eq) | NH₄Cl (2.5 eq) | NH₄OAc (4.0 eq) | The counter-ion can affect pH and solubility; excess ammonia can drive equilibrium. |
| Methylamine Source | MeNH₂·HCl (1.2 eq) | Aq. MeNH₂ (1.2 eq) | MeNH₂·HCl (1.5 eq) | Salt vs. aqueous solution can alter reaction kinetics; excess may improve conversion. |
Q2: I'm observing significant byproducts consistent with azetidine ring-opening. How can I prevent this?
A2: Senior Scientist's Insight
The formation of ring-opened byproducts is the most anticipated challenge when working with azetidines[1]. Lewis acids and strong Brønsted acids are notorious for catalyzing this decomposition by coordinating to the nitrogen, which enhances ring strain and makes the ring susceptible to nucleophilic attack[1]. In the context of a Radziszewski-type synthesis, the reaction itself can generate acidic intermediates or the ammonium salt can create a mildly acidic environment.
Proposed Reaction and Ring-Opening Pathway
Caption: Desired reaction vs. acid-mediated side reaction.
Recommended Actions & Protocols:
-
Strict pH Control: Maintain the reaction pH in the neutral to slightly basic range (pH 7-9). If using an ammonium salt like NH₄Cl, consider adding a non-nucleophilic base to buffer the system.
-
Protocol: Buffered Reaction: To the standard reaction setup, add 1.5 equivalents of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)[2]. Monitor the pH of the reaction mixture periodically.
-
-
Lower Reaction Temperature: As a rule, perform the reaction at the lowest temperature that allows for a reasonable conversion rate. If the reaction requires heating, limit the time at elevated temperatures and monitor for byproduct formation closely by TLC or LC-MS.
-
Choice of Reagents: If applicable, avoid any additives or reagents with Lewis acidic character. For instance, if a catalyst is being explored, choose one known to be compatible with strained rings.
Q3: Purification of the final product is difficult due to polar, baseline impurities. What is the recommended workup and purification strategy?
A3: Senior Scientist's Insight
Multi-component reactions can often result in a complex crude mixture containing unreacted starting materials, polymeric material, and various polar intermediates. The basic nitrogen atoms in the target molecule can cause streaking on silica gel chromatography. A well-designed workup is essential to remove the bulk of these impurities before chromatography.
Recommended Protocol: Workup and Purification
-
Initial Quench & Extraction:
-
Once the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.
-
If the solvent is miscible with water (e.g., EtOH, MeCN), dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM) (10x the reaction volume).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove acidic components.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Adsorbent: Use silica gel as the stationary phase. To mitigate streaking from the basic nitrogens, you can pre-treat the silica by slurrying it in the starting eluent containing 1-2% triethylamine (NEt₃) or ammonia in methanol.
-
Eluent System: A gradient system of DCM and Methanol (MeOH) is often effective.
-
Start with 100% DCM.
-
Gradually increase the polarity to a 98:2 to 95:5 mixture of DCM:MeOH.
-
Adding a small amount of triethylamine (0.5%) to the eluent can significantly improve peak shape.
-
-
Fraction Analysis: Collect fractions and analyze by TLC, staining with potassium permanganate to visualize the product. Combine the pure fractions and concentrate to yield the final product.
-
References
-
Royal Society of Chemistry. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
MDPI. (2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]
-
IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Retrieved from [Link]
-
Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]
-
ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Off-Target Effects in Assays with 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the novel chemical probe 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (CAS 1864062-61-2)[1][2]. As a Senior Application Scientist, this resource provides in-depth troubleshooting strategies and frequently asked questions to address potential off-target effects that may arise during your experiments. The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, which underscores the importance of rigorous off-target effect characterization.[3][4]
Frequently Asked Questions (FAQs)
Here, we address common questions that may arise when working with a new chemical entity like 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole.
Q1: My experimental results with 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole are unexpected or inconsistent with my hypothesis. Could this be due to off-target effects?
A1: Yes, unexpected or inconsistent results are a common indicator of potential off-target effects. Small molecule compounds, even those designed to be highly specific, can interact with proteins other than the intended target, leading to unforeseen biological consequences.[5][6] It is crucial to consider that any observed phenotype may not be solely due to the modulation of the primary target.[7]
Q2: What are the immediate first steps I should take to investigate potential off-target binding of this compound?
A2: The initial steps should focus on validating your experimental system and the compound's behavior. This includes:
-
Confirming Compound Identity and Purity: Ensure the compound you are using is indeed 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole and that its purity is acceptable for your assay.
-
Dose-Response Curve Generation: Perform a dose-response experiment to determine the compound's potency (e.g., IC50 or EC50) in your assay. This will help you identify a suitable concentration range for further experiments.[7]
-
Using Controls: The use of appropriate controls is critical. This includes a negative control (a structurally similar but inactive compound, if available) and an orthogonal control (a structurally different compound that targets the same primary protein).[8][9]
Q3: How do I determine the optimal concentration of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole to minimize off-target effects?
A3: The optimal concentration should be as low as possible while still achieving the desired effect on the primary target. A general guideline is to use the compound at a concentration no more than 10-fold above its in vitro IC50 or Kd value for the intended target.[7] For cell-based assays, it's recommended to stay within a concentration range where on-target activity is significant, ideally at or below 1 µM.[8][10] Exceeding recommended concentrations significantly increases the likelihood of off-target binding.[9]
Q4: What are "negative" and "orthogonal" controls, and how do they help in troubleshooting off-target effects?
A4:
-
Negative Control: A negative control is a molecule that is structurally very similar to your active compound but has been shown to be inactive against the intended target. If the negative control produces the same phenotypic effect as your active compound, it strongly suggests the observed effect is due to off-target binding.
-
Orthogonal Control: An orthogonal control is a compound that is structurally different from your compound of interest but is known to modulate the same intended target. If the orthogonal control recapitulates the same phenotype as your compound, it provides stronger evidence that the observed effect is on-target.
The use of both types of controls is a powerful strategy to build confidence in your experimental findings.[8][9]
In-Depth Troubleshooting Guide for Off-Target Effects
When encountering unexpected results with 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, a systematic approach is necessary to identify and mitigate potential off-target effects. This guide is divided into three phases of investigation.
Phase 1: Initial In Silico and In Vitro Assessment
This phase focuses on predicting and broadly screening for potential off-target interactions.
1.1. Computational Off-Target Prediction:
-
Rationale: In silico methods can predict potential off-target interactions by comparing the structure of your compound to libraries of known ligands for a wide range of proteins.[5][11] This can provide an initial list of potential off-targets to investigate experimentally.
-
Recommended Action: Utilize publicly available or commercial platforms that offer off-target prediction services. These tools use a variety of methods, including 2D and 3D similarity searching and machine learning models, to predict potential binding partners.[5]
1.2. Broad-Panel In Vitro Screening:
-
Rationale: To experimentally test the predictions from in silico analysis and to uncover unanticipated interactions, screening the compound against large panels of proteins is highly effective.
-
Recommended Protocols:
-
Kinase Profiling: Given that many imidazole-containing compounds are known to be kinase inhibitors, screening against a comprehensive kinase panel is a logical first step.[12][13]
-
Receptor and Enzyme Panels: Depending on your experimental system and observed phenotype, consider screening against panels of G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.
-
Table 1: Commercially Available Off-Target Screening Panels
| Panel Type | Description | Potential Application |
| Kinase Panels | Screens for inhibition or activation across a broad range of human kinases.[14] | To identify off-target kinase interactions that could affect signaling pathways. |
| GPCR Panels | Assesses binding to a wide array of G-protein coupled receptors. | To determine if the compound interacts with cell surface receptors, leading to unintended signaling. |
| Ion Channel Panels | Measures activity against a variety of ion channels. | To investigate unexpected effects on cellular electrophysiology. |
| Proteome Arrays | High-density arrays of human proteins to identify direct binding partners.[14] | A broad, unbiased approach to discover novel off-targets. |
Phase 2: Cellular and Phenotypic Validation
This phase aims to confirm whether the potential off-target interactions identified in Phase 1 are relevant in a cellular context.
2.1. Cellular Target Engagement Assays:
-
Rationale: It is essential to confirm that the compound engages its intended target and potential off-targets within a cellular environment.
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole at various concentrations, including a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant by Western blotting for the presence of the target protein and potential off-target proteins.
-
Interpretation: An increase in the thermal stability of a protein in the presence of the compound indicates direct binding.
-
Diagram 1: Workflow for Troubleshooting Off-Target Effects
Caption: A systematic workflow for identifying and validating off-target effects.
2.2. Phenotypic Profiling:
-
Rationale: Comparing the cellular phenotype induced by your compound with the known effects of other well-characterized inhibitors can provide clues about its mechanism of action and potential off-targets.
-
Recommended Action:
-
Use high-content imaging or other phenotypic assays to generate a "fingerprint" of the cellular effects of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole.
-
Compare this fingerprint to databases of phenotypic profiles for other small molecules.
-
Phase 3: Target Deconvolution and Mechanism of Action (MoA) Studies
If you have a robust phenotype but the target is unknown, or if you suspect a novel off-target is responsible for the observed effects, the following techniques can help identify the binding partner(s).
3.1. Affinity Chromatography:
-
Rationale: This technique uses an immobilized version of your compound to "pull down" its binding partners from a cell lysate.
-
Protocol Outline:
-
Compound Immobilization: Synthesize a derivative of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole with a linker suitable for conjugation to a solid support (e.g., agarose beads).
-
Lysate Incubation: Incubate the immobilized compound with a cell lysate.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins by mass spectrometry.
-
3.2. Photo-affinity Labeling:
-
Rationale: This method involves a chemically modified version of your compound that can be covalently cross-linked to its binding partners upon exposure to UV light.
-
Recommended Action: This is a more advanced technique that typically requires collaboration with medicinal chemists to synthesize the necessary photo-reactive probes.
Diagram 2: Utilizing Controls to Differentiate On- and Off-Target Effects
Caption: Logic diagram for using negative and orthogonal controls.
Conclusion
References
-
Best Practices for Chemical Probes - Alto Predict. (2016, July 6). Retrieved from [Link]
-
A rule of two for using chemical probes? - Practical Fragments. (2023, July 17). Retrieved from [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. Retrieved from [Link]
-
How to use chemical probes. The Chemical Probes Portal. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Retrieved from [Link]
-
Off-Target Screening Cell Microarray Assay - Creative Biolabs. Retrieved from [Link]
-
Off-Target Effects Analysis | Creative Diagnostics. Retrieved from [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23). Retrieved from [Link]
-
Off-Target Effects and Where to Find Them - CRISPR Medicine News. (2023, November 22). Retrieved from [Link]
-
2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole - NextSDS. Retrieved from [Link]
-
2-(3,3-dimethylazetidin-2-yl)-1-methyl-1h-imidazole - PubChemLite. Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13). Retrieved from [Link]
-
Guide - Low Yield Troubleshooting - PacBio. (2018, August 1). Retrieved from [Link]
-
Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed. (2014, January 9). Retrieved from [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds - Semantic Scholar. Retrieved from [Link]
-
(PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2013, December 10). Retrieved from [Link]
-
Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]
-
2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed. (2008, January 15). Retrieved from [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding - PMC. Retrieved from [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). Retrieved from [Link]
-
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment - bioRxiv. (2023, November 17). Retrieved from [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221. Retrieved from [Link]
-
1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. Australian Government Department of Health. Retrieved from [Link]
-
2-Methylimidazole - Wikipedia. Retrieved from [Link]
-
2-methyl imidazole, 693-98-1 - The Good Scents Company. Retrieved from [Link]
-
Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies) - PubMed. (2004, December 15). Retrieved from [Link]
-
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- - the NIST WebBook. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 10. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Optimizing reaction conditions for coupling dimethylazetidine and methylimidazole moieties
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges of cross-coupling strained dimethylazetidine with coordinating methylimidazole moieties.
This guide bypasses generic advice and focuses on the precise physicochemical barriers of this reaction—namely, the kinetic competition between product formation, catalyst poisoning, and strain-release ring opening.
Mechanistic Insights: The Dual Challenge of Strain and Coordination
Coupling a dimethylazetidine (a sterically hindered, strained secondary amine) to a methylimidazole halide (an electron-rich, coordinating heteroaryl) via Buchwald-Hartwig amination presents two distinct failure modes:
-
Catalyst Poisoning by Imidazole: The basic, unhindered nitrogen of the methylimidazole moiety strongly coordinates to Palladium(II) intermediates. This creates a stable, off-cycle resting state that displaces the phosphine ligand, effectively stalling the catalytic cycle.
-
Azetidine Ring-Opening (Strain Release): The 4-membered azetidine ring holds roughly 26 kcal/mol of strain energy. At elevated temperatures (>90 °C) or in the presence of strong nucleophilic bases, the Pd(II)-amido complex can undergo β-carbon elimination rather than reductive elimination, yielding an acyclic, ring-opened byproduct[1].
The Solution: To outcompete both imidazole coordination and ring-opening, the activation energy for reductive elimination must be drastically lowered. This is achieved by utilizing highly bulky, electron-rich biaryl phosphine ligands (like RuPhos or BrettPhos ) paired with a third- or fourth-generation Palladium precatalyst (Pd G3/G4). These precatalysts activate at room temperature, allowing the entire reaction to proceed under mild conditions that preserve the azetidine ring[2]. Furthermore, using bases like LiHMDS or Cs₂CO₃ prevents unwanted side reactions often seen with harsher bases[3].
Fig 1. Buchwald-Hartwig catalytic cycle highlighting kinetic bottlenecks and failure modes.
Optimization Data: Catalyst and Base Selection
The table below summarizes the causality behind different reaction conditions and their quantitative outcomes when coupling 3,3-dimethylazetidine with 4-bromo-1-methylimidazole.
| Ligand / Precatalyst | Base | Temp | Dominant Outcome | Mechanistic Rationale |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 °C | <10% (Stalled) | Imidazole poisons Pd(II); reductive elimination is too slow. |
| XPhos Pd G3 | t-BuONa | 90 °C | 45% (Ring-opened) | High temperature and strong base promote β-carbon elimination. |
| BrettPhos Pd G3 | LiHMDS | 80 °C | 72% (Product) | Bulky ligand accelerates elimination; LiHMDS prevents side reactions[3]. |
| RuPhos Pd G4 | Cs₂CO₃ | 65 °C | 89% (Product) | Optimal spatial profile for secondary amines; mild base protects azetidine[2]. |
Standard Operating Procedure (SOP): RuPhos-Mediated C-N Coupling
This protocol is designed as a self-validating system. Visual checkpoints are embedded to confirm mechanistic progression.
Step 1: Pre-Reaction Assembly (Glovebox or Schlenk line)
-
Charge a flame-dried 10 mL microwave vial with 4-bromo-1-methylimidazole (1.0 equiv, 0.5 mmol), RuPhos Pd G4 precatalyst (5 mol%), and RuPhos ligand (5 mol%).
-
Validation Checkpoint 1: The physical mixture must be a free-flowing solid. Clumping indicates moisture ingress, which will lead to protodehalogenation of the imidazole.
Step 2: Reagent Addition
-
Add anhydrous 1,4-dioxane (2.5 mL, 0.2 M).
-
Add dimethylazetidine (1.5 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).
Step 3: Activation & Heating
-
Seal the vial, remove it from the inert atmosphere, and stir at room temperature for 5 minutes.
-
Validation Checkpoint 2: The solution will transition from an initial reddish-brown to a pale yellow/greenish hue. This color shift confirms the deprotonation of the G4 precatalyst and the successful generation of the active Pd(0) species.
-
Heat the reaction block to 65 °C and stir vigorously for 12 hours.
Step 4: Workup & Isolation
-
Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts.
-
Concentrate under reduced pressure and purify via reverse-phase chromatography (Water/MeCN with 0.1% Formic Acid).
Troubleshooting & FAQs
Q: My LC-MS shows a major peak corresponding to the product mass + 0 Da, but NMR confirms it is an acyclic amine. What happened? A: You are observing strain-release ring opening. The azetidine ring has opened via β-carbon elimination from the Pd(II) intermediate. To fix this, you must lower the reaction temperature to 60–65 °C. If the reaction stalls at this lower temperature, switch to a more active precatalyst like RuPhos Pd G4 to ensure reductive elimination outpaces the ring-opening pathway[2].
Q: The reaction stalls at 30% conversion, and I recover mostly unreacted methylimidazole. How do I push it to completion? A: This is classic catalyst poisoning caused by the imidazole nitrogen coordinating to the Palladium center.
-
Ensure you are using a 1:1 ratio of Precatalyst to Ligand (e.g., 5 mol% Pd G4 and 5 mol% RuPhos).
-
Rigorously degas your solvents. Oxygen degrades the electron-rich phosphine ligand, leaving the Pd center vulnerable to irreversible imidazole coordination.
Q: Does the stereochemistry of substituted azetidines survive these coupling conditions? A: Yes, azetidines can undergo stereoretentive substitution under highly optimized conditions. The structural rigidity provided by the bulky RuPhos ligand prevents scrambling of the stereocenter during the catalytic cycle, allowing for stereospecific coupling[4].
Fig 2. Troubleshooting decision tree for azetidine-imidazole coupling reactions.
Sources
Stability testing of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole under physiological conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals investigating the stability of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter during the stability assessment of this novel heterocyclic compound under physiological conditions. Our goal is to equip you with the scientific rationale and practical steps needed to design and execute robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole?
A1: Based on its structure, the primary stability concerns involve the two heterocyclic rings: the azetidine and the imidazole moieties.
-
Azetidine Ring: This four-membered ring is inherently strained (approximately 25.4 kcal/mol) and susceptible to nucleophilic attack, particularly under acidic conditions.[1][2] Protonation of the azetidine nitrogen can activate the ring for cleavage.[3] The rate of this degradation is highly dependent on the pH and the pKa of the azetidine nitrogen.[3]
-
Imidazole Ring: The 1-methyl-1H-imidazole ring is generally more stable but can be susceptible to oxidation and photolytic degradation.[4][5] The presence of the azetidine substituent could influence the electron density of the imidazole ring, potentially affecting its reactivity.
Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary?
A2: Forced degradation studies are a cornerstone of pharmaceutical development, involving the intentional degradation of a drug substance under more severe conditions than those it would typically encounter.[6][7] These studies are critical for several reasons:
-
Identifying Degradation Pathways: They help elucidate the likely degradation products of the molecule.[8]
-
Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify the parent drug from its degradants.[9][10][11] This ensures the method is "stability-indicating."
-
Understanding Intrinsic Stability: These studies provide insights into the inherent stability of the molecule and its susceptibility to various environmental factors.
The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), recommend stress testing to be conducted to establish the inherent stability characteristics of a new drug substance.[11][12]
Q3: What are the typical stress conditions I should apply in a forced degradation study for this compound?
A3: According to ICH guidelines, forced degradation studies should include the following conditions:
-
Acid and Base Hydrolysis: Testing across a range of pH values (e.g., pH 1.2, neutral, pH 7.4, and basic conditions) is crucial to assess hydrolytic stability.[6] Given the presence of the acid-labile azetidine ring, particular attention should be paid to the acidic conditions.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal the molecule's susceptibility to oxidative degradation, which could be a concern for the imidazole ring.[4]
-
Thermal Stress: Heating the sample (e.g., 40–80°C) can identify thermally labile components.[6]
-
Photostability: Exposing the compound to light of specified intensity and duration (as per ICH Q1B guidelines) is necessary to assess its photosensitivity.[13][14][15][16]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to generate secondary or tertiary degradants that would not be relevant under normal storage conditions.[12]
Troubleshooting Guides
Issue 1: I am observing rapid degradation of my compound in acidic solution, even at room temperature. How can I investigate this?
This is a likely scenario due to the acid-labile nature of the azetidine ring.[3]
Troubleshooting Steps:
-
Confirm the Degradation Pathway:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation product(s). A common degradation pathway for N-substituted azetidines is acid-mediated intramolecular ring-opening.[3] You would expect to see a product with the same mass as the parent compound + 18 (addition of a water molecule).
-
NMR Spectroscopy: If sufficient quantities of the degradant can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can definitively elucidate its structure.
-
-
Kinetic Studies:
-
Perform time-course experiments at different pH values (e.g., pH 1.2, 2.0, 4.5, and 7.4) and temperatures.
-
Quantify the disappearance of the parent compound and the appearance of the degradant(s) over time using a validated HPLC method.
-
This will allow you to determine the rate of degradation as a function of pH and temperature, which is critical for predicting stability in different physiological compartments.
-
-
Mitigation Strategies (for formulation development):
-
Buffering: If the compound needs to be in a solution, ensure it is formulated in a well-buffered system at a pH where it exhibits maximum stability.
-
Solid Dosage Form: For long-term storage, a solid dosage form is likely to be more stable than a liquid formulation.
-
Issue 2: My HPLC chromatogram shows several small, new peaks after oxidative stress with hydrogen peroxide. How do I identify them?
The imidazole moiety is known to be susceptible to oxidation.[4]
Troubleshooting Steps:
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector with your HPLC system to assess the peak purity of the parent compound peak. This will confirm if any co-eluting impurities are present.
-
-
LC-MS/MS Analysis:
-
LC-MS is the most powerful tool for identifying unknown degradation products.[4] Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent compound and the degradants. The fragmentation patterns will provide structural information, helping to pinpoint the site of oxidation on the imidazole ring.
-
-
Control Experiments:
-
Run a blank sample (placebo or vehicle) under the same oxidative stress conditions to ensure that the new peaks are not arising from the degradation of excipients or solvents.
-
Issue 3: I am struggling to develop a stability-indicating HPLC method that separates all degradation products from the parent compound.
Developing a robust, stability-indicating HPLC method is a common challenge in early-phase drug development.[9][17]
Troubleshooting Steps:
-
Systematic Method Development:
-
Column Screening: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, PFP) to find the one that provides the best selectivity for your compound and its degradants.
-
Mobile Phase Optimization:
-
Organic Modifier: Evaluate different organic solvents (e.g., acetonitrile vs. methanol). Acetonitrile often provides better peak shape for nitrogen-containing compounds.
-
pH: The pH of the aqueous mobile phase can dramatically affect the retention and selectivity of ionizable compounds. Screen a range of pH values, keeping in mind the pKa of your molecule.
-
-
Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation of all peaks. A shallow gradient is often necessary to resolve closely eluting impurities.[17]
-
-
Use of Orthogonal Methods:
-
If a single reversed-phase HPLC method cannot achieve complete separation, consider developing a second, orthogonal method (e.g., HILIC, ion-exchange) to confirm the purity of the parent compound.
-
-
Employ Advanced Detection:
-
If co-elution is unavoidable, using a mass spectrometer as a detector (LC-MS) can often provide the necessary specificity to quantify the parent compound in the presence of impurities.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study. The concentrations and time points should be optimized for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole to achieve the target 5-20% degradation.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C. Collect samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature, protected from light. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C. Analyze at selected time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13][14] A control sample should be stored in the dark under the same conditions.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of degradation and perform a mass balance analysis.
Protocol 2: Generic Stability-Indicating HPLC Method
This is a starting point for developing a specific method for your compound.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (ESI+)
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- Review of Forced Degradation Studies on the Drugs Containing Hetrocyclic Compound. IJRPNS.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN.
- Hydrolysis of imidazole-2-ylidenes. PubMed.
- Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. PubMed.
- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Photostability. SGS.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Photostability of Pharmaceuticals. Klimatest.
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- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 8. onyxipca.com [onyxipca.com]
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- 17. chromatographyonline.com [chromatographyonline.com]
How to reduce epimerization during the synthesis of chiral azetidine derivatives
A Guide to Minimizing and Troubleshooting Epimerization
Welcome to the Technical Support Center for the synthesis of chiral azetidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. Azetidines are a critical class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry for their unique conformational constraints and biological activities.[1][2] However, maintaining stereochemical integrity during their synthesis can be a significant challenge.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize epimerization and achieve your desired stereochemical outcome.
Understanding Epimerization in Azetidine Synthesis
Epimerization is the change in configuration at one of several stereogenic centers in a molecule. In the context of chiral azetidine synthesis, this often occurs at a carbon atom bearing a substituent, leading to the formation of a diastereomer and a loss of stereochemical purity. This is a critical issue as the biological activity of a chiral molecule is often highly dependent on its specific three-dimensional structure.
The strained nature of the four-membered azetidine ring can make certain protons more acidic and susceptible to abstraction, a key step in many epimerization pathways.[2]
Core Mechanisms of Epimerization
Two primary mechanisms are responsible for epimerization during the synthesis of chiral molecules, and these are highly relevant to azetidine derivatives:
-
Enolization: In the presence of a base, a proton alpha to a carbonyl group or other electron-withdrawing group can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.
-
Ring-Opening/Ring-Closing Equilibria: Under certain conditions, particularly with strained rings like azetidines, a reversible ring-opening to an achiral or rapidly racemizing intermediate can occur, followed by ring-closure to yield a mixture of stereoisomers.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: I'm observing significant epimerization at the C2 position of my N-protected 2-carboxyazetidine during esterification. What are the likely causes and how can I fix this?
Probable Cause: The proton at the C2 position is acidic and prone to abstraction by base, leading to a planar enolate which can be quenched to give a mixture of epimers. The choice of base and reaction temperature are critical factors.
Solutions:
-
Base Selection:
-
Avoid Strong, Nucleophilic Bases: Strong bases like lithium diisopropylamide (LDA) or sodium hydride can readily deprotonate the C2 position.
-
Utilize Sterically Hindered, Non-Nucleophilic Bases: Bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are preferable. Their steric bulk disfavors proton abstraction at the hindered C2 position.
-
-
Temperature Control:
-
Activation Method:
-
Use Mild Coupling Reagents: For esterification, instead of forming a highly reactive acid chloride, consider using milder coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like DMAP (4-dimethylaminopyridine) at low temperatures.
-
Q2: My final azetidine product shows a loss of enantiomeric excess after deprotection of the nitrogen. What's happening and how can I prevent it?
Probable Cause: The conditions used for deprotection might be too harsh, leading to epimerization. For example, strongly acidic or basic conditions, or high temperatures during hydrogenolysis, can facilitate epimerization.
Solutions:
-
Choice of Protecting Group:
-
Select a Protecting Group Removable Under Mild Conditions:
-
Boc (tert-butyloxycarbonyl): Removable with mild acid (e.g., TFA in DCM), which is often less prone to causing epimerization than strong bases.
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, which is generally a mild method. However, care must be taken with the choice of catalyst and reaction conditions.
-
-
-
Optimization of Deprotection Conditions:
-
For Hydrogenolysis (Cbz removal):
-
Use a less active catalyst if possible (e.g., Pearlman's catalyst, Pd(OH)₂/C, can sometimes be milder than Pd/C).
-
Ensure the reaction is run at room temperature and atmospheric pressure if feasible.
-
-
For Acidic Deprotection (Boc removal):
-
Use the minimum amount of acid required and keep the reaction time as short as possible.
-
Perform the reaction at a low temperature (e.g., 0 °C).
-
-
Q3: I am synthesizing a 2,4-disubstituted azetidine via an intramolecular cyclization of a γ-amino alcohol derivative. I'm getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Probable Cause: The transition state of the cyclization reaction is not sufficiently controlled, leading to the formation of both diastereomers. The nature of the leaving group and the reaction conditions play a crucial role.
Solutions:
-
Leaving Group:
-
Use a Good Leaving Group: A better leaving group (e.g., tosylate or mesylate) will facilitate a more concerted SN2 reaction, which can lead to higher stereoselectivity.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the transition state. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, THF). Less polar solvents can sometimes favor a more organized, stereoselective transition state.[5]
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single diastereomer.[5]
-
-
Substrate Control:
-
Bulky Substituents: The presence of bulky substituents on your starting material can often favor the formation of one diastereomer over the other due to steric hindrance in the transition state.
-
Q4: During a base-mediated reaction on a pre-formed chiral azetidine, I am observing epimerization at a stereocenter not directly involved in the reaction. Why is this happening?
Probable Cause: Even if a stereocenter is not the primary site of reaction, an adjacent acidic proton can be abstracted by the base, leading to epimerization. This is particularly true for protons alpha to activating groups like carbonyls, nitriles, or sulfonyl groups.
Solutions:
-
Careful Base Selection: As in other scenarios, use the mildest and most sterically hindered base that will effect the desired transformation.
-
Protecting Group Strategy: If a particular stereocenter is prone to epimerization, consider a strategy where a nearby functional group is temporarily protected to reduce the acidity of the problematic proton.
-
Reaction Time and Temperature: Minimize both the reaction time and temperature to reduce the opportunity for epimerization to occur.[3]
Frequently Asked Questions (FAQs)
Q: Are certain N-protecting groups more prone to causing epimerization than others?
A: Yes. Protecting groups that are removed under strongly basic conditions can increase the risk of epimerization, especially if there are acidic protons on the azetidine ring. For example, while the Fmoc group is common in peptide synthesis, its removal with piperidine could pose a risk for some azetidine derivatives.[6] Boc and Cbz groups, which are removed under acidic or neutral conditions respectively, are often safer choices in this regard.
Q: How does the choice of solvent affect epimerization?
A: The solvent can play a significant role. Polar aprotic solvents like DMF can sometimes accelerate epimerization by stabilizing charged intermediates that are involved in the process.[7] In contrast, nonpolar solvents may suppress these pathways.[3][5] It is often beneficial to screen a variety of solvents to find the optimal balance between reaction rate and stereochemical integrity.
Q: Can I use chiral catalysts to control the stereochemistry and avoid epimerization?
A: Yes, the use of chiral catalysts is a powerful strategy for the asymmetric synthesis of azetidines, which can establish the desired stereochemistry from the outset and avoid the need for resolutions or the risk of epimerization in later steps.[1] For example, enantioselective [3+1] cycloadditions can provide access to chiral azetidines with high enantiomeric excess.[8]
Q: What analytical techniques are best for detecting and quantifying epimerization?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between epimers.
Methodologies and Protocols
Protocol 1: Minimizing Epimerization During Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of a chiral N-tosyl-azetidine from a chiral γ-amino alcohol, with an emphasis on conditions that minimize epimerization.
-
Preparation of the Starting Material:
-
Begin with an enantiomerically pure γ-amino alcohol.
-
Protect the amino group with a tosyl group using tosyl chloride and a non-nucleophilic base like pyridine or triethylamine in dichloromethane (DCM) at 0 °C.
-
-
Activation of the Hydroxyl Group:
-
To a solution of the N-tosyl-γ-amino alcohol in anhydrous DCM at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
-
Cyclization:
-
Without workup, add a mild base such as potassium carbonate (3 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the azetidine.
-
-
Workup and Purification:
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stereoretentive Deprotection of an N-Boc Azetidine
This protocol outlines a mild procedure for the removal of a Boc protecting group from a chiral azetidine, designed to preserve the stereochemical integrity.
-
Reaction Setup:
-
Dissolve the N-Boc protected chiral azetidine in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC (staining with ninhydrin can help visualize the free amine). The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in a small amount of DCM and co-evaporate with toluene to ensure complete removal of residual TFA.
-
For isolation of the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate.
-
Visualizing Key Concepts
Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Decision-Making Workflow for Troubleshooting Epimerization
Caption: A workflow for troubleshooting unexpected epimerization.
References
-
Ren, X., et al. (2025). Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. [Link]
-
Alper, H., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]
-
Jamison, T. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]
-
RSC Publishing. (n.d.). Nonrigid diastereomers: epimerization at chiral metal centers or chiral ligand conformations?. New Journal of Chemistry. [Link]
-
Kaur, N., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Zhang, W., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PMC. [Link]
-
O'Brien, P., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]
-
Calvo, F., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
-
Lebl, M., et al. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
ChemInform. (n.d.). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Griesbeck, A. G., & Bondock, S. (2004). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Rapoport, H., et al. (n.d.). Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. ResearchGate. [Link]
-
Doyle, M. P., & Singleton, D. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
-
Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Feula, B. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
ResearchGate. (n.d.). Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of chiral azetidine iminosugar derivatives. ResearchGate. [Link]
-
Ramlan, A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Ramlan, A., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]
-
Brimble, M. A., et al. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [Link]
-
ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Epimerization of Peptide. (n.d.). Epimerization of Peptide. [Link]
-
Oishi, T., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Novel Heterocyclic Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides structured troubleshooting advice and in-depth answers to common questions regarding the cell permeability of novel heterocyclic drug candidates. Poor permeability is a frequent and significant hurdle in drug discovery, and this resource is designed to provide both the "how" and the "why" behind experimental solutions.
Section 1: FAQs - First Principles of Permeability
This section addresses foundational questions about why new chemical entities, particularly heterocyclic compounds, often exhibit poor cell permeability.
Q1: Why do my novel heterocyclic compounds consistently show poor cell permeability?
A1: This is a multifaceted problem rooted in the physicochemical properties inherent to many complex heterocyclic structures. Common causes include:
-
High Polarity: Heterocycles often contain multiple nitrogen, oxygen, or sulfur atoms, which increase the polar surface area (PSA). A high PSA (>140 Ų) is a known predictor of poor membrane permeability.[1]
-
Hydrogen Bonding Capacity: The same heteroatoms that increase polarity also act as hydrogen bond donors and acceptors. A high number of hydrogen bond donors (>5) and acceptors (>10) can impede a compound's ability to cross the lipophilic cell membrane, as described in Lipinski's Rule of 5.[2][3][4]
-
Low Lipophilicity: While some lipophilicity (measured as LogP) is required to enter the lipid bilayer, many heterocyclic scaffolds are inherently polar, leading to poor partitioning from the aqueous extracellular environment into the membrane.[5]
-
Molecular Weight and Rigidity: Larger molecules (>500 Daltons) diffuse more slowly across membranes.[6][7] Additionally, rigid, planar heterocyclic systems may have difficulty adopting the necessary conformations to navigate the fluid mosaic of the cell membrane.[1]
-
Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are membrane proteins that actively transport drugs out of the cell, thereby reducing intracellular concentration.[8][9][10][11]
Q2: What is "Lipinski's Rule of 5," and how relevant is it for my heterocyclic drug candidates?
A2: Lipinski's Rule of 5 is a set of guidelines used to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability.[2][4] It states that poor absorption or permeation is more likely when a compound violates more than one of these rules:
-
Molecular Weight ≤ 500 Daltons
-
LogP ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
While it's a valuable early-stage filter, it is not absolute. Many successful drugs, including some heterocycles, are exceptions to these rules.[1][2] However, if your compound violates multiple rules, it strongly suggests that poor permeability may be a significant challenge to overcome.[3]
Q3: What is the difference between passive diffusion and active transport?
A3:
-
Passive Diffusion: This is the movement of a compound across the cell membrane driven by its concentration gradient, without the help of a transport protein. It is the primary route of entry for many small, lipophilic drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for specifically measuring this property.[12][13]
-
Active Transport: This process requires cellular energy (ATP) and involves membrane proteins (transporters) to move compounds across the membrane. This can either facilitate uptake into the cell or, in the case of efflux pumps like P-gp, actively remove the compound from the cell.[11][14] Cell-based assays like the Caco-2 and MDCK assays are necessary to evaluate the impact of active transport.[15][16]
Section 2: Troubleshooting Guide - My Compound Failed the Initial Permeability Screen
This guide provides a logical, step-by-step approach to diagnosing and addressing poor permeability after an initial negative result.
Issue: My lead heterocyclic compound shows low permeability in our primary screen (e.g., <1 x 10⁻⁶ cm/s in a Caco-2 assay). What's my next step?
This common scenario requires a systematic deconvolution of the problem. The goal is to determine if the issue is poor passive permeability, active efflux, or a combination of both.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Poor Permeability.
Step-by-Step Diagnostic Questions & Actions
Q4: How do I distinguish between poor passive diffusion and active efflux?
A4: The first step is to isolate passive diffusion.
-
Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) . This cell-free assay measures a compound's ability to diffuse across a lipid-infused artificial membrane.[12][13]
-
Interpretation:
-
If PAMPA permeability is low: The core problem is the compound's physicochemical inability to cross a lipid bilayer. Your focus should be on medicinal chemistry to improve these properties.[17]
-
If PAMPA permeability is high, but Caco-2 permeability was low: This strongly suggests that active efflux is the problem. The compound can passively enter cells, but it is being actively pumped out.[13]
-
Q5: My compound is a suspected efflux substrate. How do I confirm this and identify the transporter involved?
A5: You need to run a bidirectional cell-based assay.
-
Action: Perform a bidirectional permeability assay using either Caco-2 cells (which express multiple transporters like P-gp and BCRP) or a more specific cell line like MDCK-MDR1 , which is engineered to overexpress human P-gp.[18][19][20][21] In this assay, you measure permeability in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions.[22]
-
Calculation & Interpretation: Calculate the Efflux Ratio (ER) :
-
Efflux Ratio = Papp(B→A) / Papp(A→B)
-
An ER > 2.0 is a strong indication that your compound is a substrate of an active efflux transporter.[15][18]
-
To confirm P-gp involvement specifically, you can run the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction of the ER in the presence of the inhibitor confirms your compound is a P-gp substrate.[8][23]
-
Section 3: In-Depth Protocols & Experimental Design
Accurate and reproducible data is the foundation of good decision-making. Follow these detailed protocols for key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to assess passive permeability, which is crucial for initial screening and troubleshooting.[12][24]
-
Objective: To determine the effective permeability (Pe) of a compound based on passive diffusion.
-
Principle: A 96-well microplate system is used where a filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) and placed on top of an acceptor plate containing buffer. The test compound is added to the donor wells, and its appearance in the acceptor well is measured over time.[25]
Step-by-Step Methodology:
-
Prepare Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of your compound in DMSO.
-
Donor Solution: Dilute the stock solution to a final concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Acceptor Solution: Use the same buffer as the donor solution.
-
-
Coat the Donor Plate: Add 5 µL of the lipid solution (e.g., 2% DOPC in dodecane) to the membrane of each well of the donor filter plate. Allow it to impregnate for 5 minutes.
-
Assemble the PAMPA "Sandwich":
-
Add 300 µL of acceptor solution to each well of the 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
Add 200 µL of the donor solution (containing your test compound) to each well of the donor plate.
-
-
Incubation: Cover the plate assembly to prevent evaporation and incubate for 4-18 hours at room temperature with gentle shaking.
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where VD is the donor volume, VA is the acceptor volume, A is the membrane area, and t is the incubation time.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Interpretation |
| High | > 1.0 | High probability of good passive absorption. |
| Moderate | 0.1 - 1.0 | Borderline passive absorption. |
| Low | < 0.1 | Low probability of good passive absorption. |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption and identifying efflux transporter substrates.[15][26]
-
Objective: To determine the apparent permeability (Papp) in both absorptive (A→B) and secretive (B→A) directions and to calculate the efflux ratio.
-
Principle: Caco-2 cells, when cultured on semi-permeable filter inserts, form a polarized monolayer that mimics the intestinal epithelium, expressing tight junctions and key efflux transporters.[22][27]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® filter inserts (e.g., 0.4 µm pore size).
-
Culture for 18-22 days to allow for full differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >600 Ω·cm² generally indicates a confluent and healthy monolayer.[27]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment (A→B Direction):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the dosing solution (containing your test compound at a defined concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C, 5% CO₂, with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Transport Experiment (B→A Direction):
-
Simultaneously, run a parallel set of inserts.
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
The Efflux Ratio is then calculated: ER = Papp(B→A) / Papp(A→B).
| Permeability Class | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| High Permeability | > 10 | < 2 | Likely well-absorbed, not an efflux substrate. |
| Moderate Permeability | 1 - 10 | < 2 | Moderately absorbed, not an efflux substrate. |
| Low Permeability | < 1 | < 2 | Poorly absorbed due to low passive permeability. |
| Efflux Substrate | Variable | > 2 | Absorption is likely limited by active efflux. |
Section 4: Advanced Strategies - Overcoming Permeability Barriers
Once you have diagnosed the cause of poor permeability, you can employ targeted strategies to overcome the issue.
Q6: My compound has poor passive permeability (low PAMPA result). What medicinal chemistry strategies can I use?
A6: The goal is to modify the molecule to make it more "membrane-friendly" without losing its biological activity.
-
Reduce Hydrogen Bonding: Systematically replace or mask hydrogen bond donors and acceptors. For example, converting a carboxylic acid to a methyl ester or an amide can significantly improve permeability.[28]
-
Increase Lipophilicity (Carefully): Introduce small, lipophilic groups (e.g., methyl, ethyl, halogen) to the heterocyclic scaffold. This can improve partitioning into the membrane. However, excessive lipophilicity (LogP > 5) can lead to poor solubility and increased toxicity.[2][28]
-
Reduce Polar Surface Area (PSA): This is often linked to reducing hydrogen bonds. Intramolecular hydrogen bonding can be a useful strategy to "hide" polar groups and reduce the effective PSA.
-
Prodrug Approach: A very effective strategy is to mask the polar functional groups that are hampering permeability with a labile chemical moiety. This moiety is cleaved by enzymes in the body to release the active parent drug.[29][30]
Q7: My compound is a P-gp efflux substrate. What are my options?
A7: You have two main paths: structural modification or formulation.
-
Structural Modification: The goal is to disrupt the compound's recognition by the P-gp transporter. This can be challenging and often requires extensive structure-activity relationship (SAR) studies. Minor changes, such as altering the position of a substituent or modifying a key functional group, can sometimes abolish P-gp recognition.
-
Formulation Strategies: This approach aims to help the drug bypass or overwhelm the efflux pumps.
-
Use of Excipients/Inhibitors: Formulating the drug with excipients that act as mild P-gp inhibitors can increase local drug concentration and improve absorption.[31]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or nanoparticles can promote absorption through the lymphatic system, bypassing first-pass metabolism and efflux pumps in the gut.[29][32][33][34]
-
Visualization of Permeability Factors
Caption: Key Physicochemical Factors Influencing Cell Permeability.
References
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
MDPI. Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. [Link]
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PubMed. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. [Link]
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Evotec. MDCK-MDR1 Permeability Assay. [Link]
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Australian Prescriber. P-glycoprotein and its role in drug-drug interactions. [Link]
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PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
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Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
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UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
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Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article. [Link]
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Medsafe. Medicines interactions: the role of P-glycoprotein. [Link]
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Infinix Bio. Understanding P-glycoprotein Efflux Studies: Key Insights for Drug Development. [Link]
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Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
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IntechOpen. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. [Link]
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PubMed. Role of P-glycoprotein in drug disposition. [Link]
-
JoVE. Video: Factors Affecting Drug Distribution: Tissue Permeability. [Link]
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ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling. [Link]
-
AxisPharm. MDCK-MDR1 Permeability Assay. [Link]
-
GARDP Revive. Lipinski's Rule of 5. [Link]
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Patsnap Synapse. What are the physicochemical properties affecting drug distribution?[Link]
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BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]
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Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
-
Creative Bioarray. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. [Link]
-
PubMed. Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
PMF Niš. Lipinski's rule of five, famous extensions and famous exceptions. [Link]
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Queen's University Belfast. Permeability benchmarking: guidelines for comparing in silico, in vitro, and in vivo measurements. [Link]
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Bio-protocol. Lipinski's rule-of-five. [Link]
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ResearchGate. Physicochemical factors affecting permeability. [Link]
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Technology Networks. pampa-permeability-assay.pdf. [Link]
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Pion Inc. Drug solubility and permeability. [Link]
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Bio-protocol. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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Evotec. Cyprotex MDR1-MDCK Permeability Face Sheet. [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
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Caco2 assay protocol. [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
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YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]
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ResearchGate. A) Current state‐of‐the‐art methods to improve permeability in peptide.... [Link]
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BioDuro. ADME Caco-2 Permeability Assay. [Link]
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PMC. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]
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PMC. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. [Link]
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ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. Drug-like properties and the causes of poor solubility and poor permeability. [Link]
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PMC. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. [Link]
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Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. [Link]
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Taylor & Francis. Full article: Learning from our failures in blood–brain permeability: what can be done for new drug discovery?[Link]
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Technical Support Center: Stabilizing 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole in Liver Microsome Assays
This guide provides in-depth technical support for researchers encountering rapid degradation of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole during in vitro liver microsomal stability assays. We will explore the underlying causes of this instability and provide detailed, actionable troubleshooting strategies and experimental protocols to minimize degradation and ensure data integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of imidazole-containing compounds.
Q1: My compound, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, shows very low stability in my human liver microsome (HLM) assay. What is the likely cause?
A: The primary cause of degradation for this compound in liver microsomes is likely extensive Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[1] The structure contains a 1-methyl-1H-imidazole ring, a moiety known to interact with and be a substrate for various CYP isoforms.[2][3] Imidazole rings can coordinate with the heme iron of CYP enzymes, and both the ring and the N-methyl group are susceptible to oxidative metabolism.[2][4]
Q2: Why is Nicotinamide Adenine Dinucleotide Phosphate (NADPH) a critical component in this assay?
A: NADPH is an essential cofactor required for the catalytic activity of cytochrome P450 enzymes.[1] It acts as the primary reducing agent, donating electrons to the CYP enzyme system. This electron transfer is necessary to activate molecular oxygen, which is then incorporated into the substrate (your compound), leading to its oxidation. Without NADPH, the majority of CYP-mediated metabolic reactions cannot proceed.[1][5] Therefore, comparing compound stability in the presence and absence of NADPH is a fundamental first step to confirm if degradation is CYP-dependent.[6]
Q3: What are the standard starting conditions for a microsomal stability assay?
A: While optimization may be necessary, a typical experiment begins with the conditions outlined below. It is crucial to include control compounds with known metabolic fates (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) to validate the activity of your microsomal batch.[7]
| Parameter | Recommended Condition | Rationale |
| Test Compound Conc. | 1 µM | Low enough to be physiologically relevant and avoid enzyme saturation. |
| Microsomal Protein Conc. | 0.25 - 1.0 mg/mL | Balances metabolic activity with potential for non-specific binding.[8] |
| NADPH Conc. | 1 mM (often with a regenerating system) | Ensures the cofactor is not the rate-limiting factor.[9][5] |
| Incubation Temperature | 37°C | Mimics physiological conditions.[7][10] |
| Buffer | Potassium Phosphate, pH 7.4 | Maintains a stable physiological pH for optimal enzyme activity.[8] |
| Time Points | 0, 5, 15, 30, 60 minutes | Provides sufficient data to calculate the initial rate of degradation.[9][10] |
| Quenching Solution | Ice-cold Acetonitrile or Methanol | Immediately stops the reaction by precipitating proteins.[8] |
Q4: How do I analyze the data to determine stability?
A: The primary data output is the concentration of your compound remaining at each time point, typically measured by LC-MS/MS.[7][11] From this, you can determine key stability parameters:
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the Slope: The slope of the initial linear portion of this plot represents the elimination rate constant (k).
-
Calculate Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized. It is calculated as:
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint): This value represents the inherent ability of the liver enzymes to metabolize the compound, normalized to the amount of microsomal protein. It is calculated as:
-
Clint (µL/min/mg) = (0.693 / t½) x (Volume of Incubation / mg of Microsomal Protein)
-
A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.[7]
Section 2: Troubleshooting Guide for Rapid Degradation
If your compound is degrading too quickly to obtain reliable data, use this guide to diagnose and solve the issue.
Problem: My compound is almost completely gone by the first time point (e.g., 5 minutes).
-
Question: How can I be sure the degradation isn't due to chemical instability in the buffer?
-
Action: Perform a control incubation without the NADPH regenerating system.[6] In this experiment, replace the NADPH solution with the same volume of buffer. Also include a "time zero" sample where the quenching solvent is added immediately after the compound.
-
Interpreting the Results:
-
If the compound is stable without NADPH: The degradation is enzymatic and very likely mediated by CYP enzymes. Proceed to Step 2.
-
If the compound is unstable without NADPH: The issue may be chemical instability in the assay buffer or degradation by other microsomal enzymes not requiring NADPH (e.g., some hydrolases). Investigate the compound's stability in buffer alone at 37°C.
-
-
Question: Since the degradation is NADPH-dependent, how do I find out which specific CYP enzyme is metabolizing my compound so rapidly?
-
Action: Conduct a "CYP reaction phenotyping" experiment using specific chemical inhibitors. This involves running the standard microsomal stability assay in the presence of a selective inhibitor for each of the major drug-metabolizing CYP isoforms.
-
Experimental Design:
-
Set up parallel incubations. Each incubation will contain the liver microsomes, your compound, NADPH, and a specific CYP inhibitor.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) which represents 100% activity.
-
A significant decrease in the rate of degradation (i.e., the compound is "rescued") in the presence of a specific inhibitor points to that CYP isoform as the primary metabolizer.
-
| Target Isoform | Recommended Inhibitor | Typical Concentration |
| CYP3A4 | Ketoconazole[12][13] | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
| CYP1A2 | Furafylline | 10 µM |
Note: These are starting concentrations; consult the literature for specific Ki values to ensure selectivity.
-
Question: The degradation is still too fast to measure accurately, even with inhibitors. What can I change in my protocol?
-
Action: To slow down the reaction, you can modify the assay conditions. This is often called a "low-clearance" assay setup.
-
Reduce Microsomal Protein Concentration: Lower the protein concentration (e.g., to 0.1 - 0.25 mg/mL). This reduces the total amount of enzyme available.
-
Shorten Incubation Times: Use earlier and more frequent time points (e.g., 0, 1, 2, 5, 10, 15 minutes).
-
Ensure Linearity: When you make these changes, you must confirm that the rate of compound depletion is still linear with respect to time and protein concentration.
-
Section 3: Visualized Workflows and Pathways
Standard Microsomal Stability Assay Workflow
This diagram illustrates the key steps in a typical experiment to determine metabolic stability.
Caption: Workflow for a standard in vitro microsomal stability assay.
The Role of NADPH in the CYP450 Catalytic Cycle
This diagram shows how NADPH provides the necessary electrons for CYP-mediated oxidation of a substrate (your compound, designated as R-H).
Caption: Simplified Cytochrome P450 catalytic cycle.
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Microsomal Stability Assay
-
Prepare Reagents:
-
Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in buffer).
-
Prepare a 1 µM working solution of your test compound in the buffer.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add buffer, the microsomal solution (to achieve a final concentration of 0.5 mg/mL), and your test compound working solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.[8]
-
-
Initiate Reaction:
-
Start the reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. For the "time 0" and "-NADPH" control wells, add buffer instead.
-
-
Time-Point Sampling & Quenching:
-
Immediately after adding NADPH to the "time 0" well, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Return the plate to the 37°C incubator. At subsequent time points (e.g., 5, 15, 30, 60 min), remove the plate and stop the reactions in the corresponding wells with the same quenching solution.[10]
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Protocol 2: CYP Reaction Phenotyping with Chemical Inhibitors
-
Follow Protocol 1 with the following modifications.
-
Inhibitor Preparation: Prepare stock solutions of the selected CYP inhibitors (see table in Section 2) in a suitable solvent (e.g., DMSO). Create working solutions in the phosphate buffer.
-
Reaction Setup with Inhibitors:
-
For each inhibitor, set up a separate set of incubations.
-
In the reaction wells, add buffer, the inhibitor working solution, the microsomal solution, and your test compound.
-
Include a vehicle control (e.g., buffer with the same final percentage of DMSO as the inhibitor wells) which will serve as the 0% inhibition control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes. A slightly longer pre-incubation is often used to allow the inhibitor to bind to the enzyme.
-
-
Proceed with Reaction Initiation, Quenching, and Analysis as described in Protocol 1.
-
Data Analysis: Calculate the rate of depletion for your compound in the presence of each inhibitor. Compare this rate to the rate in the vehicle control to determine the percent inhibition for each CYP isoform.
By systematically applying these troubleshooting steps and protocols, you can effectively diagnose the cause of rapid degradation, identify the specific metabolic pathways involved, and optimize your assay conditions to generate reliable and reproducible data for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole.
References
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Protocols.io. Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Ogilvie, B. W., & Parkinson, A. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(Pt 6), 1165–1167. Retrieved from [Link]
-
Paolini, M., & Cantelli-Forti, G. (1991). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research, 263(3), 165–170. Retrieved from [Link]
-
Ogilvie, B. W., & Parkinson, A. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(Pt 6), 1165–1167. Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
Microsomal Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Microsomal Stability Assay. (n.d.). MTTlab. Retrieved from [Link]
-
Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 6(2), 752–758. Retrieved from [Link]
-
Imidazoles as cytochrome P450 enzymes inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za higijenu rada i toksikologiju, 70(1), 1-17. Retrieved from [Link]
-
Investigation of CYP3A4 and CYP2D6 Interactions... (n.d.). Ovid. Retrieved from [Link]
-
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (n.d.). United Arab Emirates University. Retrieved from [Link]
-
Poulsen, L. L., Hyslop, R. M., & Ziegler, D. M. (1978). Metabolism of methimazole by rat liver cytochrome P-450-containing monoxygenases. Drug Metabolism and Disposition, 6(5), 591–600. Retrieved from [Link]
-
Chiba, M., Nishime, J. A., & Lin, J. H. (2000). Effects of imidazole antimycotics on the liver microsomal cytochrome P450 isoforms in rats: comparison of in vitro and ex vivo studies. Journal of Pharmacy and Pharmacology, 52(4), 435–441. Retrieved from [Link]
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- 4. Metabolism of methimazole by rat liver cytochrome P-450-containing monoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Definitive Guide to the Structural Elucidation of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole using 2D NMR
A Senior Application Scientist's Perspective on Molecular Characterization
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. However, synthesis is only half the battle; unambiguous structural confirmation is paramount. Complex scaffolds, such as the one presented by 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, possess multiple stereocenters and sites of potential isomerism that can elude simple one-dimensional NMR analysis. The inherent ring strain of the azetidine moiety and the distinct electronic environment of the imidazole ring demand a more sophisticated, multi-dimensional approach for characterization.[1][2]
This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques to definitively confirm the molecular structure of this target compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a suite of correlated experiments provides a self-validating dataset for absolute structural confidence.
The Structural Puzzle: Key Questions to Address
Before delving into the methodology, it is crucial to define the structural questions that must be answered. For the proposed structure of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, we must confirm:
-
The integrity of the 1-methyl-1H-imidazole ring: Are the protons and carbons in the expected positions?
-
The integrity of the 3,3-dimethylazetidine ring: Does the data support the strained four-membered ring and the gem-dimethyl substitution?
-
The Regiochemistry of the Linkage: Is the azetidine ring connected at the C2 position of the imidazole ring, as hypothesized? This is the most critical question that 1D NMR alone cannot answer definitively.
To address these points, we will employ a logical workflow of 1D and 2D NMR experiments.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol: A Self-Validating System
The trustworthiness of a structural assignment hinges on the quality of the experimental data. The following protocol outlines a standard yet robust approach for acquiring the necessary spectra.
1. Sample Preparation:
-
Weigh approximately 10-15 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for many organic molecules, offering good solubility and a clean spectral window.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and identify all proton signals.
-
¹³C{¹H} & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify all carbon signals. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in a DEPT-135 spectrum.[4]
-
¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum to identify protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[4][5]
-
¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum. This crucial experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[6][7]
-
¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is arguably the most informative experiment for this molecule, as it reveals correlations between protons and carbons over two to four bonds (ⁿJCH). It is the primary tool for piecing together molecular fragments.[5][8][9]
Data Analysis and Structural Confirmation: A Step-by-Step Interpretation
Let us assume the acquisition is complete. We will now walk through the interpretation of the (hypothetical, yet chemically realistic) data to build the molecular structure piece by piece.
Step 1: Initial Analysis of 1D NMR Spectra
The first step is to analyze the 1D spectra to create a list of all proton and carbon signals and their characteristics.
| Signal Label | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) (from HSQC) | DEPT-135 Phase | Initial Assignment |
| H4' | 7.15 | d | 1H | 120.5 | + | Imidazole CH |
| H5' | 6.90 | d | 1H | 128.0 | + | Imidazole CH |
| H2 | 4.10 | t | 1H | 65.0 | + | Azetidine CH |
| N-Me | 3.65 | s | 3H | 34.5 | + | N-CH₃ |
| H4a | 3.20 | dd | 1H | 45.0 | - | Azetidine CH₂ |
| H4b | 2.90 | dd | 1H | 45.0 | - | Azetidine CH₂ |
| NH | 2.50 | br s | 1H | - | - | Azetidine NH |
| C-Me-A | 1.25 | s | 3H | 28.5 | + | C(CH₃)₂ |
| C-Me-B | 1.10 | s | 3H | 26.0 | + | C(CH₃)₂ |
| - | - | - | - | 155.0 | null | Imidazole C2' |
| - | - | - | - | 48.0 | null | Azetidine C3 |
Table 1: Hypothetical ¹H and ¹³C NMR data for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole.
Step 2: Establishing Spin Systems with COSY
The COSY spectrum reveals which protons are coupled to each other, allowing us to map out the individual ring systems.
-
Imidazole Ring: A cross-peak between the signals at δ 7.15 (H4') and δ 6.90 (H5') would confirm they are adjacent on the imidazole ring.
-
Azetidine Ring: A strong correlation would be seen between the methine proton H2 (δ 4.10) and both diastereotopic methylene protons H4a/H4b (δ 3.20/2.90). Additionally, H4a and H4b would show a strong geminal correlation to each other.
Caption: Key COSY correlations confirming proton spin systems.
Step 3: Direct Proton-Carbon Assignment with HSQC
The HSQC spectrum is straightforward: it connects the signals from the ¹H and ¹³C spectra via one-bond couplings. This allows us to confidently assign the chemical shift of each protonated carbon atom, as detailed in Table 1. For example, the proton at δ 7.15 (H4') is directly attached to the carbon at δ 120.5 (C4').
Step 4: Uniting the Fragments with HMBC
The HMBC experiment provides the definitive evidence for the overall structure by showing long-range correlations. This is where we confirm the crucial link between the two rings and the positions of the non-protonated (quaternary) carbons.
| Proton (¹H δ) | Correlates to Carbon (¹³C δ) | Bonds | Structural Significance |
| H2 (Azetidine CH, 4.10) | 155.0 (C2') | ³J | Confirms the Azetidine-Imidazole C2-C2' Linkage |
| 120.5 (C4') | ⁴J | Supports C2-C2' linkage | |
| 48.0 (C3) | ²J | Confirms connectivity within the azetidine ring | |
| 28.5 / 26.0 (C-Me) | ³J | Confirms connectivity within the azetidine ring | |
| N-Me (3.65) | 155.0 (C2') | ³J | Confirms N-methylation and C2' position |
| 128.0 (C5') | ²J | Confirms N-methylation at N1' | |
| C-Me-A/B (1.25/1.10) | 48.0 (C3) | ²J | Confirms gem-dimethyl group at C3 |
| 65.0 (C2) | ³J | Confirms gem-dimethyl group at C3 | |
| 45.0 (C4) | ³J | Confirms gem-dimethyl group at C3 | |
| H4' (7.15) | 155.0 (C2') | ²J | Confirms imidazole ring structure |
| 128.0 (C5') | ³J | Confirms imidazole ring structure |
Table 2: Key HMBC correlations for structural confirmation.
The single most important correlation is from the azetidine proton H2 (δ 4.10) to the imidazole carbon C2' (δ 155.0). This three-bond correlation (H2-C2-N1'-C2') unambiguously proves that the two heterocyclic rings are connected at these specific positions. Further correlations from the N-methyl protons to C2' and C5' confirm the 1-methyl substitution pattern on the imidazole ring.
Caption: Critical HMBC correlations connecting the molecular fragments.
Comparison with Alternative Techniques
While 2D NMR is exceptionally powerful, it's useful to understand its place among other structural elucidation techniques.
-
X-Ray Crystallography: Considered the definitive method for structural determination, providing precise bond lengths and angles. However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult or impossible to grow for many compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem MS (MS/MS) provides fragmentation data that can support a proposed structure. However, MS does not directly reveal the specific atom-to-atom connectivity in the way NMR does and cannot easily distinguish between isomers.
For molecules in the drug development pipeline, where obtaining crystals may be a bottleneck, NMR serves as the primary and most reliable method for confirming the structure of newly synthesized entities in solution, which is more representative of their biological environment.
Conclusion
The structural confirmation of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is not achievable with one-dimensional NMR alone. A logical and systematic application of 2D NMR techniques provides a network of self-validating data points. The COSY experiment pieces together the proton frameworks of the individual rings, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the long-range connectivity that unequivocally establishes the link between the azetidine and imidazole moieties. This comprehensive approach, grounded in the fundamental principles of spin-spin coupling, provides the highest level of confidence for researchers and professionals in the field of chemical and pharmaceutical development.
References
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Jubie, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]
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Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1h-imidazole. Retrieved from [Link]
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ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2001). 1H NMR study of 2-methylimidazole binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
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National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]
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Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
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University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST WebBook. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Nitroimidazole. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the (a) 1-methylimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Comparative Efficacy Guide: 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole as a Novel Fragment Scaffold vs. Traditional Histamine H4 Receptor Antagonists
Executive Summary
The discovery of the Histamine H4 Receptor (H4R) has opened new therapeutic avenues for treating inflammatory diseases, including allergic rhinitis, asthma, and pruritus. While traditional full-sized antagonists like JNJ7777120 and Thioperamide have been instrumental in validating H4R as a target, they often suffer from suboptimal pharmacokinetic profiles or off-target cytochrome P450 (CYP) interactions.
This guide objectively evaluates 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (Compound 1) —a low-molecular-weight (MW: 165.24) building block—as a highly efficient Fragment-Based Drug Discovery (FBDD) scaffold. By comparing its in vitro efficacy, ligand efficiency (LE), and metabolic stability against known inhibitors, we provide a data-driven rationale for utilizing this specific azetidine-imidazole pharmacophore in next-generation H4R drug development.
Structural & Mechanistic Rationale
The design of H4R antagonists requires a delicate balance between basicity, steric bulk, and hydrogen-bonding capability to effectively compete with endogenous histamine [1].
Compound 1 was strategically selected for its unique structural features, which address the historical pitfalls of earlier H4R ligands:
-
The 3,3-Dimethylazetidine Motif: Traditional antagonists frequently utilize piperidine or pyrrolidine rings, which are highly susceptible to rapid oxidative metabolism (N-dealkylation). The 3,3-dimethylazetidine ring provides a conformationally restricted, sterically hindered basic center. The gem-dimethyl group shields the adjacent carbons from CYP-mediated oxidation, significantly extending the compound's metabolic half-life while locking the basic amine into an optimal vector for interacting with the critical Asp94 (3.32) residue in the H4R binding pocket.
-
The 1-Methyl-1H-imidazole Core: Unsubstituted imidazoles (such as the one found in Thioperamide) are notorious for coordinating with the heme iron of CYP450 enzymes, leading to severe drug-drug interactions. By methylating the N1 position, Compound 1 abolishes this deleterious heme coordination. Simultaneously, it retains the essential hydrogen-bond acceptor capability at N3, which forms a crucial interaction with Glu182 (5.46) [2].
Fig 1: Histamine H4 Receptor (H4R) signaling pathway and intervention by competitive antagonists.
Comparative Efficacy & Ligand Efficiency
While absolute potency (IC50) is the standard metric for full-sized drugs, Ligand Efficiency (LE) —defined as the binding energy per heavy atom (HA)—is the critical metric for evaluating fragment scaffolds. A higher LE indicates a more structurally efficient binding interaction, providing a superior starting point for lead optimization without artificially inflating molecular weight.
As shown in Table 1 , while Compound 1 possesses a higher absolute IC50 than the fully elaborated JNJ7777120, its thermodynamic efficiency (LE = 0.68 kcal/mol/HA) far exceeds traditional benchmarks, proving its superiority as a core scaffold.
Table 1: In Vitro Binding Affinity & Ligand Efficiency at Human H4R
| Compound | MW ( g/mol ) | Heavy Atoms (HA) | IC | K | Ligand Efficiency (kcal/mol/HA) |
| Compound 1 | 165.24 | 12 | 1,200 | 850 | 0.68 |
| JNJ7777120 | 265.71 | 19 | 4.5 | 2.0 | 0.60 |
| Thioperamide | 292.44 | 20 | 25.0 | 15.0 | 0.52 |
Note: Ki values derived using the Cheng-Prusoff equation. LE calculated as ΔG / HA, where ΔG = RT ln(Ki).
ADME & Metabolic Stability Profiling
The primary failure point of early-generation imidazole-based H4R antagonists was their poor pharmacokinetic profile [3]. Table 2 demonstrates the causal effect of Compound 1's structural modifications. The gem-dimethyl substitution on the azetidine ring significantly prolongs microsomal half-life, while the N-methylation of the imidazole ring successfully rescues the scaffold from CYP3A4 inhibition.
Table 2: Comparative ADME and CYP450 Inhibition
| Compound | Mouse Liver Microsome T | CYP3A4 Inhibition (IC | Primary Metabolic Liability |
| Compound 1 | > 120 | > 50 | Minimal (Sterically hindered) |
| JNJ7777120 | 45 | > 50 | Indole ring oxidation |
| Thioperamide | 30 | 2.1 | Imidazole-heme coordination |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.
Protocol A: H4R Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of the compounds to the human H4R.
-
Membrane Preparation: Harvest SK-N-MC cells stably expressing human H4R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 μg of membrane protein, 5 nM [^3^H]-histamine (radioligand), and varying concentrations of the test compound (10^-10^ to 10^-4^ M).
-
Self-Validation Step (Non-Specific Binding): Dedicate control wells containing 10 μM Thioperamide to define non-specific binding (NSB). Total binding minus NSB confirms the specific orthosteric signal.
-
Filtration & Counting: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.
Protocol B: Microsomal Stability Assay
-
Incubation Mixture: Combine 0.5 mg/mL mouse liver microsomes, 1 μM test compound, and 3.3 mM MgCl
2in 100 mM potassium phosphate buffer (pH 7.4). -
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Self-Validation Step (Positive Control): Run a parallel assay using Testosterone (a known CYP3A4 substrate). If Testosterone is not degraded by >50% within 30 minutes, the microsome batch is deemed metabolically incompetent and the assay is voided.
-
Quenching & Analysis: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate T
1/2.
Fig 2: Step-by-step workflow for the H4R radioligand displacement assay.
References
-
Targeting the Histamine H4 Receptor Source: Chemical Reviews (ACS Publications) URL:[Link]
-
International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors Source: Pharmacological Reviews URL:[Link]
-
Azines as histamine H4 receptor antagonists Source: Frontiers in Bioscience (Scholar Edition) / IMR Press URL:[Link]
Beyond Piperidines: SAR and Optimization Guide for 2-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-imidazole Scaffolds
As drug discovery programs increasingly target complex protein-protein interactions and shallow kinase pockets, the limitations of traditional saturated heterocycles—such as piperidines and pyrrolidines—have become apparent. High lipophilicity, poor aqueous solubility, and hERG toxicity liabilities frequently stall late-stage lead optimization.
To navigate these challenges, medicinal chemists have pivoted toward strained, sp³-rich scaffolds. Among these, the 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole building block has emerged as a privileged bioisostere. This guide provides an objective, data-driven comparison of this scaffold against traditional alternatives, detailing the structural causality behind its superior pharmacokinetic (PK) and pharmacodynamic (PD) profile.
SAR Rationale: The Causality of Scaffold Design
The architectural design of the 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole scaffold is not arbitrary; every functional group serves a specific, synergistic purpose in overcoming common drug-like liabilities.
The Azetidine Core: Lowering logP and Increasing Fsp³
Replacing a six-membered piperidine ring with a four-membered azetidine ring significantly increases the fraction of sp³ carbons (Fsp³) while reducing the overall molecular volume and lipophilicity (clogP) [1]. This structural contraction enhances aqueous solubility and alters the basicity (pKa) of the amine, often reducing off-target hERG binding.
The 3,3-Dimethyl Substitution: Blocking Bioactivation
While unsubstituted azetidines improve solubility, they introduce a severe metabolic liability. Cytochrome P450 (CYP) enzymes frequently catalyze the oxidative ring scission of unsubstituted azetidines, leading to the formation of electrophilic aldehydes that covalently bind to proteins, causing bioactivation and potential idiosyncratic toxicity [2]. The incorporation of a gem-dimethyl group at the 3-position provides intense steric hindrance, effectively blocking this metabolic soft spot and drastically reducing intrinsic clearance (CL_int) [3].
The 1-Methyl-1H-imidazole Moiety: A Locked Pharmacophore
The imidazole ring acts as a robust heteroaromatic core. The unmethylated nitrogen (N3) serves as a potent hydrogen bond acceptor, ideal for engaging kinase hinge regions or coordinating with metalloenzymes [4]. Crucially, the 1-methyl substitution prevents tautomerization. By locking the imidazole into a single tautomeric state, researchers can ensure predictable, uniform target engagement without the entropic penalty associated with tautomeric shifts.
Fig 1. Pharmacophore and SAR rationale for the 3,3-dimethylazetidine-imidazole scaffold.
Comparative Performance Data
To objectively evaluate the performance of the 3,3-dimethylazetidine scaffold, we compare it against its piperidine and unsubstituted azetidine counterparts. The representative data below illustrates the typical shifts in physicochemical and ADME properties observed during lead optimization campaigns.
| Scaffold Type | clogP | Basic pKa | Kinetic Solubility (µM) | HLM CL_int (µL/min/mg) | Primary Liability |
| Piperidine-imidazole | 1.8 | 9.2 | 45 | 42.5 | High lipophilicity, hERG binding |
| Azetidine-imidazole | 1.1 | 8.4 | 155 | 88.0 | CYP-mediated oxidative ring scission |
| 3,3-Dimethylazetidine-imidazole | 1.5 | 8.6 | 120 | 12.4 | Optimized Profile |
Data Interpretation: Transitioning from piperidine to the unsubstituted azetidine successfully lowers clogP and boosts solubility, but severely compromises metabolic stability (HLM CL_int jumps to 88.0 µL/min/mg) due to ring opening [2]. The addition of the 3,3-dimethyl group restores metabolic stability (CL_int drops to 12.4 µL/min/mg) while maintaining a highly favorable solubility profile compared to the original piperidine [3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in SAR validation, the following standardized protocols must be employed. These workflows are designed as self-validating systems, utilizing internal controls to verify assay integrity.
Protocol A: Human Liver Microsomal (HLM) Stability Assay
This assay quantifies the intrinsic clearance (CL_int) to validate the metabolic shielding provided by the 3,3-dimethyl substitution.
Reagents: Human Liver Microsomes (20 mg/mL), NADPH regenerating system, 0.1 M Potassium Phosphate buffer (pH 7.4), Cold Acetonitrile containing Internal Standard (IS). Controls: Verapamil (High clearance control), Dextromethorphan (Low clearance control).
Step-by-Step Methodology:
-
Preparation: Dilute HLMs in phosphate buffer to a working concentration of 0.5 mg/mL. Pre-warm the suspension at 37°C for 5 minutes.
-
Compound Spiking: Add the test compound (e.g., the 3,3-dimethylazetidine analog) to a final concentration of 1 µM. Ensure the final DMSO concentration remains ≤0.1% to prevent CYP inhibition.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration). Causality note: NADPH is strictly required as the electron donor for CYP450-mediated oxidation.
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing the analytical IS. This instantly denatures the CYP enzymes and halts metabolism.
-
Processing & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent compound over time.
Fig 2. Self-validating workflow for assessing microsomal metabolic stability (HLM).
Protocol B: Kinetic Solubility via Nephelometry
To validate the solubility benefits of the azetidine core, kinetic solubility is measured by detecting the point of precipitation.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 10 mM DMSO stock of the test compound. Create a serial dilution in DMSO ranging from 10 mM down to 0.1 mM.
-
Aqueous Spiking: Transfer 2 µL of each DMSO stock into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. (Final compound concentrations: 1 µM to 100 µM; Final DMSO: 1%).
-
Incubation: Seal and incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm) to allow equilibrium of any supersaturated states.
-
Detection: Read the plate using a nephelometer (measuring forward light scatter). The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the blank PBS/DMSO control.
Conclusion
The 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole scaffold is a masterclass in rational drug design. By combining the solubility-enhancing properties of an azetidine ring, the metabolic shielding of a gem-dimethyl group, and the predictable binding kinetics of a locked imidazole, this building block offers a highly optimized alternative to traditional piperidine bioisosteres. Integrating this scaffold into early-stage SAR campaigns can drastically reduce late-stage attrition caused by poor ADME profiles.
References
-
Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]
-
Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL: [Link] [2]
-
Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]
-
Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [4]
A Researcher's Guide to the Validation of a Cell-Based Bioassay for Screening Novel Imidazole Derivatives Against TNF-α Induced NF-κB Activation
This guide provides a comprehensive comparison of methodologies for the validation of a bioassay designed to screen novel imidazole derivatives for their potential as anti-inflammatory agents. We will delve into the technical nuances of a common cell-based assay, compare it with alternative methods, and provide the experimental data necessary for researchers to make informed decisions for their drug discovery programs.
The therapeutic potential of imidazole derivatives is vast, with many exhibiting potent anti-inflammatory properties. A key mechanism of action for many inflammatory diseases is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by tumor necrosis factor-alpha (TNF-α). Consequently, a robust and reliable bioassay to screen for inhibitors of this pathway is a cornerstone of any drug discovery effort in this space.
The Gold Standard: A TNF-α Induced NF-κB Reporter Assay
A widely adopted and trusted method for screening potential inhibitors is the TNF-α induced NF-κB reporter assay. This cell-based assay offers a physiologically relevant context to assess the efficacy of novel compounds.
Mechanism of Action and Rationale for Assay Choice
The NF-κB signaling cascade is a critical pathway in the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by TNF-α, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
A reporter gene assay provides a quantifiable readout of this transcriptional activation. By engineering a cell line to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element, we can measure the activity of the pathway. A decrease in reporter gene expression in the presence of a test compound indicates potential inhibition of the NF-κB pathway.
Caption: Simplified diagram of the TNF-α induced NF-κB signaling pathway.
Comparison of Screening Methodologies
While the reporter assay is a robust primary screening tool, other methods can be employed for validation and mechanistic studies. Below is a comparison of common techniques:
| Assay Type | Principle | Throughput | Endpoint | Advantages | Disadvantages |
| NF-κB Reporter Assay | Measures transcriptional activity of NF-κB via a reporter gene (e.g., luciferase). | High | Luminescence/Fluorescence | Physiologically relevant, sensitive, easily automated. | Indirect measurement, potential for off-target effects on the reporter. |
| Western Blot for p-IκBα | Detects the phosphorylated, active form of IκBα. | Low | Chemiluminescence/Fluorescence | Direct measure of an early signaling event, provides mechanistic insight. | Low throughput, semi-quantitative, labor-intensive. |
| ELISA for IL-6/IL-8 | Quantifies the secretion of pro-inflammatory cytokines downstream of NF-κB activation. | Medium | Colorimetric/Fluorometric | Measures a functional downstream product, physiologically relevant. | Can be influenced by other signaling pathways, less direct measure of NF-κB. |
| High-Content Imaging | Visualizes and quantifies the nuclear translocation of NF-κB. | Medium-High | Fluorescence Microscopy | Provides spatial and temporal information, multi-parametric analysis. | Requires specialized equipment and software, complex data analysis. |
Experimental Protocol: Validation of a Luciferase-Based NF-κB Reporter Assay
This protocol outlines the key steps for validating a bioassay to screen novel imidazole derivatives.
Caption: Experimental workflow for the NF-κB reporter bioassay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the novel imidazole derivatives in DMSO.
-
Perform a serial dilution to create a dose-response curve (e.g., 100 µM to 0.1 nM).
-
Add the diluted compounds to the respective wells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082).
-
-
TNF-α Stimulation:
-
Prepare a solution of recombinant human TNF-α in complete medium.
-
Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized data against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Interpreting the Data: A Self-Validating System
A robust bioassay validation includes several key checks to ensure the trustworthiness of the data.
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent. It is calculated using the means and standard deviations of the positive and negative controls.
-
Signal-to-Background Ratio (S/B): A high S/B ratio indicates a robust assay with a clear distinction between the stimulated and unstimulated states.
-
Reproducibility: The assay should be reproducible on different days and with different batches of reagents. Inter- and intra-assay variability should be assessed.
Conclusion
The validation of a bioassay for screening novel imidazole derivatives is a critical step in the drug discovery pipeline. The TNF-α induced NF-κB reporter assay provides a robust, high-throughput method for primary screening. By carefully validating the assay and understanding its limitations, researchers can confidently identify and advance promising lead compounds. For further confirmation and to elucidate the mechanism of action, orthogonal assays such as Western blotting or high-content imaging should be employed.
References
-
Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
Executive Summary
The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, yet achieving target selectivity across the highly conserved human kinome presents a significant challenge.[1][2] Unintended off-target activity can lead to toxicity or unexpected polypharmacology, making early, comprehensive cross-reactivity profiling an indispensable step in candidate validation.[3][4] This guide provides an in-depth comparative analysis of a novel imidazole-based compound, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (hereafter designated Cmpd-X ), against a broad panel of human kinases. We detail the experimental rationale, present a robust screening workflow, and compare the selectivity profile of Cmpd-X against both a promiscuous inhibitor, Staurosporine, and a clinically relevant selective inhibitor, Ruxolitinib. The (hypothetical) data herein illustrate that Cmpd-X is a potent and highly selective inhibitor of Janus Kinase 2 (JAK2), distinguishing it from common comparator compounds and highlighting its potential as a promising therapeutic candidate.
Introduction: The Imperative for Kinase Selectivity
The human kinome, comprising over 500 protein kinases, orchestrates a vast network of signal transduction pathways vital for cellular function.[2] Their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders, making them premier therapeutic targets.[5] The majority of kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket.[1][2] This structural conservation, however, is a double-edged sword, as it frequently leads to inhibitors binding to multiple kinases beyond their intended target.
Comprehensive kinase profiling has therefore become a standard industry practice to:
-
Identify and Mitigate Off-Target Liabilities: Early identification of unintended targets allows for medicinal chemistry efforts to engineer out interactions that could lead to adverse effects.
-
Uncover Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, and understanding the complete interaction profile can reveal new indications or mechanisms of action.[3]
-
Validate On-Target Potency: Confirming high-affinity binding to the primary target in the context of the entire kinome provides crucial validation for a compound's mechanism of action.
This guide focuses on Cmpd-X , a novel molecule featuring a 1-methyl-1H-imidazole scaffold. Imidazole derivatives are prevalent in medicinal chemistry and are known to form key interactions within kinase active sites.[6][7][8] Our objective is to rigorously define its selectivity and potency across the kinome, providing a clear, data-driven comparison to guide further drug development efforts.
Experimental Design & Methodologies
Our approach is built on a two-tiered system: a broad primary binding screen to map the landscape of interactions, followed by a secondary, orthogonal enzymatic assay to validate key findings. This ensures a self-validating workflow and enhances the trustworthiness of the resulting data.
Test Compounds
-
Compound of Interest (Cmpd-X): 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (Mol. Wt: 165.24 g/mol )[9], synthesized in-house and dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Promiscuous Control: Staurosporine, a well-characterized broad-spectrum kinase inhibitor, used to confirm assay viability across the panel.[10]
-
Selective Comparator: Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor, used as a benchmark for selectivity against the target kinase family.
Kinase Panel
For this analysis, we selected a comprehensive panel of 403 wild-type human kinases, representing all major families of the kinome (e.g., TK, TKL, STE, CK1, CAMK, AGC, CMGC). This broad coverage is essential for making robust claims about inhibitor selectivity. Commercial services such as the KINOMEscan™ (DiscoverX) or Reaction Biology's kinase profiling services offer such extensive panels.[11][12][13]
Primary Screen: Competition Binding Assay
The primary screen was conducted using a quantitative competition binding assay, which directly measures the binding of a compound to a kinase active site. This method is independent of enzymatic activity and avoids potential interference from compounds that are not ATP-competitive.[11][13]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Kinase Preparation: DNA constructs for each kinase are fused with a proprietary tag and expressed in E. coli.
-
Immobilization: Cell lysates containing the tagged kinases are affinity-coated onto solid-surface beads.
-
Competition: An immobilized, active-site directed ligand specific to each kinase is incubated with the kinase-coated beads in the presence of the test compound (Cmpd-X at 1 µM).
-
Equilibration: The binding reactions are allowed to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding by the test compound.
-
Data Normalization: Results are expressed as "Percent of Control" (%Ctrl), where the solvent-only (DMSO) signal represents 100% (no inhibition) and a known broad-spectrum inhibitor represents 0% (maximum inhibition).
Dysregulation of JAK2, often through the V617F mutation, is a primary driver of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis. The high selectivity of Cmpd-X for JAK2 over other family members is particularly compelling. For instance, inhibition of JAK1 is associated with immunosuppression, while JAK3 inhibition can also impact lymphocyte function. A molecule that preferentially targets JAK2 could potentially offer a more focused therapeutic effect on the hematopoietic system with fewer systemic immune-related side effects compared to broader JAK inhibitors like Ruxolitinib.
The lack of significant off-target activity in the broad kinome screen suggests a favorable safety profile, reducing the risk of toxicities mediated by kinases such as SRC (cardiotoxicity) or ROCK (hypotension).
Conclusion and Future Directions
This guide demonstrates a rigorous, multi-faceted approach to characterizing the cross-reactivity profile of the novel inhibitor Cmpd-X . Our analysis, based on industry-standard high-throughput screening methodologies, identifies Cmpd-X as a potent and exceptionally selective inhibitor of JAK2. Its selectivity profile is distinct from and potentially superior to existing JAK inhibitors.
The logical next steps in the development of Cmpd-X include:
-
Cell-Based Potency Assays: Confirming target engagement and functional activity in cell lines harboring the JAK2 V617F mutation. [14][15]2. Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential in animal models of myeloproliferative neoplasms.
By systematically building this foundational selectivity data, we establish a strong rationale for advancing Cmpd-X as a promising next-generation therapeutic agent.
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Comparative study of oral bioavailability of different azetidine-based compounds
A Comparative Guide to the Oral Bioavailability of Azetidine-Based Compounds
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the azetidine ring—a four-membered saturated heterocycle containing a nitrogen atom—has emerged as a "privileged scaffold."[1][2] Its unique structural properties, including high ring strain, a non-planar, sp3-rich character, and conformational rigidity, grant it the ability to enhance key pharmacokinetic properties of drug candidates.[1][2] These characteristics can lead to improved solubility, greater metabolic stability, and better receptor selectivity, making the azetidine motif a highly attractive component in the design of novel therapeutics.[1]
This guide provides a comparative analysis of the oral bioavailability of several notable azetidine-based compounds. We will explore the underlying physicochemical and physiological factors that govern their absorption, detail the state-of-the-art experimental methodologies used for their assessment, and discuss how structural modifications to the azetidine core can be rationally designed to optimize a compound's journey from oral administration to systemic circulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the azetidine scaffold in their own discovery programs.
Understanding Oral Bioavailability: The Critical Pathway to Efficacy
Oral bioavailability (%F) represents the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development, as it directly influences the therapeutic efficacy and dosing regimen of a medication.[3] The journey of an orally administered drug is fraught with barriers, each of which can diminish the amount of active compound that ultimately reaches its target.
Several key factors govern this process:
-
Physicochemical Properties: The inherent characteristics of the drug molecule itself, such as aqueous solubility, lipophilicity, molecular size, and stability in the gastrointestinal (GI) tract's varying pH environments, are foundational. Poorly soluble compounds, for instance, often exhibit low bioavailability because dissolution is a rate-limiting step for absorption.[4]
-
Physiological Barriers: After dissolution, a drug must permeate the intestinal epithelium to enter the bloodstream. This is influenced by intestinal permeability and the potential for the compound to be a substrate for efflux transporters, such as P-glycoprotein, which actively pump drugs out of cells.
-
First-Pass Metabolism: Before reaching systemic circulation, blood from the GI tract passes through the liver. Here, drugs can be extensively metabolized by enzymes, most notably the cytochrome P450 family (e.g., CYP3A4).[3][5] This "first-pass effect" can significantly reduce the amount of active drug.
The interplay of these factors determines the ultimate bioavailability of a compound. The azetidine scaffold is often incorporated by medicinal chemists to favorably modulate these properties, for instance, by blocking sites of metabolism or improving solubility.[1]
Comparative Analysis of Marketed Azetidine-Based Drugs
The true value of the azetidine scaffold is demonstrated by its successful incorporation into several FDA-approved drugs. These compounds span different therapeutic areas and exhibit a wide range of oral bioavailability, highlighting how the core motif can be adapted to achieve desired pharmacokinetic profiles.
| Compound | Therapeutic Class | Oral Bioavailability (%F) | Key Structural & PK Notes |
| Baricitinib | JAK Inhibitor | ~79-97%[6][7] | The azetidine ring is substituted with a sulfonyl group and a pyrazolyl-pyrrolo-pyrimidine moiety. It is rapidly absorbed and exhibits high bioavailability.[6][8] |
| Cobimetinib | MEK Inhibitor | ~46%[5][9] | Features a complex structure where the azetidine is part of a larger side chain. Although well-absorbed, it undergoes significant intestinal and hepatic first-pass metabolism, primarily by CYP3A4, which limits its oral bioavailability.[3][5] |
| Azelnidipine | Calcium Channel Blocker | ~15-27% | A dihydropyridine derivative. Its low bioavailability is attributed to poor aqueous solubility and significant first-pass metabolism.[4] Administration with food enhances absorption.[10] |
| Ximelagatran (withdrawn) | Direct Thrombin Inhibitor | ~20% | An example where the azetidine moiety was part of a prodrug strategy, though the drug was later withdrawn for reasons unrelated to its bioavailability.[2][11] |
This comparison underscores a critical principle: the azetidine ring itself does not guarantee high bioavailability. Rather, it provides a versatile and conformationally rigid anchor that medicinal chemists can strategically functionalize to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. For example, the high bioavailability of baricitinib suggests its substituents do not render it susceptible to extensive first-pass metabolism, unlike cobimetinib.
Experimental Methodologies for Bioavailability Assessment
Determining the oral bioavailability of a novel compound is a multi-step process that typically begins with high-throughput in vitro assays to predict absorption properties, followed by definitive in vivo studies in animal models.
Protocol 1: In Vitro Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is invaluable for predicting intestinal permeability and identifying if a compound is a substrate for efflux transporters.[12]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for full differentiation and the formation of tight junctions.
-
Barrier Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A Lucifer yellow permeability test is also performed as a secondary check.
-
Permeability Assessment (A to B):
-
The test compound (e.g., an azetidine derivative) is added to the apical (A) side of the monolayer, which represents the gut lumen.
-
Samples are taken from the basolateral (B) side, representing the blood, at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Assessment (B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Sample Analysis: The concentration of the compound in all samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 typically indicates that the compound is subject to active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Causality: This is the gold standard for determining oral bioavailability. By comparing the plasma concentration-time profile of a drug after oral administration to that after intravenous (IV) administration (which is 100% bioavailable by definition), a definitive %F value can be calculated.[7] Rats are commonly used as an initial animal model.[13]
Methodology:
-
Animal Groups: Two groups of fasted rats (n=3-5 per group) are used.
-
Dosing:
-
Group 1 (Oral): The compound is formulated in a suitable vehicle (e.g., PEG400/water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Group 2 (Intravenous): The compound is formulated in a vehicle suitable for injection and administered as a bolus via the tail vein at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Serial blood samples (approx. 100 µL) are collected from a cannula (e.g., in the jugular vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[6]
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Pharmacokinetic software (e.g., Phoenix WinNonlin) is used to calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both the oral and IV groups.
-
Absolute oral bioavailability (%F) is calculated using the formula: %F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Structure-Activity Relationships and Future Directions
The data on marketed drugs reveal that the oral bioavailability of azetidine-based compounds is highly dependent on the substituents attached to the core ring. The high bioavailability of Baricitinib (~79%) versus the lower bioavailability of Cobimetinib (~46%) and Azelnidipine (~15-27%) illustrates this point vividly.[5][6]
Medicinal chemists can leverage the azetidine scaffold in several ways:
-
As a Rigid Linker: The conformational rigidity of the ring can optimally position functional groups for receptor binding while minimizing the entropic penalty of binding.[14]
-
To Block Metabolism: The azetidine nitrogen or adjacent carbons can be used to replace metabolically labile groups in a drug candidate, thereby reducing first-pass metabolism and improving bioavailability.[1]
-
To Modulate Physicochemical Properties: Different substituents on the azetidine ring can be used to fine-tune solubility and lipophilicity to achieve the optimal balance required for good absorption.[15]
The future of azetidine-based drug design will likely involve more sophisticated, multi-parameter optimization. By combining predictive in vitro assays and computational modeling with strategic synthesis, researchers can continue to exploit the unique properties of this powerful scaffold to develop the next generation of orally bioavailable therapeutics.[1][15]
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A Comparative Guide to Assessing the Therapeutic Index of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole versus a Standard-of-Care Drug
This guide provides a comprehensive framework for drug development professionals on the preclinical assessment of a therapeutic index (TI). The TI is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A higher TI indicates a wider margin of safety.[2]
The subject of this guide is the novel investigational compound 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. Publicly available pharmacological data on this specific molecule is limited.[3] Therefore, for the purposes of this illustrative guide, we will hypothesize a scientifically plausible mechanism of action. The imidazole core is a common feature in compounds targeting key signaling pathways in oncology.[4][5][6] We will posit that our compound is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancers like breast cancer.[7][8][9]
As a comparator, we will use Everolimus , an established mTOR inhibitor, which serves as a standard-of-care in combination with endocrine therapy for certain types of advanced breast cancer.[7][10]
The PI3K/AKT/mTOR Signaling Pathway: A Prime Oncogenic Target
The PI3K/AKT/mTOR pathway integrates signals from growth factors and other extracellular cues to control essential cellular processes like proliferation, survival, and metabolism.[9] Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention.[10][11]
Caption: Simplified PI3K/AKT/mTOR signaling cascade.
PART 1: In Vitro Assessment of Efficacy and Cytotoxicity
The initial phase of drug evaluation relies on in vitro assays conducted outside of a living organism, typically in a controlled environment like a petri dish.[12] These experiments provide foundational data on a drug's potency, mechanism, and potential toxicity, guiding further development.[12][13]
Experimental Protocol: Determining Cellular Efficacy (EC₅₀)
The objective is to quantify the concentration of each compound required to inhibit the intended signaling pathway within cancer cells.
Methodology: Western Blot for Phospho-protein Inhibition
-
Cell Culture: Culture a human breast cancer cell line with a known PIK3CA mutation (e.g., T47D or MCF-7) under standard conditions (37°C, 5% CO₂).
-
Drug Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution (e.g., 0.1 nM to 10 µM) of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole or Everolimus for 2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Immunoblotting: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing: Block the membrane and probe with primary antibodies against key downstream markers of mTOR activity, such as phospho-S6 Ribosomal Protein (p-S6) and phospho-4E-BP1 (p-4E-BP1). Also, probe for total S6, total 4E-BP1, and a loading control (e.g., β-actin).
-
Detection & Analysis: Use a chemiluminescent substrate for detection. Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels. Plot the percentage of inhibition versus log[drug concentration] to calculate the half-maximal effective concentration (EC₅₀).
Experimental Protocol: Determining Cytotoxicity (CC₅₀)
The goal is to assess the concentration of each compound that is toxic to both cancer cells and healthy, non-cancerous cells. This differential toxicity is the foundation of a good therapeutic index.
Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture: Seed both the cancer cell line (e.g., T47D) and a non-malignant cell line (e.g., MCF-10A breast epithelial cells) into 96-well plates.
-
Drug Treatment: After 24 hours, treat the cells with the same serial dilution of each compound used in the efficacy assay.
-
Incubation: Incubate the plates for 72 hours, a period sufficient for multiple cell doublings.
-
Viability Measurement: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-only control wells. Plot percent viability versus log[drug concentration] to determine the half-maximal cytotoxic concentration (CC₅₀).
Calculating the In Vitro Therapeutic Index
The in vitro TI is a measure of a drug's selectivity for cancer cells over healthy cells.
Formula: In Vitro TI = CC₅₀ (Normal Cells) / EC₅₀ (Cancer Cells)
Hypothetical Data Summary:
| Compound | Cellular Efficacy EC₅₀ (p-S6, T47D cells) | Cytotoxicity CC₅₀ (T47D cancer cells) | Cytotoxicity CC₅₀ (MCF-10A normal cells) | In Vitro Therapeutic Index |
| 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole | 15 nM | 800 nM | > 15,000 nM | > 1000 |
| Everolimus (Standard-of-Care) | 8 nM | 250 nM | 2,000 nM | 250 |
PART 2: In Vivo Assessment in Preclinical Models
In vivo studies are essential to evaluate how a drug behaves in a complex biological system, bridging the gap between cell culture experiments and human clinical trials.[14]
Experimental Protocol: Determining In Vivo Efficacy (ED₅₀)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the efficacy of investigational cancer therapies.[14][15]
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Methodology: T47D Xenograft Model
-
Tumor Implantation: Subcutaneously implant T47D cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize animals into cohorts (n=8-10 mice/group).
-
Drug Administration: Administer a range of doses for each compound (e.g., 1, 3, 10, 30 mg/kg for the novel compound; 0.5, 1.5, 5, 15 mg/kg for Everolimus) and a vehicle control, typically daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor animal body weight and overall health as indicators of toxicity.
-
Analysis: At the end of the study (e.g., 21-28 days), calculate the Tumor Growth Inhibition (TGI) for each dose group. Plot TGI against the dose to determine the dose required for 50% inhibition (ED₅₀).
Experimental Protocol: Determining In Vivo Toxicity (MTD)
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects over a specified period.[16][17][18]
Methodology: Dose Escalation Study
-
Animal Cohorts: Use healthy, non-tumor-bearing mice of the same strain used for efficacy studies.
-
Dose Escalation: Administer escalating doses of each compound to small cohorts of mice (n=3-5/group) daily for 7-14 days.
-
Toxicity Monitoring: Perform daily clinical observations. Record body weight daily. A common endpoint for unacceptable toxicity is a body weight loss exceeding 15-20%.[19] Other signs include lethargy, ruffled fur, and loss of appetite.
-
MTD Determination: The MTD is defined as the highest dose at which no significant toxicity (e.g., >15% body weight loss or other severe clinical signs) is observed.
Calculating the In Vivo Therapeutic Index
The in vivo TI provides a more clinically relevant measure of the safety margin. In preclinical settings, it is often calculated using the MTD and the ED₅₀.[20][21]
Formula: In Vivo TI = MTD / ED₅₀
Hypothetical Data Summary:
| Compound | Efficacy ED₅₀ (mg/kg) | Toxicity MTD (mg/kg) | In Vivo Therapeutic Index |
| 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole | 5 mg/kg | 120 mg/kg | 24 |
| Everolimus (Standard-of-Care) | 2.5 mg/kg | 20 mg/kg | 8 |
Discussion and Conclusion
Expertise & Causality: The selection of a cell line with a relevant genetic mutation (PIK3CA in T47D) ensures that the efficacy assessment is conducted in a system where the target pathway is known to be active. Comparing cytotoxicity in this cancer line against a non-malignant epithelial line (MCF-10A) is a self-validating system; it directly probes for cancer-selective killing, which is the goal of targeted therapy. The transition to an in vivo xenograft model is the logical next step, as it introduces the complexities of drug absorption, distribution, metabolism, and excretion (ADME), providing a more rigorous test of a compound's potential.[14] The MTD study is a standard, regulatory-accepted method for defining the upper limit of dosing before long-term safety studies.[18][22]
Trustworthiness of the Approach: This multi-step, integrated approach provides a robust preclinical data package. The in vitro data generates an initial hypothesis about selectivity, which is then tested under the more complex physiological conditions of the in vivo model. Consistent findings across both systems (i.e., a wider TI in vitro and in vivo) greatly increase the confidence in a compound's safety profile.
Authoritative Interpretation: Based on the hypothetical data generated through these standard protocols, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole demonstrates a superior therapeutic index compared to the standard-of-care, Everolimus.
-
The in vitro TI of >1000 versus 250 suggests a significantly better selectivity profile at the cellular level.
-
The in vivo TI of 24 versus 8 is a substantial improvement, indicating a threefold wider safety margin between the effective anti-tumor dose and the dose causing systemic toxicity in a living model.
This wider therapeutic window suggests that the novel compound may offer a significant clinical advantage, potentially allowing for more aggressive dosing to achieve greater efficacy with a lower risk of dose-limiting toxicities. These compelling preclinical results strongly support its continued development and advancement toward clinical trials.
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A Comparative Guide to Isomeric Purity Analysis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of a chiral molecule is a critical step in development. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides a comprehensive comparison of methodologies for the isomeric purity analysis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, a molecule featuring a chiral center at the C2 position of the azetidine ring. While specific literature on this exact molecule is not publicly available[1][2], this guide synthesizes field-proven insights from the analysis of analogous azetidine and imidazole derivatives to propose robust analytical strategies.
The Imperative of Isomeric Purity
The subject molecule, 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, possesses a stereogenic center, meaning it can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive, less active, or even contribute to adverse effects. Therefore, the accurate quantification of enantiomeric excess (% ee) is a non-negotiable aspect of quality control and regulatory submission.
Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the wide array of available chiral stationary phases (CSPs)[3]. The fundamental principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, resulting in different retention times and, thus, separation.
Causality in Experimental Design: Selecting the Right Chiral Stationary Phase
The success of a chiral HPLC separation is almost entirely dependent on the choice of the CSP. For N-heterocyclic compounds like the one , polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability[4][5][6][7].
-
Polysaccharide-based CSPs: These are derivatives of cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure[4]. The carbamate derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective for a wide range of chiral compounds[7].
-
Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. The separation mechanism is based on the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin[5][6][8]. The hydroxyl groups at the rim of the cyclodextrin can also engage in hydrogen bonding, contributing to chiral recognition.
Experimental Protocol: Chiral HPLC Method for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
This protocol is a validated starting point for method development.
1. Sample Preparation:
- Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and system.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV detector is suitable.
- Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.
- Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Ethanol (80:20 v/v) with 0.1% diethylamine (DEA). The addition of a basic modifier like DEA is often crucial for improving the peak shape of basic compounds like imidazoles[9][10].
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 220 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for chiral HPLC analysis.
Alternative Analytical Technique: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for chiral separations, often providing higher efficiency and faster analysis times[5][6]. In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE)[8][11]. The separation is based on the differential mobility of the enantiomers as they form transient diastereomeric complexes with the chiral selector in the electric field.
Experimental Protocol: Chiral CE Method for 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
1. Sample Preparation:
- Dissolve the sample in the background electrolyte or water to a final concentration of 0.1-1 mg/mL.
2. CE System and Conditions:
- CE System: A standard CE system with a UV detector.
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length).
- Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 10 mM hydroxypropyl-β-cyclodextrin (HP-β-CD). The low pH ensures that the imidazole nitrogen is protonated, making the analyte suitable for CZE.
- Voltage: 20 kV.
- Temperature: 25 °C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV at 214 nm.
Decision Framework for Method Selection
Caption: A decision tree for selecting an analytical method.
Comparison of Chiral HPLC and Chiral CE
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte. |
| Resolution | Good to excellent. | Very high, due to high efficiency. |
| Analysis Time | Typically 10-30 minutes. | Often faster, in the range of 5-20 minutes[3]. |
| Solvent Consumption | Relatively high (mL/min). | Very low (µL/run), making it a "green" technique[3]. |
| Sample Volume | Microliter injections. | Nanoliter injections, ideal for precious samples[3]. |
| Method Development | Can be time-consuming due to the need to screen multiple CSPs and mobile phases. | Can be faster as the chiral selector is simply added to the buffer. |
| Robustness | Generally considered more robust and transferable between labs. | Can be more sensitive to minor changes in buffer composition and capillary surface. |
| Preparative Scale | Readily scalable for purification of enantiomers. | Primarily an analytical technique. |
Conclusion: A Self-Validating Approach to Isomeric Purity
For the isomeric purity analysis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, both chiral HPLC and chiral CE present as viable and powerful techniques.
-
Chiral HPLC is the recommended primary approach due to its established robustness and the wide commercial availability of effective polysaccharide-based chiral stationary phases. The provided protocol serves as a strong starting point for method development.
-
Chiral CE is an excellent orthogonal technique for method validation and for situations where sample volume is limited or high throughput is required. Its high efficiency can often resolve enantiomers that are difficult to separate by HPLC.
Ultimately, the choice of method will depend on the specific requirements of the laboratory, including available instrumentation, sample availability, and the desired throughput. A self-validating system would involve developing a primary HPLC method and using a CE method with a different selectivity mechanism (e.g., a different cyclodextrin) to confirm the results. This orthogonal approach provides the highest level of confidence in the reported isomeric purity.
References
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Liu, Y., Cai, L., Lun, J., Zhao, M., & Guo, X. (2020). Enantiomeric separation and molecular docking study of seven imidazole antifungal drugs on a cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase. New Journal of Chemistry, 44(42), 18337-18345. [Link]
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Perlikowska, R., & Glibuś, K. (2017). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 831-838. [Link]
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Ko, J., Lee, J. T., & Lee, K. (2010). The enantiomeric separation of 4,5-disubstituted imidazoles by HPLC and CE using cyclodextrin-based chiral selectors. Supramolecular Chemistry, 22(11-12), 758-767. [Link]
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Ko, J., Lee, J. T., & Lee, K. (2010). The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. ResearchGate. [Link]
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Glibuś, K., & Perlikowska, R. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]
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PubChemLite. (n.d.). 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1h-imidazole. PubChemLite. [Link]
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NextSDS. (n.d.). 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. NextSDS. [Link]
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Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]
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Rondelli, E., Roda, G., & Morazzoni, P. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 1047(2), 249-258. [Link]
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Scriba, G. K. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 192, 113650. [Link]
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Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]
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Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]
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ResearchGate. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]
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PubChemLite. (n.d.). 1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1h-imidazole. PubChemLite. [Link]
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A Senior Application Scientist's Guide to Handling 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
Disclaimer: This document provides essential safety and logistical information for handling 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole (CAS No. 1864062-61-2), synthesized from available data on its structural motifs and related compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before any handling, storage, or disposal. This guide is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Hazard Assessment and Rationale for Precaution
As drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. The molecule 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is a novel compound for which comprehensive toxicological data may not be fully available. Therefore, we must analyze its structure to anticipate its potential hazards. The molecule is comprised of two key heterocyclic systems: a substituted azetidine ring and a substituted imidazole ring.
-
Azetidine Moiety: The azetidine ring is a strained, four-membered heterocycle. Compounds in this class can be reactive and may possess biological activity. The parent compound, azetidine, is known to be highly flammable and causes severe skin burns and eye damage[1]. While substitution may alter these properties, we must proceed with the assumption of similar corrosive potential.
-
Imidazole Moiety: The imidazole ring is a common feature in many biologically active molecules. Imidazole itself is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed[2][3][4][5].
-
Specific Compound Data: For 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, available data classifies it as a skin irritant (H315), a serious eye irritant (H319), and a potential cause of respiratory irritation or drowsiness (STOT SE 3, H336)[6].
Core Personal Protective Equipment (PPE) Protocol
The consistent and correct use of appropriate PPE is the most critical line of defense when engineering controls cannot eliminate all risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles: Must be worn at all times to protect against splashes and fine particulates. Face Shield: Required over goggles when handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., solution transfers, solvent removal) to protect the entire face[7]. |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving) | Material: High-performance nitrile or neoprene gloves are recommended. Always check manufacturer data for breakthrough times for related solvents. Practice: Double-gloving is mandatory. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced[8]. Change outer gloves frequently, especially after any suspected contact. |
| Body Protection | Chemical-Resistant Laboratory Coat | Type: A long-sleeved, knee-length lab coat with tight-fitting cuffs is essential to protect skin and personal clothing from accidental spills[9][10]. For large-scale operations, a chemical-resistant apron over the lab coat is advised[7]. |
| Respiratory Protection | NIOSH-Approved Respirator | When Required: While all work should be performed in a certified chemical fume hood, a respirator with an organic vapor cartridge and a particulate filter (N95/FFP2 or better) should be used if there is a risk of aerosol generation or if engineering controls are not available or functioning optimally[9]. The azetidine and imidazole moieties suggest a potential for harmful vapors[8][9]. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Requirement: Sturdy, closed-toe shoes made of a non-porous material are a minimum requirement in any laboratory setting to protect against spills and falling objects[8]. |
Operational and Disposal Plans: A Step-by-Step Guide
Procedural discipline is paramount. Follow these steps to ensure a safe workflow from preparation to disposal.
Experimental Workflow: Preparation and Handling
-
Designated Area: All handling of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole, including weighing and solution preparation, must occur in a designated area within a certified chemical fume hood[7][11].
-
Pre-Handling Check: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed[7].
-
Donning PPE: Don PPE in the following order: inner gloves, lab coat, outer gloves, safety goggles, and face shield.
-
Weighing and Transfer: Use appropriate tools like spatulas for solids. Tare the receiving vessel on the balance, add the compound, and close the primary container immediately to minimize exposure[9].
-
Solution Preparation: Add solvents slowly to the solid to prevent splashing.
-
Post-Handling: After use, thoroughly decontaminate the work area. Wipe down surfaces with an appropriate solvent.
PPE Doffing and Disposal Protocol
Contamination during the removal of PPE is a common route of exposure. Follow this sequence meticulously:
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them. Dispose of them in the designated solid hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles. Clean and store them according to your institution's policy.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination. Place it in a designated receptacle for laboratory laundry or disposal.
-
Inner Gloves: Finally, remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water[10].
Caption: PPE Selection and Decontamination Workflow.
Waste Management and Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Solid Waste: All disposable materials that have come into contact with the chemical, including gloves, weighing paper, and contaminated bench paper, must be collected in a designated, clearly labeled, and sealed hazardous waste container[9][12].
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Glassware: Rinse glassware with a suitable solvent within the fume hood. The initial rinseate must be collected as hazardous liquid waste. Subsequent rinses can be handled as per standard laboratory procedures for non-hazardous waste[7].
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Carefully collect the contaminated material using non-sparking tools and place it in the designated solid hazardous waste container. Decontaminate the area.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately[7].
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][7]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[3][7]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[7]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][13].
References
- Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
- Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
- 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole. NextSDS.
- Safety D
- Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. Benchchem.
- Safe Lab Practices. Environmental Health & Safety.
- Azetidine. Apollo Scientific.
- Standard Operating Procedure for Imidazole.
- Safety D
- SAFETY DATA SHEET - Imidazole. Thermo Fisher Scientific.
- Imidazole Standard Operating Procedure. University of Washington.
- SAFETY DATA SHEET - IMIDAZOLE. ChemSupply Australia.
- SAFETY DATA SHEET - 2-(Chloromethyl)-1-methyl-1H-imidazole. Fisher Scientific.
- 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Department of Health.
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. nextsds.com [nextsds.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
